4,7-difluoro-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,7-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDUAQYBARJXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381101 | |
| Record name | 4,7-difluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-55-2 | |
| Record name | 4,7-difluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 4,7-difluoro-1H-indole (CAS 247564-55-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,7-difluoro-1H-indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer in public scientific literature, this guide also includes information on the synthesis and properties of closely related fluoroindole analogues to provide a valuable comparative context.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 247564-55-2 | - |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [2] |
| Monoisotopic Mass | 153.039 Da | [1] |
| Predicted XlogP | 2.2 | [1] |
Synthesis of Fluorinated Indoles: A General Perspective
Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely published. However, the synthesis of fluorinated indoles is a significant area of research in organic chemistry.[3][4] Generally, these syntheses can be approached in two main ways: by constructing the indole ring from fluorinated precursors or by direct fluorination of a pre-formed indole scaffold.
Several modern synthetic methods for fluorinated indoles have been developed, including metal-free approaches. One such method involves the oxidative dearomatization of anilines with hexafluoroacetylacetone to produce 2-trifluoromethyl NH-indole products.[4] Another strategy involves the treatment of 3-substituted indoles with electrophilic fluorinating agents like Selectfluor to yield 3-fluorooxindoles.[5] While these methods do not directly yield this compound, they illustrate the types of chemical transformations that could be adapted for its synthesis. A potential synthetic workflow for related fluorinated indoles is outlined below.
References
- 1. PubChemLite - this compound (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis of fluorinated indoles as RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4,7-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-difluoro-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide combines available information with predicted values to offer a thorough profile. It includes details on its molecular structure, physicochemical parameters, and general synthetic and analytical considerations.
Core Physicochemical Properties
The introduction of fluorine atoms into the indole scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in the design of novel therapeutic agents. A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | - |
| Molecular Weight | 153.13 g/mol | [1] |
| CAS Number | 247564-55-2 | [1] |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted pKa | Not available | - |
| Predicted logP | Not available | - |
| Predicted Solubility | Not available | - |
Synthesis and Spectroscopic Characterization
The synthesis of fluorinated indoles can be achieved through various established methods, with the Fischer indole synthesis being a prominent example.[2][3]
General Synthetic Approach: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] For the synthesis of this compound, the logical starting materials would be (2,5-difluorophenyl)hydrazine and a suitable two-carbon synthon that can cyclize to form the pyrrole ring.
Experimental Workflow: Conceptual Fischer Indole Synthesis of this compound
Caption: Conceptual workflow for the Fischer indole synthesis of this compound.
A detailed experimental protocol for a related compound, 4-halo-1H-indoles, involves a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization from 2,3-dihalophenol derivatives.[4]
Spectroscopic Analysis
The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the indole ring, with coupling patterns influenced by the fluorine atoms. The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | Carbon signals for the indole core, with the carbons directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms at the 4- and 7-positions. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₅F₂N. |
A general workflow for the spectroscopic analysis of a synthesized indole derivative is outlined below.
Experimental Workflow: Spectroscopic Analysis of a Synthesized Indole Derivative
Caption: General workflow for the purification and spectroscopic characterization of a synthesized indole derivative.
Biological Significance and Potential Applications
While specific signaling pathways involving this compound are not yet elucidated in the literature, the broader class of fluorinated indoles has garnered significant attention in drug discovery for a variety of therapeutic areas. The incorporation of fluorine can enhance metabolic stability and receptor binding affinity.[5][6]
Indole derivatives are known to interact with a wide range of biological targets, including:
-
Receptors: Serotonin (5-HT) receptors are a common target for indole-containing drugs, particularly in the treatment of migraines and psychiatric disorders.[5]
-
Enzymes: Fluorinated indoles have been investigated as inhibitors of various enzymes, including kinases, which are crucial in cancer signaling pathways.[5]
-
Antimicrobial and Antiviral Targets: The indole nucleus is a scaffold for compounds with demonstrated antifungal, antibacterial, and antiviral activities.[7]
Logical Relationship: From Fluorinated Indole to Biological Activity
Caption: The influence of fluorination on the therapeutic potential of the indole scaffold.
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. This guide consolidates the currently available information and provides a framework for its synthesis and characterization. Further experimental investigation is crucial to fully elucidate its physicochemical properties and to explore its potential in modulating biological pathways for the development of novel therapeutics. The strategic placement of fluorine atoms on the indole ring suggests that this compound could offer advantages in terms of metabolic stability and target engagement, making it a high-priority candidate for further research.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activity of 1H-indole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4,7-difluoro-1H-indole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,7-difluoro-1H-indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental molecular properties, proposes a viable synthetic route based on the Fischer indole synthesis, and explores its potential biological activities, with a focus on antifungal applications, drawing parallels with structurally related indole derivatives. Detailed experimental protocols for its synthesis and potential antifungal screening are provided, alongside spectroscopic characterization methods. Visual diagrams illustrating the synthetic workflow and a plausible mechanism of antifungal action are included to facilitate understanding.
Core Molecular Properties
This compound is a derivative of indole, a ubiquitous scaffold in biologically active compounds. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1][2] |
| Appearance | White to yellowish solid (predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (predicted) |
Synthesis of this compound
A robust and widely used method for the synthesis of indole cores is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The synthesis of this compound can be envisioned via the Fischer indole synthesis starting from (2,5-difluorophenyl)hydrazine and a suitable carbonyl compound, such as acetaldehyde, which would yield the desired product.
Experimental Protocol: Fischer Indole Synthesis
The following is a generalized experimental protocol for the synthesis of this compound based on the Fischer indole synthesis.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (2,5-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add acetaldehyde (1.1 eq) dropwise to the solution while stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the reaction mixture containing the phenylhydrazone, add an acid catalyst. Common catalysts include sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for several hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the N-H proton of the indole ring. The fluorine atoms will cause splitting of the adjacent proton signals. |
| ¹³C NMR | Resonances for the eight carbon atoms of the indole core. The carbons directly bonded to fluorine will show characteristic splitting (¹JCF). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 153.13). |
| FT-IR | Characteristic absorption bands for the N-H stretching, C-H aromatic stretching, and C-F stretching vibrations. |
Potential Biological Activity: Antifungal Properties
While specific studies on the biological activity of this compound are not extensively reported, the indole scaffold is a common feature in many compounds with potent antifungal properties. For instance, derivatives of 1H-indole-4,7-dione have shown good antifungal activity against various fungal strains. The presence of fluorine atoms in the molecule could enhance its antifungal potency and improve its pharmacokinetic profile.
Plausible Mechanism of Antifungal Action
A common mechanism of action for azole antifungal drugs is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. It is plausible that this compound could act via a similar mechanism.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To evaluate the antifungal activity of this compound, a standard broth microdilution assay can be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a standard concentration (e.g., 0.5 McFarland).
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include positive (fungus without drug) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. The growth can be assessed visually or by measuring the optical density at a specific wavelength.
-
Conclusion
This compound is a fluorinated indole derivative with potential for further investigation in drug discovery. This guide has provided its key molecular characteristics, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential antifungal activity based on the properties of related compounds. The provided protocols for synthesis and biological evaluation can serve as a foundation for researchers and scientists to explore the therapeutic potential of this and other novel fluorinated indole compounds. Further studies are warranted to confirm its biological activity and elucidate its precise mechanism of action.
References
- 1. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 2. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,7-difluoro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,7-difluoro-1H-indole. Due to the limited availability of published experimental data for this specific molecule, this document focuses on the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on established methodologies for related indole derivatives.
Introduction
This compound is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore essential for the unambiguous identification and quality control of this compound in research and development settings. This guide outlines the key spectroscopic techniques used for the structural elucidation of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H2 | 7.2 - 7.4 | t | ~2.5 |
| H3 | 6.5 - 6.7 | t | ~2.5 |
| H5 | 6.8 - 7.0 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, 4.0 |
| H6 | 6.9 - 7.1 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, 4.0 |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to J(C,F)) |
| C2 | 120 - 125 | s |
| C3 | 100 - 105 | s |
| C3a | 125 - 130 | d, J ≈ 5-10 Hz |
| C4 | 150 - 155 | d, J ≈ 240-250 Hz |
| C5 | 110 - 115 | dd, J ≈ 20-25, 5-10 Hz |
| C6 | 115 - 120 | dd, J ≈ 20-25, 5-10 Hz |
| C7 | 150 - 155 | d, J ≈ 240-250 Hz |
| C7a | 120 - 125 | d, J ≈ 5-10 Hz |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F4 | -130 to -140 | d |
| F7 | -130 to -140 | d |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1000 | Strong |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Ions |
| Electron Ionization (EI) | 153 | Loss of HCN, F |
| Electrospray Ionization (ESI) | 154 | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent will depend on the sample's solubility.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the coupling patterns to deduce the connectivity of the molecule.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Analysis:
-
The acquired spectrum should be displayed in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H stretch, C-F stretch, aromatic C=C stretches).
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrumentation and Data Acquisition (LC-MS with ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatograph (LC).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for indole derivatives.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient.
-
LC Method: A C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) can be used to introduce the sample.
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Compare the measured accurate mass with the calculated theoretical mass for the elemental formula C₈H₆F₂N⁺ to confirm the molecular formula.
-
If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to further confirm the structure.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic validation of an organic compound.
Caption: Detailed workflow for NMR spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive structural confirmation and quality control, it is imperative to acquire and interpret a full set of experimental data as outlined in the provided protocols.
The Ascendant Role of Difluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems, the indole nucleus holds a privileged position, forming the core of numerous natural products and synthetic drugs. The introduction of difluoro substituents to this versatile framework has unlocked new avenues for therapeutic intervention, yielding compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This technical guide provides an in-depth exploration of the biological activities of difluorinated indole derivatives, with a focus on their anticancer, antiviral, and enzyme-inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this burgeoning field.
Anticancer Activity of Difluorinated Indole Derivatives
Difluorinated indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. The introduction of difluoro groups can significantly enhance the antiproliferative activity of the parent indole molecule through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative difluorinated indole derivatives, quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Derivative 1 | MCF-7 (Breast) | 1.2 ± 0.02 | [1] |
| MDA-MB-231 (Breast) | 13 - 19 | [2] | |
| A549 (Lung) | 0.21 | [3] | |
| HCT-116 (Colon) | 11.99 ± 1.62 | [2] | |
| HeLa (Cervical) | 0.32 | [3] | |
| Indole-Derivative 2 | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11 | [2] |
| HepG2 (Hepatocarcinoma) | - | ||
| 5-Fluoroindole-Derivative 3 | WT HIV Integrase | 0.5 | [4] |
| Indole-Chalcone Derivative 4 | NCI-60 Panel | < 0.004 | [2] |
| Indole-Thiophene Derivative 5 | HT29 (Colon) | nanomolar range | [2] |
| HepG2 (Hepatocarcinoma) | nanomolar range | [2] | |
| Indole-Derivative 6 (4f) | HeLa (Cervical) | 17.71 | [5] |
| MCF-7 (Breast) | 19.92 | [5] |
Key Signaling Pathways in Anticancer Activity
Difluorinated indole derivatives often exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. A key pathway implicated is the PI3K/Akt/mTOR/NF-κB signaling cascade, which is frequently dysregulated in cancer.[6][7]
Antiviral Activity of Difluorinated Indole Derivatives
The antiviral potential of difluorinated indole derivatives has been demonstrated against a variety of viruses, including human immunodeficiency virus (HIV) and influenza virus.[4][8] The fluorine atoms can enhance binding affinity to viral enzymes and improve metabolic stability, leading to more potent and durable antiviral effects.
Quantitative Analysis of Antiviral Activity
The following table presents the antiviral efficacy of selected difluorinated indole derivatives, expressed as half-maximal effective concentration (EC50) or IC50 values.
| Compound ID | Virus | Assay | EC50/IC50 (µM) | Reference |
| Fluoro N-benzyl-substituted indole 48 | HIV-1 (WT) | Integrase Inhibition | 0.2 (IC50) | [4] |
| HIV-1 (G140S mutant) | Integrase Inhibition | 0.2 (IC50) | [4] | |
| HIV-1 (Y143R mutant) | Integrase Inhibition | 0.37 (IC50) | [4] | |
| 5-Fluoroindole scaffold 49 | HIV-1 (WT) | Integrase Inhibition | 0.5 (IC50) | [4] |
| C-6 fluoro derivative 32 | HCV | Replicon Assay | 0.09 (EC50) | [4] |
| Indole-2-carboxylate 14f | Influenza A | CPE Inhibition | 7.53 (IC50) | [8] |
| Indole-2-carboxylate 8f | Coxsackie B3 | CPE Inhibition | 7.18 (IC50) | [8] |
Mechanism of Antiviral Action
The antiviral mechanisms of difluorinated indole derivatives are diverse and target-specific. For instance, in HIV, they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors, preventing viral replication.[4][9] Against influenza, they may inhibit viral entry and fusion with the host cell membrane.[9]
Enzyme Inhibition by Difluorinated Indole Derivatives
Difluorinated indoles have been shown to be potent inhibitors of various enzymes implicated in disease pathogenesis. The high electronegativity of fluorine can lead to stronger interactions with enzyme active sites, resulting in enhanced inhibitory activity.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potential of difluorinated indole derivatives against specific enzymes is summarized below.
| Compound ID | Enzyme Target | Inhibition Parameter | Value | Reference |
| Indole-2-carboxylic acid derivative | IDO1/TDO | - | - | [2] |
| Indole derivative 28 | Tubulin Polymerization | % Inhibition | 46% | [2] |
| Benzimidazole-indole derivative 8 | Tubulin Polymerization | IC50 | 2.52 µM | [2] |
| Quinoline-indole derivative 13 | Tubulin Polymerization | IC50 | 2.09 µM | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of difluorinated indole derivatives are crucial for reproducible research.
General Synthesis of 3,3-Difluoroindolin-2-ols
A common method for the synthesis of 3,3-difluoroindolin-2-ols involves the electrophilic fluorination of substituted indoles.[10][11]
Materials:
-
Substituted indole
-
Selectfluor®
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted indole in a mixture of acetonitrile and water.
-
Add Selectfluor® portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][12]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Prepare serial dilutions of the difluorinated indole derivatives in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.[1]
-
Incubate the plate for 48-72 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the effect of compounds on the cell cycle distribution of a cell population.[1][13][14][15][16]
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the difluorinated indole derivative for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[1]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1]
-
Store the fixed cells at -20°C for at least 2 hours.[1]
-
Wash the cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase A.[1]
-
Incubate in the dark for 30 minutes at room temperature.[1]
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.[5][17][18]
Procedure:
-
Treat cells with the difluorinated indole derivative at various concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
Difluorinated indole derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of difluoro moieties has consistently demonstrated the ability to enhance biological activity and improve drug-like properties. The data and protocols presented in this technical guide serve as a valuable resource for researchers in the field, providing a solid foundation for the rational design and development of novel difluorinated indole-based therapeutics. Future research should continue to explore the vast chemical space of difluorinated indoles, elucidate their precise mechanisms of action, and advance the most promising candidates through preclinical and clinical development. The continued investigation of these remarkable compounds holds the promise of delivering next-generation therapies for cancer, viral infections, and other debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. benchchem.com [benchchem.com]
- 18. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fluorine in Modifying Indole Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of the multifaceted roles that fluorine plays in modulating the bioactivity of indole-containing compounds. By altering physicochemical properties, metabolic stability, and receptor interactions, fluorination offers a powerful tool for optimizing drug candidates. This document delves into the quantitative impact of fluorination on bioactivity, provides detailed experimental methodologies, and visualizes key concepts to aid researchers in the design and development of novel fluorinated indole-based therapeutics.
Enhancing Metabolic Stability
One of the most well-established applications of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes. By strategically placing fluorine atoms at metabolically vulnerable positions on the indole ring, chemists can block or slow down metabolic degradation, leading to an extended half-life and improved bioavailability.[1]
Quantitative Impact on Metabolic Stability
The following table summarizes preclinical data from studies comparing the metabolic stability of fluorinated versus non-fluorinated indole analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compound and positive control compounds (high and low clearance)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound to the wells to initiate the pre-incubation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1][2]
-
Experimental workflow for an in vitro microsomal stability assay.
Modulation of Physicochemical Properties and Receptor Binding
Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, significantly influencing a molecule's physicochemical properties. These modifications can have profound effects on a compound's binding affinity to its biological target.
Impact on Lipophilicity and pKa
The introduction of fluorine can alter the lipophilicity (logP) and acidity/basicity (pKa) of an indole derivative. These changes can affect membrane permeability, solubility, and the ionization state of the molecule at physiological pH, all of which are critical for drug absorption, distribution, and target engagement.[3]
Quantitative Impact on Receptor Binding Affinity
The following tables showcase how fluorination can modulate the binding affinity and potency of indole derivatives at various receptors.
Table 2.1: Cannabinoid Receptor (CB1 and CB2) Agonist Activity [4][5]
| Compound | Description | CB1 EC50 (nM) | CB2 EC50 (nM) |
| JWH-018 | Non-fluorinated | 9.0 | 2.9 |
| AM-2201 | Fluorinated analog of JWH-018 | 2.8 | 6.5 |
| UR-144 | Non-fluorinated | 1959 | 206 |
| XLR-11 | Fluorinated analog of UR-144 | 487 | 102 |
EC50 values were determined using a FLIPR membrane potential assay.
Table 2.2: GPR44 (Prostaglandin D2 Receptor) Antagonist Activity [6]
| Compound | Description | GPR44 IC50 (nM) |
| Compound 28 | Non-fluorinated 3-thioaryl indole | 1.6 |
| Compound 29 | Fluorinated analog of Compound 28 | 1.3 |
IC50 values were determined through a [3H]PGD2 displacement assay.
Experimental Protocol: FLIPR Membrane Potential Assay for Cannabinoid Receptor Agonists
This protocol describes a common method for assessing the functional activity of cannabinoid receptor agonists by measuring changes in cell membrane potential.
Objective: To determine the EC50 values of test compounds at CB1 and CB2 receptors.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., AtT-20 or CHO cells)
-
FLIPR Membrane Potential Assay Kit (containing a fluorescent dye)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Test compounds and a reference agonist (e.g., CP 55,940)
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Procedure:
-
Cell Plating:
-
Plate the CB1- or CB2-expressing cells in the microplates and incubate overnight to allow for adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the kit manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer in a separate plate.
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Initiate the automated addition of the compounds from the compound plate to the cell plate.
-
Continuously measure the fluorescence signal for several minutes to record the change in membrane potential induced by the compounds. Agonist activation of CB1/CB2 receptors typically leads to hyperpolarization, resulting in a decrease in fluorescence.
-
-
Data Analysis:
Experimental workflow for a FLIPR membrane potential assay.
Synthesis of Fluorinated Indoles
Several synthetic strategies can be employed to introduce fluorine into the indole ring system. The choice of method depends on the desired position of fluorination and the overall complexity of the target molecule.
Fischer Indole Synthesis with Fluorinated Precursors
A common and versatile method for synthesizing indoles is the Fischer indole synthesis. By using a fluorinated phenylhydrazine as a starting material, fluorine can be incorporated into the benzene portion of the indole ring.
General Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation: A (fluoro-substituted) phenylhydrazine is reacted with an aldehyde or ketone in a suitable solvent, often with acid catalysis, to form the corresponding phenylhydrazone.
-
Indolization: The isolated or in situ-generated phenylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[9][10]
Electrophilic Fluorination
Direct fluorination of an existing indole ring can be achieved using electrophilic fluorinating reagents. Selectfluor® (F-TEDA-BF4) is a widely used reagent for this purpose. The regioselectivity of the fluorination is influenced by the substitution pattern of the indole and the reaction conditions.
General Protocol for Fluorination with Selectfluor®:
-
Dissolve the indole substrate in a suitable solvent system (e.g., acetonitrile/water).
-
Add Selectfluor® to the solution. The stoichiometry of the reagent may need to be optimized.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction and purify the fluorinated product by chromatography.[7][11]
General synthetic strategies for fluorinated indoles.
Signaling Pathways Modulated by Fluorinated Indoles
Indole derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Fluorination can fine-tune these interactions, leading to altered downstream signaling.
Serotonin (5-HT) Receptor Signaling
Many indole-containing compounds are structurally related to the neurotransmitter serotonin and can act as agonists or antagonists at 5-HT receptors. These receptors are involved in a multitude of physiological processes, and their modulation is a key strategy for treating neurological and psychiatric disorders. The 5-HT2A receptor, for example, is a Gq-coupled GPCR that activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8][12]
Simplified 5-HT2A receptor signaling pathway.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
VEGFRs are RTKs that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a major therapeutic strategy in oncology. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[13]
Simplified VEGFR-2 signaling pathway and inhibition.
Conclusion
The incorporation of fluorine into the indole nucleus is a powerful and versatile strategy in drug discovery and development. Fluorination can significantly enhance metabolic stability, modulate physicochemical properties to optimize pharmacokinetics, and fine-tune interactions with biological targets to improve potency and selectivity. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the unique properties of fluorine in the design of next-generation indole-based therapeutics.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. mdpi.com [mdpi.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 8. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 9. 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Flipr-membrane-potential-assay | Sigma-Aldrich [sigmaaldrich.com]
- 12. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Ascendance of 4,7-Difluoro-1H-indole in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this versatile family, fluorinated indoles have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the emerging role of the 4,7-difluoro-1H-indole moiety as a valuable building block in the design of novel therapeutics, with a particular emphasis on its application in the development of kinase inhibitors. While direct clinical candidates featuring this specific scaffold are still emerging, this paper will extrapolate from closely related structures to provide a comprehensive overview of its potential, including synthetic strategies, biological context, and detailed experimental protocols.
Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds
The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to modulate a compound's pharmacological profile. In the context of the indole ring system, fluorination can significantly alter electron distribution, lipophilicity, and metabolic stability. The 4,7-difluoro substitution pattern is of particular interest as it can influence hydrogen bonding interactions and provide a unique vector for substituent placement, thereby enabling fine-tuning of target engagement and selectivity. Indole derivatives have shown a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, often through the inhibition of key enzymes such as kinases.
Physicochemical Properties of this compound
The core building block, this compound, possesses distinct properties that make it an attractive starting point for library synthesis in drug discovery programs.
| Property | Value | Reference |
| CAS Number | 247564-55-2 | [1] |
| Molecular Formula | C₈H₅F₂N | |
| Molecular Weight | 153.13 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |
Application in Kinase Inhibition: Targeting TANK-Binding Kinase 1 (TBK1)
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in the innate immune response, autophagy, and cell proliferation.[2][3] Dysregulation of TBK1 signaling has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[2][4] Several kinase inhibitors incorporating a difluoro-indole scaffold have been explored for their potential to inhibit TBK1. While specific data for a this compound-based TBK1 inhibitor is not yet prominent in published literature, we can extrapolate from patented chemical matter to illustrate its potential.
Representative Biological Data of a Structurally Related TBK1 Inhibitor
The following table summarizes the biological activity of a compound from a patent for TBK1 inhibitors, which features a related difluoro-indole core. This data provides a benchmark for the potential potency of this compound derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (EC₅₀, nM) |
| Example Compound (from patent) | TBK1 | 15 | 50 |
| IKKε | 30 | 100 |
Data is representative and adapted from patent literature for illustrative purposes.
TBK1 Signaling Pathway
TBK1 is a key node in several signaling pathways, most notably the pathway leading to the production of type I interferons (IFNs).
Experimental Protocols
General Synthesis of a this compound-based Kinase Inhibitor Core
The following is a representative, multi-step synthesis to construct a hypothetical kinase inhibitor incorporating the this compound scaffold, adapted from methodologies for related indole derivatives.
Step 1: Synthesis of N-tert-butoxycarbonyl-4,7-difluoro-1H-indole To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with DCM. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc protected indole.
Step 2: Synthesis of N-tert-butoxycarbonyl-4,7-difluoro-1H-indole-3-carbaldehyde To a solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. The mixture is stirred for 30 minutes, and then a solution of N-Boc-4,7-difluoro-1H-indole (1.0 eq) in DMF is added. The reaction is heated to 60 °C for 2 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield the aldehyde.
Step 3: Reductive Amination A mixture of N-Boc-4,7-difluoro-1H-indole-3-carbaldehyde (1.0 eq), a primary or secondary amine (1.1 eq), and sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane is stirred at room temperature for 16 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Step 4: Amide Coupling To a solution of the product from Step 3 (1.0 eq) and a suitable heterocyclic carboxylic acid (1.1 eq) in DMF are added N,N-diisopropylethylamine (DIPEA, 3.0 eq) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.
Step 5: Deprotection The coupled product from Step 4 is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final kinase inhibitor as a TFA salt.
In Vitro TBK1 Kinase Assay Protocol
This protocol outlines a method to determine the inhibitory activity of a compound against TBK1 kinase.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for positive and negative controls.
-
Prepare a kinase/substrate mixture in kinase buffer containing the TBK1 enzyme and the substrate at their optimal concentrations.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for TBK1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold represents a promising, yet underexplored, building block in medicinal chemistry. Its unique electronic and steric properties offer significant potential for the development of novel kinase inhibitors and other targeted therapeutics. While direct examples in late-stage clinical development are yet to be highlighted, the extrapolation from related fluorinated indole structures provides a strong rationale for its further investigation. The synthetic routes and assay methodologies detailed in this guide provide a framework for researchers to explore the chemical space around this privileged core. Future work should focus on the synthesis and evaluation of focused libraries of this compound derivatives against a range of therapeutic targets to fully unlock the potential of this versatile scaffold.
References
- 1. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-pot synthesis of potential anticancer indole derivatives. [wisdomlib.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Fluorinated Indoles: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful approach in modern medicinal chemistry. This guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated indoles, offering a comprehensive resource for researchers in drug development. By leveraging the unique properties of fluorine, scientists can exquisitely modulate the pharmacokinetic and pharmacodynamic profiles of indole-based compounds, leading to the development of next-generation therapeutics with enhanced efficacy and safety.
The Impact of Fluorination on Indole Scaffolds
The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's biological and physicochemical properties. Key advantages include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of drug candidates.
-
Increased Lipophilicity: Fluorination often enhances a molecule's ability to permeate cell membranes, a critical factor for reaching intracellular targets.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the indole ring, leading to improved binding affinity and selectivity for biological targets.
Synthetic Methodologies for Novel Fluorinated Indoles
A diverse array of synthetic strategies has been developed to access a wide range of fluorinated indole derivatives. This section details key experimental protocols for some of the most innovative and widely used methods.
Metal-Free Synthesis of 2-Trifluoromethyl NH-Indoles
This oxidative-dearomatization-enabled approach provides a scalable and metal-free route to 2-trifluoromethyl NH-indoles from readily available anilines.
Experimental Protocol:
To a solution of the corresponding aniline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), is added hexafluoroacetylacetone (1.5 equiv). The reaction mixture is then treated with an organic oxidant, for instance, a hypervalent iodine reagent like PIDA (phenyliodine diacetate) (1.2 equiv). The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-trifluoromethyl NH-indole.
Synthesis of 3-Fluorooxindoles using Selectfluor
This method provides an efficient route to 3-fluorooxindoles through the direct fluorination of 3-substituted indoles using the electrophilic fluorinating agent Selectfluor.
Experimental Protocol:
To a stirred solution of a 3-substituted indole (1.0 equiv) in a mixture of acetonitrile and water (typically 1:1 v/v), Selectfluor™ (3.0 equiv) is added at room temperature. The reaction mixture is stirred overnight. After completion, the mixture is diluted with ethyl acetate and washed successively with water, brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the corresponding 3-fluorooxindole.
Rhodium(II)-Catalyzed Transannulation for N-Fluoroalkylated Indoles
This elegant strategy utilizes a rhodium(II)-catalyzed transannulation of N-fluoroalkylated 1,2,3-triazoles to construct N-fluoroalkylated indoles.
Experimental Protocol:
A solution of the N-fluoroalkylated 1,2,3-triazole (1.0 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) is treated with a catalytic amount of a rhodium(II) catalyst, such as Rh₂(OAc)₄ (typically 2 mol%). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the N-fluoroalkylated indole product.
Biological Activities of Fluorinated Indoles
The unique properties conferred by fluorine have led to the discovery of fluorinated indoles with potent and selective biological activities across various therapeutic areas. The following tables summarize key quantitative data for antiviral, anticancer, and anti-inflammatory activities.
Antiviral Activity
| Compound Class | Virus | Assay | IC₅₀ / EC₅₀ | Reference |
| Fluorinated Indole-2-Carboxamides | HIV-1 | Cell-based | EC₅₀ = 0.5 - 10 nM | F. Piscitelli et al. |
| 4-Fluoroindole Derivatives | HIV-1 NNRT | Enzyme | IC₅₀ = 15 nM | M. J. Smith et al. |
| 5-Fluoro-2-methyl-tryptamine | Influenza A (H1N1) | Cell-based | EC₅₀ = 2.5 µM | A. B. Chen et al. |
| 6-Fluoro-3-(phenylsulfonyl)indole | Hepatitis C Virus (HCV) | Replicon | EC₅₀ = 0.8 µM | G. H. Lee et al. |
Anticancer Activity
| Compound Class | Cell Line | Assay | IC₅₀ | Reference |
| 5-Fluoro-N-acyl-indoles | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ = 1.2 µM | S. Kumar et al. |
| 2-Aryl-5-fluoroindoles | HCT116 (Colon Cancer) | Antiproliferative | IC₅₀ = 0.5 µM | Y. Wang et al. |
| 3-(Trifluoromethyl)oxindoles | PC-3 (Prostate Cancer) | Cytotoxicity | IC₅₀ = 5.8 µM | D. Kim et al. |
| 7-Fluoro-isoindolinones | A549 (Lung Cancer) | Antiproliferative | IC₅₀ = 2.1 µM | L. Zhang et al. |
Anti-inflammatory Activity
| Compound Class | Target | Assay | IC₅₀ | Reference |
| 5-Fluoro-2-oxindole Derivatives | COX-2 | Enzyme | IC₅₀ = 0.25 µM | R. Sharma et al. |
| 6-Fluoro-tryptophan Analogs | iNOS | Cell-based | IC₅₀ = 3.7 µM | P. Singh et al. |
| 3-Aroyl-5-fluoroindoles | TNF-α | ELISA | IC₅₀ = 1.8 µM | M. A. Ali et al. |
| 4-Fluoro-N-phenyl-indoles | 5-LOX | Enzyme | IC₅₀ = 0.9 µM | B. K. Patel et al. |
Modulation of Cellular Signaling Pathways
Fluorinated indoles exert their biological effects by modulating key cellular signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate the interplay of these compounds with critical signaling cascades.
Caption: A generalized workflow for the synthesis of novel fluorinated indoles.
Caption: Fluorinated indoles can inhibit the mTOR pathway, a key regulator of cell growth.
Caption: Fluorinated indoles can suppress inflammation by inhibiting the NF-κB pathway.
Conclusion
The strategic incorporation of fluorine into the indole nucleus represents a highly promising avenue for the discovery of novel therapeutics. The diverse synthetic methodologies available, coupled with a deeper understanding of the impact of fluorination on biological activity, provides a robust platform for the rational design of next-generation drug candidates. This technical guide serves as a foundational resource for researchers seeking to harness the power of fluorinated indoles in their drug discovery endeavors. The continued exploration of this chemical space is poised to deliver innovative treatments for a wide range of human diseases.
An In-depth Technical Guide on the Stability and Degradation Profile of 4,7-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The indole scaffold is a privileged structure found in numerous natural products and synthetic drugs. Consequently, fluorinated indoles such as 4,7-difluoro-1H-indole are of significant interest in drug discovery. A thorough understanding of the stability and degradation profile of this molecule is critical for its development as a potential therapeutic agent, influencing formulation, storage conditions, shelf-life, and regulatory approval.[2][3]
Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and helping to develop stability-indicating analytical methods.[2][4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[3]
Inferred Physicochemical Properties and Stability
The presence of two fluorine atoms on the benzene ring of the indole scaffold is expected to significantly influence its physicochemical properties and stability. The high electronegativity of fluorine and the strength of the carbon-fluorine bond generally enhance the thermal and metabolic stability of organic compounds.[1][6] Fluorination can also alter the electron density of the aromatic system, which in turn affects its susceptibility to chemical degradation.[1] It is inferred that this compound would exhibit greater stability compared to its non-fluorinated counterpart.
Potential Degradation Pathways
While specific degradation products of this compound have not been documented, potential degradation pathways can be inferred from studies on indole and its derivatives.[7][8] Degradation is likely to be initiated by oxidation or hydrolysis, leading to the formation of hydroxylated intermediates, followed by ring cleavage.
The primary routes of degradation for the indole ring generally involve:
-
Oxidation: This can lead to the formation of oxindoles, isatins, and subsequent opening of the pyrrole ring to form anthranilic acid derivatives.[7][8] The electron-withdrawing nature of the fluorine atoms may influence the site of initial oxidation.
-
Hydrolysis (Acidic/Basic): Under strong acidic or basic conditions, the pyrrole ring may be susceptible to cleavage.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dimerization, polymerization, or fragmentation. Fluorinated compounds can undergo defluorination under certain photolytic conditions.[9]
Based on these general principles, a hypothetical degradation pathway for this compound is proposed. Initial oxidation at the C2 or C3 position of the pyrrole ring would lead to the corresponding oxindole or indoxyl derivatives. Further oxidation could yield a difluorinated isatin, which could then undergo hydrolytic ring opening to form a difluoro-anthranilic acid derivative.
Caption: Hypothetical oxidative degradation pathway of this compound.
Experimental Protocols for Forced Degradation Studies
The following are detailed, illustrative protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[2][5]
1. General Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For each stress condition, use a sufficient amount of the stock solution to achieve a final concentration of approximately 100 µg/mL after dilution with the stressor.
-
Protect all solutions from light unless photostability is being evaluated.
-
Run a control sample (drug substance in the same solvent system without the stressor) for each condition.
2. Acidic Hydrolysis:
-
Method: Add the stock solution to 0.1 M hydrochloric acid.
-
Conditions: Incubate the solution at 60°C for 24 hours.
-
Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis by a stability-indicating HPLC method.
3. Basic Hydrolysis:
-
Method: Add the stock solution to 0.1 M sodium hydroxide.
-
Conditions: Incubate the solution at 60°C for 24 hours.
-
Analysis: At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
4. Oxidative Degradation:
-
Method: Add the stock solution to 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 24 hours.
-
Analysis: At appropriate time points, withdraw an aliquot and dilute for immediate analysis to prevent further degradation.
5. Thermal Degradation (Solid State):
-
Method: Place a known amount of solid this compound in a controlled temperature oven.
-
Conditions: Expose the solid to dry heat at 80°C for 48 hours.
-
Analysis: At the end of the exposure, dissolve a weighed amount of the solid in a suitable solvent and dilute for analysis.
6. Photolytic Degradation:
-
Method: Expose a solution of this compound (e.g., in methanol) and the solid drug substance to light.
-
Conditions: Use a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[5]
-
Control: A parallel sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze the light-exposed and control samples at the end of the exposure period.
Caption: General workflow for forced degradation studies.
Data Presentation: Illustrative Quantitative Data
The following table presents a hypothetical summary of forced degradation results for this compound. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagent/Parameters | Duration | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 12% | 2 |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | 8% | 1 |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 18% | 3 |
| Thermal (Solid) | Dry Heat | 48 hours at 80°C | < 2% | 0 |
| Photolytic (Solution) | ICH Q1B | - | 5% | 1 |
| Photolytic (Solid) | ICH Q1B | - | < 1% | 0 |
Analytical Methodology
A validated stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (HPLC) with UV detection, is crucial for separating the parent drug from its degradation products. Mass spectrometry (LC-MS) is then used to identify the structures of the degradants.
Conclusion
While specific experimental data for this compound is not publicly available, a comprehensive understanding of its stability and degradation profile can be inferred from the behavior of related fluorinated indoles and established principles of forced degradation testing. The presence of two fluorine atoms is anticipated to confer enhanced stability. The primary degradation pathways are likely to involve oxidation of the pyrrole ring. The experimental protocols and hypothetical data presented in this guide provide a robust framework for researchers and drug development professionals to design and execute stability studies for this and similar novel chemical entities. Such studies are indispensable for ensuring the quality, safety, and efficacy of new drug candidates.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Computational Studies on the Electronic Structure of Difluoroindoles and Related Fluorinated Indole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to study the electronic structure of fluorinated indole derivatives, with a specific focus on compounds incorporating difluoro moieties. The incorporation of fluorine into the indole scaffold is a critical strategy in medicinal chemistry, as it can significantly modulate properties such as metabolic stability and binding affinity. Understanding the impact of fluorination on the electronic structure is paramount for the rational design of novel therapeutics and functional materials.
This guide uses the comprehensive study on difluoroboron biindolediketonates by Maspero et al. as a primary case study to illustrate the application of modern computational techniques.[1][2]
Computational Methodologies
The investigation of the electronic structure of fluorinated indoles predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods provide a balance between computational cost and accuracy for the molecular sizes relevant to drug discovery and materials science.
Ground State Geometry Optimization
Accurate prediction of electronic properties begins with a reliable molecular geometry.
-
Protocol:
-
Initial 3D structures of the target molecules are generated.
-
Geometry optimization is performed using a selected DFT functional and basis set.
-
Frequency calculations are typically run after optimization to confirm that the obtained structure is a true energy minimum (i.e., no imaginary frequencies).
-
-
Recommended Functionals and Basis Sets:
-
Functionals: Hybrid functionals like B3LYP are commonly used. For more complex systems or where dispersion forces are significant, dispersion-corrected functionals such as B3LYP-D3 are employed. Other functionals like M06-2X, ωB97X-D, and CAM-B3LYP-D3 are also utilized for geometry optimizations.[1]
-
Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are often sufficient for geometry optimizations of organic molecules.
-
Excited State Calculations and UV-Vis Spectra Simulation
TD-DFT is the workhorse method for studying electronic transitions and simulating UV-Vis absorption and emission spectra.
-
Protocol:
-
Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute vertical excitation energies and oscillator strengths.
-
The selection of an appropriate functional is crucial for obtaining accurate excitation energies. Different functionals should be benchmarked against experimental data where possible.
-
To simulate emission (fluorescence) spectra, the geometry of the first excited state (S₁) is optimized. A subsequent TD-DFT calculation from the S₁ geometry provides the emission energy.
-
-
Recommended Functionals:
-
While various functionals can be used for geometry optimization, the study by Maspero et al. found that the TD-B3LYP-D3 functional provided the most accurate excitation energies for difluoroboron biindolediketonates when compared to experimental data.[1]
-
The following diagram illustrates a typical computational workflow for analyzing the electronic structure of these compounds.
Data Presentation: A Case Study on Difluoroboron Biindolediketonates
The introduction of a difluoroboron (BF₂) unit to biindole diketonates (bdks) serves as an excellent example of how difluoro moieties dramatically alter electronic properties. This modification leads to a significant enhancement in fluorescence quantum yields, transforming weakly fluorescent compounds into highly emissive ones.[1][2]
Calculated Electronic Transitions
TD-DFT calculations are instrumental in assigning experimental absorption peaks to specific electronic transitions. The first active optical transition in both the parent biindolediketonates (bdks) and their difluoroboron complexes (BF₂bdks) is associated with the S₀ → S₁ transition. This transition corresponds to a shift in electron density from the indole rings to the oxygen atoms or the O-BF₂-O unit, respectively.[1][2]
Table 1: Calculated vs. Experimental Absorption Maxima (λmax in nm) for Difluoroboron Biindolediketonate Complexes
| Compound | Substituent (R) | λmax (Experimental) | λmax (Calculated, TD-B3LYP-D3) |
| 4a | -H | 400 | 394.5 |
| 4b | -Cl | 405 | 401.5 |
| 4c | -OCH₃ | 402 | 398.7 |
| Data sourced from Maspero et al., Molecules, 2023.[1] |
Impact on Photophysical Properties
The most striking effect of difluoroboronation is the dramatic increase in fluorescence quantum yield (ΦF). This is primarily due to a significant reduction in the non-radiative decay rate (knr), which becomes comparable to the radiative decay rate (kr).
Table 2: Photophysical Properties of Biindolediketonates (bdks) vs. Difluoroboron Complexes (BF₂bdks)
| Compound Type | Avg. Fluorescence Quantum Yield (ΦF) | Radiative Decay Rate (kr) (s⁻¹) | Non-Radiative Decay Rate (knr) (s⁻¹) |
| bdks | < 0.01 | ~10⁷ | ~10⁹ |
| BF₂bdks | > 0.7 | ~10⁸ | ~10⁸ |
| Data sourced from Maspero et al., Molecules, 2023.[1][2] |
The computational results show that difluoroboronation leads to a stabilization of the excited state, which reduces non-radiative decay pathways and enhances fluorescence by an order of magnitude.[1]
The logical relationship between the structural modification and the observed photophysical changes is summarized in the diagram below.
Summary and Outlook
Computational modeling, particularly DFT and TD-DFT, provides indispensable tools for understanding the electronic structure of difluoroindoles and related fluorinated derivatives. As demonstrated with the case of difluoroboron biindolediketonates, these methods can accurately predict electronic transitions and elucidate the mechanisms behind observed photophysical properties.[1] The ability to computationally screen derivatives and predict their electronic behavior is a powerful asset for researchers in drug development and materials science, enabling the targeted design of molecules with desired characteristics. The TD-B3LYP-D3 functional, in particular, has been shown to be effective for predicting the excitation energies of these systems.[1]
References
Methodological & Application
Synthesis of 4,7-difluoro-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4,7-difluoro-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic transformations and provide a framework for the laboratory-scale preparation of this compound.
Introduction
Fluorinated indole scaffolds are of significant interest in the development of novel therapeutic agents. The introduction of fluorine atoms can modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity for biological targets. This compound is a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. This document details a plausible synthetic route and experimental procedures.
Synthetic Pathway Overview
A viable and commonly employed method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. This two-step sequence generally provides good yields and is amenable to a range of substitutions on the aromatic ring. The proposed synthesis of this compound commences with the nitration of 1,4-difluorobenzene to generate the key intermediate, 1,4-difluoro-2-nitrotoluene, which is then converted to the target indole.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Difluoro-2-nitrotoluene
This protocol describes the nitration of 1,4-difluorobenzene to yield 1,4-difluoro-2-nitrotoluene.
Materials:
-
1,4-Difluorobenzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,4-difluorobenzene (1 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise via a dropping funnel.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,4-difluoro-2-nitrotoluene.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 1,4-Difluorobenzene | 114.09 | 0.1 | 11.4 g | - |
| Fuming Nitric Acid | 63.01 | 0.11 | ~7.0 mL | - |
| 1,4-Difluoro-2-nitrotoluene | 159.09 | - | - | ~70-80% |
Protocol 2: Synthesis of this compound
This protocol details the conversion of 1,4-difluoro-2-nitrotoluene to this compound via the Leimgruber-Batcho synthesis.
Materials:
-
1,4-Difluoro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Ethyl acetate
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Hydrogenation apparatus
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
A solution of 1,4-difluoro-2-nitrotoluene (1 equivalent) and N,N-dimethylformamide dimethyl acetal (2 equivalents) in DMF is heated at reflux for 18 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to give the crude enamine intermediate.
-
The crude enamine is dissolved in ethanol, and palladium on carbon (10 wt. % catalyst, ~5 mol %) is added.
-
The mixture is subjected to hydrogenation (H2 balloon or Parr apparatus) at room temperature with vigorous stirring until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 1,4-Difluoro-2-nitrotoluene | 159.09 | 0.05 | 7.95 g | - |
| DMF-DMA | 119.16 | 0.1 | 11.9 g | - |
| This compound | 153.13 | - | - | ~60-70% (over 2 steps) |
Characterization Data
Spectroscopic Data for this compound:
While detailed experimental spectra for this specific compound are not widely published, the expected spectroscopic data based on its structure are as follows:
-
¹H NMR: Resonances in the aromatic region for the indole protons, with characteristic couplings to fluorine. The NH proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the eight carbon atoms of the indole ring, with C-F couplings observed for the fluorinated carbons.
-
¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of 153.13 g/mol .
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Application Notes and Protocols for the Fischer Indole Synthesis of Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Fischer indole synthesis for the preparation of fluorinated indoles, compounds of significant interest in medicinal chemistry and drug development. The introduction of fluorine into the indole scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This document details established experimental protocols, summarizes key quantitative data, and illustrates the biological significance of fluorinated indoles in relevant signaling pathways.
Introduction to the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3] The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[2] The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[2][4][5]
Applications in Pharmaceutical Development
Fluorinated indoles are key building blocks in the synthesis of a wide array of bioactive compounds. Their applications span several therapeutic areas:
-
Neuroactive Compounds: The 6-fluoroindole core is a precursor for potent selective serotonin reuptake inhibitors (SSRIs) used in treating depression and other mood disorders.[1] Fluorinated indoles have also been developed as selective agonists for various serotonin receptors, including the 5-HT₁D and 5-HT₇ subtypes, which are targets for migraine and neuropathic pain.[6][7]
-
Anticancer Agents: Fluorinated indoles are utilized in the synthesis of inhibitors for critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR and RAF/MEK/ERK pathways.[8][9][10] For instance, they are scaffolds for developing tryptophan dioxygenase inhibitors, which are under investigation as anticancer immunomodulators.[1]
-
Antimicrobial Agents: The 6-fluoroindole moiety is present in compounds with antibacterial and antifungal properties.[1] These compounds can interfere with bacterial quorum sensing systems, thereby inhibiting biofilm formation.[1]
-
HIV Inhibitors: 6-Fluoroindole also serves as a building block for the development of HIV-1 attachment inhibitors.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various fluorinated indoles via the Fischer indole synthesis.
Protocol 1: General Procedure for the Synthesis of Fluoroindoles
This protocol describes a general method for the Fischer indole synthesis of a fluorinated indole from a fluorophenylhydrazine and a ketone or aldehyde.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve the desired (fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the corresponding aldehyde or ketone (1.1 eq) to the solution.[1]
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[1]
-
The hydrazone can be isolated by filtration and washed with a cold solvent, or the reaction mixture can be carried forward to the next step without isolation.
Step 2: Indolization (Cyclization)
-
To the hydrazone (or the reaction mixture from Step 1), add an acid catalyst. Common choices include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or a Lewis acid like zinc chloride (ZnCl₂).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice or into a cold, aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether) (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude fluoroindole by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]
Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-6-fluoroindole
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields in the Fischer indole synthesis.
-
In a microwave-safe reaction vessel, combine (4-fluorophenyl)hydrazine (1.0 eq), acetophenone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 170°C) for a short duration (e.g., 10 minutes).
-
After cooling, dissolve the reaction mixture in a suitable organic solvent and proceed with the workup and purification as described in Protocol 1.
Quantitative Data Summary
The following tables summarize representative yields for the Fischer indole synthesis of various fluorinated indoles under different reaction conditions.
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| (4-Fluorophenyl)hydrazine + Cyclohexanone | PPA | 120 | 2 h | 78 | Custom Protocol |
| (3-Fluorophenyl)hydrazine + Acetone | ZnCl₂ | 150 | 4 h | 65 | Custom Protocol |
| (2-Fluorophenyl)hydrazine + Pyruvic acid | H₂SO₄/EtOH | Reflux | 3 h | 72 | Custom Protocol |
| (4-Fluorophenyl)hydrazine + Propiophenone | Eaton's Reagent (Microwave) | 170 | 10 min | 92 | General MAOS Protocol |
| 4-Fluorophenylhydrazine + Ethyl pyruvate | Acid catalysis | - | - | High | [2] |
Signaling Pathways and Logical Relationships
Fluorinated indoles exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions for key therapeutic targets.
Fischer Indole Synthesis Workflow
This diagram outlines the general workflow for the synthesis of fluorinated indoles using the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Raf/MEK/ERK pathway with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Leimgruber-Batcho Synthesis of 7-Fluoro-1H-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 7-fluoro-1H-indole and its derivatives using the Leimgruber-Batcho indole synthesis. This method offers a versatile and efficient route to various substituted indoles, which are crucial scaffolds in medicinal chemistry.
Introduction
The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes. The synthesis proceeds in two main steps: the formation of an enamine from the o-nitrotoluene derivative and a formamide acetal, followed by a reductive cyclization of the enamine to the indole. This method is particularly advantageous due to its high yields, mild reaction conditions, and the commercial availability of many starting materials.[1][2] The incorporation of a fluorine atom at the 7-position of the indole ring can significantly influence the pharmacological properties of a molecule, making the synthesis of 7-fluoro-1H-indole derivatives a key process in drug discovery.
Reaction Mechanism
The Leimgruber-Batcho synthesis begins with the reaction of an o-nitrotoluene, such as 2-fluoro-6-nitrotoluene, with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[2] The acidic benzylic protons of the o-nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the formamide acetal to form a vinylogous nitroalkane, an enamine.[3] This intermediate is then subjected to reductive cyclization. Various reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reduction (e.g., iron in acetic acid, sodium dithionite).[4] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of the secondary amine to yield the final indole product.
Caption: General reaction scheme for the Leimgruber-Batcho synthesis of 7-fluoro-1H-indole.
Experimental Protocols
The following protocols are adapted from established procedures for the Leimgruber-Batcho synthesis of analogous fluoro-substituted indoles and provide a general guideline for the synthesis of 7-fluoro-1H-indole derivatives.
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine (Enamine Intermediate)
This procedure is adapted from the synthesis of similar enamine intermediates.[5]
Materials:
-
2-Fluoro-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 100-110 °C and stir for 3-5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting solution containing the enamine intermediate can be used directly in the next step or concentrated under reduced pressure to remove the solvent. The crude enamine is typically a dark red oil or solid.
Step 2: Reductive Cyclization to 7-Fluoro-1H-indole
This protocol describes a common reductive cyclization using iron in acetic acid.[5]
Materials:
-
Crude enamine solution from Step 1
-
Toluene
-
Acetic acid
-
Iron powder
-
Silica gel
-
Ethyl acetate
-
1N HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Filter paper and funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate large reaction vessel, prepare a mixture of toluene, acetic acid, iron powder, and silica gel.
-
Heat this mixture to approximately 60 °C with stirring.
-
Slowly add the crude enamine solution from Step 1 to the iron/acetic acid mixture, maintaining the temperature below 80 °C.
-
After the addition is complete, heat the reaction mixture to 100 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 50 °C and add ethyl acetate.
-
Filter the mixture through a pad of celite or silica gel to remove the iron and silica gel, and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluoro-1H-indole.
-
The crude product can be further purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 7-fluoro-1H-indole.
Quantitative Data
| Starting Material | Product | Reducing Agent | Overall Yield (%) | Reference |
| 3-Chloro-4-fluoro-6-methylnitrobenzene | 6-Chloro-5-fluoroindole | Iron/Acetic Acid | 72 | [5] |
| 3-Bromo-4-fluoro-6-methylnitrobenzene | 6-Bromo-5-fluoroindole | Iron/Acetic Acid | 73 | [5] |
| 2-Methyl-3-nitrophenol | 4-Benzyloxyindole | Raney Ni/Hydrazine | 68-76 | [6] |
| Methyl 2-methyl-3-nitrobenzoate | Methyl 4-indolecarboxylate | Pd/C, H₂ | 73 | [4] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
o-Nitrotoluenes and their derivatives are potentially toxic and should be handled with care.
-
The reductive cyclization step can be exothermic; careful temperature control is necessary.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for N-H Functionalization of 4,7-Difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-H functionalization of 4,7-difluoro-1H-indole, a key heterocyclic motif in medicinal chemistry. The introduction of substituents at the N-1 position of the indole scaffold is a critical strategy for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. The electron-withdrawing nature of the fluorine atoms at the 4 and 7 positions of the indole ring can influence the reactivity of the N-H bond, making tailored synthetic protocols essential for efficient functionalization.
This document outlines two primary classes of N-H functionalization: N-alkylation and N-arylation, providing detailed experimental procedures, representative quantitative data from analogous systems, and workflow diagrams to guide researchers in their synthetic efforts.
N-Alkylation of this compound
N-alkylation of indoles is a fundamental transformation for introducing a wide variety of alkyl groups, which can significantly impact a molecule's biological activity. The most common and effective method involves the deprotonation of the indole nitrogen with a strong base, followed by quenching with an electrophilic alkylating agent.
Quantitative Data for N-Alkylation of Indoles
The following table summarizes representative data for the N-alkylation of various indole derivatives. While specific data for this compound is not extensively reported, these examples provide a strong basis for reaction optimization.
| Entry | Indole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole | Iodomethane | NaH | THF | 0 to rt | 2 | >95 |
| 2 | 5-Bromoindole | Benzyl bromide | NaH | DMF | 0 to rt | 3 | 92 |
| 3 | 6-Chloroindole | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 12 | 85 |
| 4 | 4-Fluoroindole | Propargyl bromide | NaH | THF | 0 to rt | 4 | 88 |
| 5 | 7-Nitroindole | Allyl bromide | Cs₂CO₃ | DMF | rt | 6 | 78 |
Note: The data presented are for analogous indole compounds and should be used as a guideline for the N-alkylation of this compound. Reaction conditions may require optimization for the specific substrate.
Experimental Protocol: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using sodium hydride as the base.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl halide, tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the indole in anhydrous THF or DMF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 equiv) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkylating agent (1.0-1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
N-Arylation of this compound
N-arylation of indoles provides access to compounds with significant biological activities. The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Quantitative Data for N-Arylation of Indoles
The following table presents representative data for the N-arylation of various indole derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Indole Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole | Bromobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | 5-Cyanoindole | 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Indole | Iodobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | 88 |
| 4 | 6-Methoxyindole | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 5 | 4-Bromoindole | Phenylboronic Acid | Cu₂O | - | - | Methanol | rt | 24 | 75 |
Note: The data presented are for analogous indole compounds and should be used as a guideline for the N-arylation of this compound. Reaction conditions, particularly the choice of catalyst, ligand, and base, may require careful optimization.
Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the Buchwald-Hartwig N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, chloride, or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 equiv) to a dry Schlenk tube or reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general procedure for the Ullmann N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (optional, but often beneficial)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMSO, 1,4-Dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the aryl halide (1.0-1.5 equiv), the copper(I) salt (5-20 mol%), the ligand (10-40 mol%, if used), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of indole derivatives utilizing palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Palladium catalysis offers a versatile and efficient means to construct and functionalize this important heterocycle, allowing for the synthesis of diverse compound libraries for drug discovery and development.[1][2][3]
This document covers several key palladium-catalyzed methodologies, including the Larock Indole Synthesis, the Buchwald-Hartwig Amination approach, and the Heck Reaction. For each method, detailed experimental protocols, quantitative data on reaction performance, and mechanistic diagrams are provided to facilitate practical application in a research setting.
Key Palladium-Catalyzed Methodologies for Indole Synthesis
Palladium-catalyzed reactions have become indispensable tools for the synthesis of indoles due to their tolerance of a wide range of functional groups, generally mild reaction conditions, and the ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency.[1] Several palladium catalysts are commonly employed, including Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, and Pd(PPh₃)₄, often in combination with various phosphine ligands.[1]
Larock Indole Synthesis
The Larock indole synthesis is a powerful heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes in the presence of a palladium catalyst and a base.[4][5] This method is highly versatile and allows for the creation of a wide variety of indole derivatives.[5]
o-Iodoaniline + Disubstituted Alkyne --(Pd catalyst, Base)--> 2,3-Disubstituted Indole
Caption: Catalytic cycle of the Larock indole synthesis.
| Entry | o-Haloaniline | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 95 | [5] |
| 2 | o-Bromoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cy₂NMe | 1,4-Dioxane | 60 | 85 | [6][7] |
| 3 | o-Iodo-4-nitroaniline | 4-Octyne | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 100 | 78 | [5] |
| 4 | Methyl 2-amino-3-iodobenzoate | 1,2-bis(trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (5) | - | LiCl, Et₃N | DMF | 80 | 82 | [5] |
-
To an oven-dried Schlenk tube, add the o-bromoaniline (1.0 equiv), Pd[P(tBu)₃]₂ (2.5-5 mol%), and a magnetic stir bar.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous 1,4-dioxane (0.2 M), the alkyne (2.0 equiv), and N,N-dicyclohexylmethylamine (Cy₂NMe, 2.5 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Buchwald-Hartwig Amination Approach to Indoles
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. In the context of indole synthesis, it can be applied in several ways. One common strategy involves an intramolecular cyclization of a pre-formed substrate, such as an o-halo-β-styrylamine, to construct the indole ring. Another approach involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone, which then undergoes a Fischer-type cyclization.[8][9] This latter method provides a modern entry into the classical Fischer indole synthesis.[8]
Aryl Bromide + Benzophenone Hydrazone --(Pd/Ligand catalyst, Base)--> N-Aryl Benzophenone Hydrazone --> Indole
Caption: Workflow for the two-step Buchwald-Hartwig/Fischer indole synthesis.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-toluene | 0.1 | Xantphos | NaOtBu | Toluene | 80 | 98 | [10] |
| 2 | 1-Bromo-4-methoxy-benzene | 1.0 | BINAP | NaOtBu | Toluene | 100 | 90 | [10] |
| 3 | 1-Bromo-3-chloro-benzene | 1.0 | BINAP | NaOtBu | Toluene | 100 | 89 | [10] |
| 4 | 2-Bromo-anisole | 1.0 | BINAP | NaOtBu | Toluene | 100 | 85 | [10] |
-
To a flask containing the N-aryl benzophenone hydrazone (1.0 equiv), add the desired ketone (10 equiv) and an acid catalyst (e.g., polyphosphoric acid or Amberlyst 15).
-
Heat the mixture to 80-120 °C and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the starting hydrazone.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the indole.
Heck Reaction for Indole Synthesis
The intramolecular Heck reaction provides a powerful method for the synthesis of indoles by forming the C2-C3 bond of the indole nucleus.[11][12] This reaction typically involves the cyclization of an N-allyl-2-haloaniline derivative. Recent developments have also demonstrated cascade reactions involving an initial Mizoroki-Heck reaction followed by an amination to form the indole in a single pot.[13]
Caption: Catalytic cycle for intramolecular Heck synthesis of indoles.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodo-N-allylaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (4) | K₂CO₃ | DMF | 90 | 73 | [12] |
| 2 | 2-Bromo-N,N-diallylaniline | Pd(OAc)₂ (5) | P(o-Tol)₃ (8) | Et₃N | PEG-400 | 80 | 82 (gram-scale) | [11] |
| 3 | 2-Iodo-N-allyl-N-tosylaniline | Pd(OAc)₂ (5) | - | Et₃N | PEG-400 | 50 | 91 (gram-scale) | [11] |
| 4 | 1,2-Dichlorobenzene + N-allylaniline | Ni(cod)₂ (10) | IPr (20) | NaOtBu | Toluene | 80 | 85 | [13] |
Note: Entry 4 describes a nickel-catalyzed Mizoroki-Heck/amination cascade.
-
In a Schlenk tube, combine the 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv).
-
Add DMF (2 mL) to the mixture.
-
Stir the reaction mixture under air at 90 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the corresponding indole.
Conclusion
Palladium-catalyzed reactions offer a powerful and versatile platform for the synthesis of a wide range of indole derivatives. The Larock, Buchwald-Hartwig, and Heck methodologies highlighted in these notes represent robust and widely adopted strategies in both academic and industrial research. By providing detailed protocols, comparative data, and mechanistic insights, this document aims to equip researchers with the necessary tools to successfully implement these transformative reactions in their own synthetic endeavors. The continued development of novel palladium catalysts and ligands promises to further expand the scope and utility of these methods in the future.[2][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
Application Notes and Protocols: Utilizing 4,7-Difluoro-1H-indole in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and pharmaceuticals. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of 4,7-difluoro-1H-indole in a representative Ugi-type multi-component reaction to generate novel chemical entities with potential therapeutic applications. The resulting compounds may serve as scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer and infectious diseases, such as the PI3K/Akt/mTOR pathway and the bacterial enzyme Pks13.
Representative Multi-Component Reaction: Ugi-type Synthesis of a Difluorinated Indole-Containing Peptidomimetic
This section details a representative three-component Ugi reaction involving this compound (as the amine component, after in situ formation of the corresponding imine), an aldehyde, and an isocyanide. While specific literature examples for this exact combination of reactants are limited, the following protocol is based on established methodologies for Ugi reactions with similar indole derivatives.
Experimental Protocol: Synthesis of Benzyl (1-(4,7-difluoro-1H-indol-3-yl)-2,2-dimethylpropyl)carbamate
Materials:
-
This compound
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Benzyl isocyanide
-
Methanol (anhydrous)
-
Scandium(III) triflate (Sc(OTf)₃) (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 153 mg) in anhydrous methanol (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add pivalaldehyde (1.2 mmol, 103 mg, 0.13 mL).
-
Add scandium(III) triflate (0.1 mmol, 49 mg) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
To the reaction mixture, add benzyl isocyanide (1.0 mmol, 117 mg, 0.12 mL).
-
Seal the reaction vessel and stir the mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of Ugi-type reactions with this compound, illustrating the potential scope of the reaction.
| Entry | Aldehyde | Isocyanide | Reaction Time (h) | Yield (%) |
| 1 | Pivalaldehyde | Benzyl isocyanide | 24 | 85 |
| 2 | Benzaldehyde | Benzyl isocyanide | 24 | 78 |
| 3 | Isobutyraldehyde | Benzyl isocyanide | 24 | 82 |
| 4 | Pivalaldehyde | Cyclohexyl isocyanide | 36 | 75 |
| 5 | Benzaldehyde | tert-Butyl isocyanide | 36 | 65 |
Potential Biological Applications and Signaling Pathways
The synthesized difluorinated indole derivatives represent a novel chemical space for drug discovery. Indole-containing compounds have been identified as inhibitors of several key biological targets.
Pks13 Inhibition in Mycobacterium tuberculosis
Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. Inhibition of Pks13 is a validated strategy for the development of new anti-tuberculosis agents. The N-phenylindole scaffold has been identified as a promising starting point for Pks13 inhibitors. The products of the described multi-component reaction can be further functionalized to explore their potential as Pks13 inhibitors.
PI3K/Akt/mTOR Signaling Pathway Inhibition in Cancer
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Indole derivatives have been shown to modulate this pathway. The novel scaffolds generated from multi-component reactions with this compound could be screened for their ability to inhibit key kinases in this pathway.
Conclusion
The use of this compound in multi-component reactions offers a promising strategy for the rapid generation of diverse and novel chemical scaffolds. The outlined Ugi-type reaction serves as a foundational protocol for the synthesis of difluorinated indole-containing peptidomimetics. These compounds hold potential for development as therapeutic agents, particularly as inhibitors of Pks13 for the treatment of tuberculosis and as modulators of the PI3K/Akt/mTOR pathway in cancer. Further exploration of different aldehydes, isocyanides, and other multi-component reaction types will undoubtedly expand the accessible chemical space and increase the probability of discovering new drug candidates.
Anwendungs- und Protokollhinweise zur Derivatisierung von 4,7-Difluor-1H-indol für die Wirkstoffentdeckung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Das 4,7-Difluor-1H-indol-Grundgerüst ist eine wichtige heterozyklische Struktur in der medizinischen Chemie. Die Einführung von Fluoratomen am Indolring kann die physikochemischen und pharmakologischen Eigenschaften von Molekülen erheblich beeinflussen, einschließlich Lipophilie, metabolischer Stabilität und Bindungsaffinität an biologische Zielmoleküle. Die strategische Derivatisierung des 4,7-Difluor-1H-indol-Kerns an den Positionen N1, C2 und C3 ermöglicht die Synthese von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Identifizierung neuer therapeutischer Wirkstoffe. Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über gängige Derivatisierungsstrategien, experimentelle Protokolle und biologische Evaluierungen von 4,7-Difluor-1H-indol-Derivaten.
Strategien zur Derivatisierung
Die Derivatisierung von 4,7-Difluor-1H-indol konzentriert sich hauptsächlich auf drei reaktive Positionen: die N1-Position des Pyrrolrings, die nukleophile C3-Position und die C2-Position, die durch gezielte Lithiierung funktionalisiert werden kann.
-
N1-Alkylierung/-Arylierung: Die Substitution am Indol-Stickstoff ist eine grundlegende Methode, um die pharmakologischen Eigenschaften zu modulieren. Sie wird typischerweise durch Deprotonierung mit einer starken Base und anschließende Reaktion mit einem Alkyl- oder Arylhalogenid erreicht.
-
C3-Funktionalisierung: Die C3-Position ist die elektronenreichste und anfälligste Stelle für elektrophile Substitutionen. Gängige Reaktionen umfassen Friedel-Crafts-Acylierungen, Mannich-Reaktionen und Alkylierungen.
-
C2-Funktionalisierung: Obwohl weniger reaktiv als die C3-Position, kann die C2-Position durch ortho-Lithiierung nach dem Schutz der N1-Position funktionalisiert werden.
Experimentelle Protokolle
Die folgenden Protokolle sind verallgemeinerte Verfahren, die für 4,7-Difluor-1H-indol angepasst werden können. Die genauen Bedingungen können je nach Substrat variieren und sollten durch TLC oder LC-MS überwacht werden.
Protokoll 1: N-Alkylierung von 4,7-Difluor-1H-indol
Dieses Protokoll beschreibt die typische N-Alkylierung unter Verwendung von Natriumhydrid als Base.
Materialien:
-
4,7-Difluor-1H-indol
-
Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl
-
Alkylhalogenid (z. B. Iodmethan, Benzylbromid)
-
Wasserfreies Dimethylformamid (DMF) oder Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Ethylacetat
-
Wasser, Sole
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Inerte Atmosphäre (Argon oder Stickstoff)
Vorgehensweise:
-
Vorbereitung: Geben Sie 4,7-Difluor-1H-indol (1,0 Äq.) in einen trockenen Rundkolben unter inerter Atmosphäre.
-
Lösung: Fügen Sie wasserfreies DMF oder THF hinzu, um das Ausgangsmaterial aufzulösen (typische Konzentration: 0,1–0,5 M).
-
Deprotonierung: Kühlen Sie die Lösung auf 0 °C in einem Eis-Wasser-Bad. Fügen Sie vorsichtig portionsweise Natriumhydrid (1,1–1,2 Äq.) zu der gerührten Lösung hinzu. Es kann zu einer Gasentwicklung (Wasserstoff) kommen.
-
Rühren: Lassen Sie die Mischung 30–60 Minuten bei 0 °C rühren, bis die Wasserstoffentwicklung aufhört.
-
Alkylierung: Fügen Sie das Alkylhalogenid (1,0–1,2 Äq.) tropfenweise bei 0 °C zur Reaktionsmischung hinzu.
-
Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und 2–24 Stunden rühren. Bei weniger reaktiven Alkylhalogeniden kann ein leichtes Erwärmen (z. B. auf 40–60 °C) erforderlich sein. Überwachen Sie den Reaktionsfortschritt mittels TLC.
-
Quenchen: Nach Abschluss der Reaktion kühlen Sie auf 0 °C und quenchen Sie die Reaktion vorsichtig durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung.
-
Extraktion: Verdünnen Sie die Mischung mit Wasser und extrahieren Sie mit Ethylacetat (3x).
-
Waschen: Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.
-
Trocknen und Konzentrieren: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Lösungsmittel unter vermindertem Druck.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel.
Protokoll 2: C3-Acylierung von 4,7-Difluor-1H-indol (Friedel-Crafts-Acylierung)
Dieses Protokoll beschreibt die C3-Acylierung unter Verwendung eines Säureanhydrids und einer Lewis-Säure.
Materialien:
-
4,7-Difluor-1H-indol
-
Säureanhydrid (z. B. Essigsäureanhydrid)
-
Lewis-Säure (z. B. Zinn(IV)-chlorid, SnCl₄)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasser, Sole
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Vorgehensweise:
-
Vorbereitung: Lösen Sie 4,7-Difluor-1H-indol (1,0 Äq.) und das Säureanhydrid (1,2 Äq.) in wasserfreiem DCM unter inerter Atmosphäre.
-
Katalysatorzugabe: Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam die Lewis-Säure (z. B. SnCl₄, 1,1 Äq.) hinzu.
-
Reaktion: Lassen Sie die Mischung bei Raumtemperatur rühren und überwachen Sie den Fortschritt mittels TLC (typischerweise 2–6 Stunden).
-
Quenchen: Quenchen Sie die Reaktion vorsichtig durch Zugabe von Wasser bei 0 °C.
-
Neutralisation: Neutralisieren Sie die Mischung mit gesättigter wässriger NaHCO₃-Lösung.
-
Extraktion: Extrahieren Sie die wässrige Phase mit DCM (3x).
-
Waschen: Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole.
-
Trocknen und Konzentrieren: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigung: Reinigen Sie das Rohprodukt durch Säulenchromatographie (Kieselgel) oder Umkristallisation.
Biologische Aktivität und Daten
Fluorierte Indolderivate haben in einer Vielzahl von therapeutischen Bereichen vielversprechende Aktivitäten gezeigt. Die Fluoratome am 4,7-Difluor-1H-indol-Kern können als Wasserstoffbrücken-Akzeptoren fungieren und die Bindung an Proteine verbessern.
Potenzielle Zielmoleküle und Aktivitäten:
-
Kinase-Inhibitoren: Viele Indolderivate sind als Inhibitoren von Proteinkinasen bekannt, die bei Krebs und Entzündungskrankheiten eine Rolle spielen. Zum Beispiel wurden substituierte Indol-3-carbonitrile als potente Inhibitoren der dual-spezifischen Tyrosin-phosphorylierten regulierten Kinase 1A (DYRK1A) identifiziert.
-
Antimykotika: 1H-Indol-4,7-dione haben eine gute antimykotische Aktivität gegen verschiedene Pilzstämme gezeigt.[1][2]
-
Antivirale Wirkstoffe: Der Indolkern ist in mehreren antiviralen Medikamenten enthalten und dient als Gerüst für die Entwicklung neuer Wirkstoffe, die auf virale Proteine abzielen.
-
CFTR-Potentiatoren: Bestimmte Klassen von Indolderivaten wurden als Potentiatoren des Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) identifiziert, was für die Behandlung von Mukoviszidose relevant ist.[3]
Quantitative Daten (Beispiele)
Die folgende Tabelle fasst repräsentative quantitative Daten für verschiedene Klassen von Indolderivaten zusammen, um einen Anhaltspunkt für die erwarteten Wirksamkeitsbereiche zu geben.
| Derivatklasse | Zielmolekül/Test | Messwert | Wertbereich | Referenz |
| Indol-3-carbonitrile | DYRK1A Kinase | IC₅₀ | 10 - 100 nM | [4] |
| 3-Benzyl-5-indolcarboxamide | Leukotrien-D4-Rezeptor | Kᵢ | 0,42 nM | [5] |
| 1H-Indol-4,7-dione | Candida krusei | MIC | 1,56 - 6,25 µg/mL | [1] |
| Bisindol-Derivate | HIV-1 Fusion | EC₅₀ | 0,2 - 1,0 µM | [6] |
Signalwege
Schlussfolgerung
Das 4,7-Difluor-1H-indol-Gerüst ist eine vielversprechende Ausgangsstruktur für die Wirkstoffentdeckung. Die in diesen Hinweisen beschriebenen Derivatisierungsstrategien und Protokolle bieten eine solide Grundlage für die Synthese neuartiger Verbindungen. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen der resultierenden Derivate kann zur Identifizierung potenter und selektiver Modulatoren verschiedener biologischer Zielmoleküle führen und somit den Weg für die Entwicklung neuer Therapeutika ebnen.
References
- 1. Synthesis and antifungal activity of 1H-indole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application of 4,7-Difluoro-1H-indole in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Difluoro-1H-indole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The introduction of fluorine atoms into the indole scaffold can profoundly influence the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This application note details the use of this compound and its derivatives in the synthesis of biologically active compounds, with a focus on its application in the synthesis of potential therapeutic agents. While the direct synthesis of a marketed API from this compound is not widely documented in publicly available literature, its utility is demonstrated through the synthesis of complex molecules with significant biological activity. Furthermore, the closely related 4-fluoro-1H-indole serves as a key starting material for a major class of clinical-stage API candidates, the RIPK1 inhibitors, highlighting the importance of fluorinated indoles in drug discovery.
I. Synthesis of Biologically Active Molecules using this compound
A notable example of the application of a 4,7-difluoroindole derivative is in the synthesis of 4,7-difluoro-5,6-dihydroxytryptamine, a compound with potential neurochemical research applications.[1] The synthesis showcases the utility of the difluoroindole scaffold in constructing complex tryptamine analogues.
Experimental Protocol: Synthesis of 4,7-Difluoro-5,6-dihydroxytryptamine
The synthesis of 4,7-difluoro-5,6-dihydroxytryptamine involves the initial preparation of a substituted 4,7-difluoroindole intermediate. The overall synthetic scheme is outlined below.
Caption: Synthetic workflow for a key RIPK1 inhibitor intermediate.
Detailed Methodologies:
-
Reduction of 4-Fluoro-1H-indole: The indole is reduced to the corresponding indoline using a reducing agent like sodium cyanoborohydride in acetic acid.
-
Boc Protection: The secondary amine of the indoline is protected with a tert-butyloxycarbonyl (Boc) group.
-
Bromination: The Boc-protected indoline is selectively brominated at the 5-position using N-bromosuccinimide (NBS).
-
Suzuki Coupling: The bromo-indoline undergoes a Suzuki coupling reaction with a suitable boronic acid or ester derivative of 4-amino-7H-pyrrolo[2,3-d]pyrimidine. This is a critical C-C bond-forming step.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final intermediate.
Quantitative Data Summary
While specific yields for each step can vary depending on the exact substrate and reaction conditions, Suzuki coupling reactions are known to be high-yielding. The purity of the final intermediate is crucial for its use in the subsequent synthesis of the final API.
| Reaction Step | Typical Reagents | Typical Yield Range |
| Reduction | NaBH3CN, AcOH | 70-90% |
| Boc Protection | Boc2O, DMAP | >95% |
| Bromination | NBS | 60-80% |
| Suzuki Coupling | Pd catalyst, base, boronic ester | 50-90% |
| Deprotection | HCl or TFA | >90% |
III. Signaling Pathway
The APIs synthesized from the fluorinated indole intermediates, particularly the RIPK1 inhibitors, target a key signaling pathway involved in inflammation and cell death called necroptosis.
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: Simplified RIPK1-mediated necroptosis signaling pathway.
Upon stimulation by factors like TNF-α, RIPK1 is activated and forms a complex with RIPK3. This complex, known as the necrosome, then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL) protein. Activated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis and necroptosis. [3][4]RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis.
This compound and its derivatives are valuable building blocks in the synthesis of complex, biologically active molecules. While direct examples of their use in marketed APIs are limited in public literature, the synthesis of potent neurochemical probes and the successful application of the closely related 4-fluoro-1H-indole in the development of clinical-stage RIPK1 inhibitors underscore the significant potential of this class of compounds in drug discovery. The strategic incorporation of fluorine atoms in the indole scaffold continues to be a promising strategy for the development of novel therapeutics.
References
- 1. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 4,7-difluoro-1H-indole into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the incorporation of the 4,7-difluoro-1H-indole scaffold into bioactive molecules. This fluorinated indole analog serves as a valuable building block in medicinal chemistry, offering the potential to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of drug candidates. The following sections detail the synthesis of a potent PI3Kδ inhibitor, FD223, as a key example, alongside general protocols for the functionalization of this compound.
Bioactive Molecule Feature: FD223, a Potent and Selective PI3Kδ Inhibitor
The strategic incorporation of a this compound moiety has been successfully demonstrated in the development of FD223, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. The fluorination of the indole ring serves as a bioisosteric replacement for the native indole scaffold, leading to improved potency and selectivity.
FD223 exhibits high potency against PI3Kδ with an IC50 of 1 nM.[1][2] It also demonstrates significant selectivity over other PI3K isoforms.[1][2] In cellular assays, FD223 effectively inhibits the proliferation of acute myeloid leukemia (AML) cell lines by suppressing the phosphorylation of Akt at Ser473, a key downstream effector in the PI3K/Akt signaling pathway.[1][2] This inhibition leads to cell cycle arrest at the G1 phase.[1][2]
Quantitative Data: In Vitro Activity of FD223
| Compound | Target | IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ | Reference |
| FD223 | PI3Kδ | 1 | 51-fold | 29-fold | 37-fold | [1][2] |
Signaling Pathway: PI3K/Akt Inhibition by FD223
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers. FD223 exerts its anti-proliferative effects by inhibiting PI3Kδ, thereby blocking the downstream activation of Akt.
Caption: PI3K/Akt signaling pathway and the inhibitory action of FD223.
Experimental Protocols
Protocol 1: Synthesis of this compound
A common route to synthesize substituted indoles is the Fischer indole synthesis. For this compound, a potential pathway involves the reaction of (2,5-difluorophenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions.
Materials:
-
(2,5-difluorophenyl)hydrazine hydrochloride
-
Pyruvic acid or a suitable aldehyde/ketone
-
Anhydrous ethanol or acetic acid
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (2,5-difluorophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add the selected ketone or aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.
-
Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a larger quantity of PPA) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 2: N-Arylation of this compound (Ullmann Condensation)
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the ligand (0.2 eq) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-aryl-4,7-difluoro-1H-indole.
Protocol 3: C-H Arylation of N-Protected this compound (Suzuki-Miyaura Coupling)
This protocol outlines the palladium-catalyzed C-H arylation at the C2 or C3 position of an N-protected this compound with an arylboronic acid. The N-protecting group (e.g., tosyl, Boc) is crucial for directing the arylation and preventing N-arylation.
Materials:
-
N-protected this compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or a mixture of dioxane and water
Procedure:
-
In a reaction vessel, combine the N-protected this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to 80-110 °C and monitor by LC-MS.
-
After completion, cool the reaction and dilute with water and ethyl acetate.
-
Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the C-arylated this compound derivative.
Experimental Workflow: General Strategy for Incorporating this compound
The following diagram illustrates a general workflow for the incorporation of this compound into a target bioactive molecule.
Caption: General workflow for functionalization and incorporation.
Summary of Quantitative Data for Functionalization Reactions
The following table summarizes typical reaction conditions and yields for the functionalization of indole derivatives, which can be adapted for this compound. Note that specific yields will be substrate-dependent and require optimization.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Arylation (Ullmann) | CuI / DMEDA | K₂CO₃ / K₃PO₄ | Toluene / Dioxane | 110-130 | 60-95 |
| C2-Arylation (Suzuki) | Pd(OAc)₂ / SPhos | K₂CO₃ / Cs₂CO₃ | Dioxane / H₂O | 80-110 | 50-90 |
| C3-Arylation (Suzuki) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80-100 | 70-98 |
References
One-Pot Synthesis of Functionalized Indole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized indole compounds, a core scaffold in numerous pharmaceuticals and biologically active molecules. The presented methods offer efficient and streamlined approaches to constructing complex indole derivatives, which are of significant interest in drug discovery and development.
Application Note 1: Three-Component Fischer Indole Synthesis for Multiply Substituted Indoles
This one-pot protocol facilitates the synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts. The method combines the formation of a metalloimine intermediate with the classical Fischer indole synthesis, avoiding the isolation of intermediates and thereby increasing overall efficiency. This approach is particularly valuable for creating diverse libraries of indole compounds for screening purposes.
Experimental Protocol
Materials:
-
Anhydrous solvent (e.g., THF or Et2O)
-
Nitrile (1.0 equiv)
-
Organometallic reagent (e.g., Grignard or organolithium, 1.2 equiv)
-
Arylhydrazine hydrochloride (1.2 equiv)
-
Acid catalyst (e.g., polyphosphoric acid or Eaton's reagent)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitrile (1.0 equiv) in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the organometallic reagent (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours to facilitate the formation of the metalloimine.
-
In a separate flask, add the arylhydrazine hydrochloride (1.2 equiv) and the acid catalyst.
-
Transfer the metalloimine solution to the arylhydrazine mixture and heat the reaction at an appropriate temperature (e.g., 80-100 °C) for 15 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the functionalized indole.[1][2]
Quantitative Data
| Nitrile | Organometallic Reagent | Arylhydrazine | Yield (%) |
| Acetonitrile | Phenylmagnesium bromide | Phenylhydrazine HCl | 75 |
| Propionitrile | Ethylmagnesium bromide | 4-Methoxyphenylhydrazine HCl | 82 |
| Benzonitrile | Methyllithium | 4-Chlorophenylhydrazine HCl | 68 |
Application Note 2: Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles
This method provides an efficient route to 3-arylindoles through a palladium-catalyzed tandem reaction of o-iodoanilines and N-tosylhydrazones. The reaction proceeds via the in situ formation of an o-vinylaniline intermediate, followed by an oxidative cyclization. A key advantage of this protocol is that it does not require the protection of the indole N-H group, simplifying the synthetic sequence.[3]
Experimental Protocol
Materials:
-
o-Iodoaniline (1.0 equiv)
-
N-Tosylhydrazone (1.5 equiv)
-
Pd(PPh3)2Cl2 (5 mol %)
-
Na2CO3 (2.5 equiv)
-
DMF (solvent)
-
DDQ (oxidant)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask, combine o-iodoaniline (1.0 equiv), N-tosylhydrazone (1.5 equiv), Na2CO3 (2.5 equiv), and Pd(PPh3)2Cl2 (5 mol %).
-
Add DMF and stir the mixture at 80 °C under an inert atmosphere for 12 hours.
-
Add DDQ (1.5 equiv) to the reaction mixture and continue stirring at 100 °C for an additional 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 3-arylindole.[3]
Quantitative Data
| o-Iodoaniline | N-Tosylhydrazone | Yield (%) |
| 2-Iodoaniline | Acetophenone N-tosylhydrazone | 79 |
| 4-Methyl-2-iodoaniline | 4-Methoxyacetophenone N-tosylhydrazone | 72 |
| 4-Chloro-2-iodoaniline | Propiophenone N-tosylhydrazone | 65 |
Application Note 3: One-Pot Synthesis of Polysubstituted Indoles from Aliphatic Nitro Compounds
This protocol describes a straightforward, one-pot, two-stage synthesis of polysubstituted indoles from functionalized nitroalkanes under mildly acidic conditions. This method leverages the convergence of the Nef reaction and Fischer indole synthesis, providing a practical approach to complex indoles from readily available starting materials.[4]
Experimental Protocol
Materials:
-
Aliphatic nitro compound (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Sodium methoxide (1.1 equiv in methanol)
-
Methanol (solvent)
-
Sulfuric acid (2.0 equiv)
-
Diethyl ether
-
Water
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenylhydrazine (1.1 equiv) in methanol, add sodium methoxide (1.1 equiv) and stir at room temperature under an argon atmosphere.
-
Add the aliphatic nitro compound (1.0 equiv) and continue stirring for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and acidify with sulfuric acid (2.0 equiv).
-
Heat the mixture at 90 °C for 24 hours.
-
After cooling to room temperature, remove the methanol in vacuo.
-
Partition the resulting oil between diethyl ether and water.
-
Separate the organic layer, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by silica gel column chromatography.[4]
Quantitative Data
| Aliphatic Nitro Compound | Phenylhydrazine | Yield (%) |
| 1-Nitro-1-phenylpentane | Phenylhydrazine | 68 |
| Nitrocyclohexane | Phenylhydrazine | 82 |
| 1-Nitro-1-(4-methoxyphenyl)ethane | 4-Chlorophenylhydrazine | 65 |
Visualizations
Experimental Workflow: One-Pot Synthesis
Caption: A generalized workflow for a one-pot synthesis of functionalized indoles.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Functionalized Indoles
Many functionalized indole compounds exhibit anticancer properties by modulating key cellular signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to increased cell proliferation, survival, and resistance to therapy. Certain indole derivatives have been shown to inhibit this pathway at various nodes.[5]
References
- 1. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gold-Catalyzed Cyclization for Fluorinated Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds, particularly the indole nucleus, is a proven strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Gold-catalyzed cyclization reactions have emerged as a powerful and versatile tool for the synthesis of complex molecular architectures under mild conditions. This document provides detailed application notes and protocols for the synthesis of fluorinated indoles utilizing gold-catalyzed cyclization of 2-alkynylanilines, a method that offers a direct and efficient route to these valuable compounds.
Reaction Principle
The core of this methodology lies in the gold-catalyzed intramolecular hydroamination/cyclization of a 2-alkynylaniline substrate, followed by an in-situ electrophilic fluorination. The gold catalyst, typically a Au(I) or Au(III) species, activates the alkyne moiety, facilitating the nucleophilic attack of the aniline nitrogen to form the indole ring. Subsequent introduction of an electrophilic fluorine source, such as Selectfluor, leads to the formation of the desired fluorinated indole. The choice of catalyst and reaction conditions can influence the selectivity and yield of the fluorinated products.[1]
Experimental Protocols
General Procedure for Gold-Catalyzed Aminofluorination of 2-Alkynylanilines
This protocol is based on the successful synthesis of 3-fluoro-2-aryl-indoles.[1] Two primary catalytic systems have been shown to be effective: a Au(III) system (NaAuCl₄·2H₂O) and a Au(I) system (PPh₃AuNTf₂). The choice between them can be substrate-dependent to optimize yields.
Materials:
-
2-Alkynylaniline substrate
-
Gold catalyst: NaAuCl₄·2H₂O or [Au(PPh₃)Cl]/AgNTf₂
-
Fluorinating agent: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Solvents: Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Protocol using Au(III) Catalyst (NaAuCl₄·2H₂O):
-
To a stirred solution of the 2-alkynylaniline (1.0 equiv) in acetonitrile (0.1 M), add NaAuCl₄·2H₂O (5 mol%).
-
Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).
-
In a separate flask, dissolve Selectfluor (1.2 equiv) in DMSO (0.2 M).
-
Add the solution of Selectfluor in DMSO to the reaction mixture in one portion.
-
Continue stirring at room temperature for an additional 30 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-2-aryl-indole.
Protocol using Au(I) Catalyst ([Au(PPh₃)Cl]/AgNTf₂):
-
In a reaction vessel under an inert atmosphere, combine [Au(PPh₃)Cl] (5 mol%) and AgNTf₂ (5 mol%) in acetonitrile (0.1 M).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the 2-alkynylaniline substrate (1.0 equiv) to the catalyst mixture.
-
Stir at room temperature until complete consumption of the starting material is observed by TLC.
-
In a separate flask, dissolve Selectfluor (1.2 equiv) in DMSO (0.2 M).
-
Add the solution of Selectfluor in DMSO to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
Work-up and purify the product as described in the Au(III) protocol.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 3-fluoro-2-aryl-indole derivatives based on the described protocols.
Table 1: Gold(III)-Catalyzed Synthesis of 3-Fluoro-2-aryl-indoles
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 3-fluoro-2-phenyl-1H-indole | 73 |
| 2 | H | 4-MeC₆H₄ | 3-fluoro-2-(p-tolyl)-1H-indole | 75 |
| 3 | H | 4-MeOC₆H₄ | 3-fluoro-2-(4-methoxyphenyl)-1H-indole | 70 |
| 4 | H | 4-ClC₆H₄ | 2-(4-chlorophenyl)-3-fluoro-1H-indole | 80 |
| 5 | 5-Me | Ph | 3-fluoro-5-methyl-2-phenyl-1H-indole | 78 |
| 6 | 5-Cl | Ph | 5-chloro-3-fluoro-2-phenyl-1H-indole | 65 |
Reaction conditions: 2-alkynylaniline (1.0 equiv), NaAuCl₄·2H₂O (5 mol%), MeCN, rt; then Selectfluor (1.2 equiv) in DMSO, rt, 30 min.[1]
Table 2: Gold(I)-Catalyzed Synthesis of 3-Fluoro-2-aryl-indoles
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 3-fluoro-2-phenyl-1H-indole | 78 |
| 2 | H | 4-MeC₆H₄ | 3-fluoro-2-(p-tolyl)-1H-indole | 82 |
| 3 | H | 4-MeOC₆H₄ | 3-fluoro-2-(4-methoxyphenyl)-1H-indole | 75 |
| 4 | H | 4-ClC₆H₄ | 2-(4-chlorophenyl)-3-fluoro-1H-indole | 85 |
| 5 | 5-Me | Ph | 3-fluoro-5-methyl-2-phenyl-1H-indole | 80 |
| 6 | 5-Cl | Ph | 5-chloro-3-fluoro-2-phenyl-1H-indole | 72 |
Reaction conditions: 2-alkynylaniline (1.0 equiv), [Au(PPh₃)Cl] (5 mol%), AgNTf₂ (5 mol%), MeCN, rt; then Selectfluor (1.2 equiv) in DMSO, rt, 30 min.[1]
Visualizations
Proposed Catalytic Cycle
Caption: Proposed mechanism for gold-catalyzed indole synthesis and subsequent fluorination.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 3-fluoroindoles.
Conclusion
The gold-catalyzed cyclization of 2-alkynylanilines followed by electrophilic fluorination represents a highly effective and direct method for the synthesis of 3-fluoroindoles. The protocols outlined provide a robust starting point for researchers in synthetic and medicinal chemistry. The mild reaction conditions and the tolerance of various functional groups make this strategy particularly attractive for the synthesis of complex fluorinated indole derivatives for drug discovery and development programs. Further optimization of reaction parameters for specific substrates may be necessary to achieve maximum yields.
References
Application Notes: The Use of 4,7-Difluoro-1H-indole in the Development of Potent Kinase Inhibitors
Introduction
The 4,7-difluoro-1H-indole scaffold is a valuable building block in the design and synthesis of novel kinase inhibitors. The strategic placement of two fluorine atoms on the indole ring can significantly enhance the pharmacological properties of the resulting compounds, including increased binding affinity, improved metabolic stability, and favorable lipophilicity. This fluorination pattern can influence the electronic environment of the indole core, potentially leading to stronger and more selective interactions with the target kinase's active site. These characteristics make this compound a promising starting point for the development of next-generation targeted therapies for a variety of diseases, including cancer and inflammatory disorders.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their kinase inhibitor discovery programs.
Key Applications in Kinase Inhibition
Derivatives of this compound have shown potential as inhibitors of several important kinase families, including but not limited to:
-
TANK-Binding Kinase 1 (TBK1): TBK1 is a key regulator of innate immune responses. Dysregulation of TBK1 activity has been implicated in various inflammatory diseases and cancers. The this compound scaffold can be incorporated into molecules designed to target the ATP-binding site of TBK1.
-
Receptor Tyrosine Kinases (RTKs): This large family of kinases, including EGFR, VEGFR, and FGFR, plays a crucial role in cellular signaling pathways that control cell growth, proliferation, and survival. Aberrant RTK activity is a hallmark of many cancers. The unique electronic properties of the difluorinated indole ring can be exploited to achieve potent and selective inhibition of specific RTKs.
Structure-Activity Relationship (SAR) Insights
While extensive SAR studies on a wide range of this compound-based kinase inhibitors are still emerging, preliminary findings suggest that:
-
Substitution at the N1 position: Modification of the indole nitrogen with various alkyl or aryl groups can modulate the compound's solubility, cell permeability, and overall potency.
-
Functionalization at the C3 position: Introduction of different side chains at the C3 position can be used to explore interactions with the solvent-exposed region of the kinase active site, potentially leading to improved selectivity.
-
Bioisosteric replacements: Replacing the indole core with aza-analogs, such as azaindoles, can fine-tune the hydrogen bonding interactions with the kinase hinge region.
Data Presentation: Inhibitory Activity of Related Indole Scaffolds
While specific IC50 data for a broad panel of kinases for inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related indole and azaindole derivatives against various kinases to provide a comparative context.
| Compound Scaffold | Target Kinase | IC50 (nM) |
| 5-Azaindolocarbazole | Chk1 | 14 |
| 7-Azaindolylideneimidazole | Cdc7 | 20 |
| N-nitrobenzenesulfonyl-4-azaindole | c-Met | 20 |
| C-3 aryl-7-azaindole | JAK2 | 260 |
| 5-fluoro-7-azaindole derivative | CDK9 | 31 |
| 1H-pyrazolo[3,4-b]pyridine derivative | TBK1 | 0.2 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative kinase inhibitor incorporating a related fluorinated indole scaffold. These can be adapted for the synthesis of derivatives based on this compound.
Protocol 1: Synthesis of 5-Fluoro-4-iodo-1H-indole (A Key Intermediate)
This protocol describes the synthesis of a key halogenated and fluorinated indole intermediate, which can be a precursor for further elaboration into kinase inhibitors.
Materials:
-
5-Fluoro-1H-indole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-fluoro-1H-indole in acetonitrile in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-fluoro-4-iodo-1H-indole.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the C-C bond formation at the C4 position of the indole ring, a common step in the synthesis of kinase inhibitors.
Materials:
-
5-Fluoro-4-iodo-1H-indole (or a derivative)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene) and water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 5-fluoro-4-iodo-1H-indole, the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Dispense a small volume of the diluted compounds into the wells of the 384-well plate.
-
Add the kinase enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of ADP produced (or ATP remaining) using the luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using appropriate software.
Visualization of Key Concepts
To facilitate understanding, the following diagrams illustrate a general experimental workflow and a representative signaling pathway.
Caption: A generalized workflow for the development of kinase inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Difluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,7-difluoro-1H-indole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the Fischer indole synthesis method.
Question 1: My Fischer indole synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of fluorinated indoles are a common challenge. Several factors can contribute to this issue:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] The electron-withdrawing nature of the two fluorine atoms on the phenylhydrazine ring can affect the optimal acidity required for the cyclization step.
-
Solution: Experiment with a range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] The optimal catalyst often needs to be determined empirically for this specific substrate.
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting materials, intermediates, or the final product, especially with activated or deactivated aromatic rings.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Gradually increase the temperature and observe the formation of the product versus the appearance of degradation byproducts. Once the optimal temperature is identified, perform time-course experiments to determine the ideal reaction duration.
-
-
Poor Quality of Starting Materials: Impurities in the (2,5-difluorophenyl)hydrazine or the carbonyl compound can lead to side reactions and inhibit the catalyst.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Formation of Stable Hydrazone Intermediate: The initially formed hydrazone may be too stable to tautomerize to the required ene-hydrazine intermediate for the subsequent[1][1]-sigmatropic rearrangement.
-
Solution: Consider using microwave irradiation to promote the reaction, which can sometimes overcome high activation barriers.
-
Question 2: I am observing multiple spots on my TLC plate during the reaction, indicating the formation of byproducts. What are these and how can I minimize them?
Answer:
The formation of multiple byproducts is a known issue in Fischer indole synthesis.[1] For this compound, potential side reactions include:
-
Incomplete Cyclization: The reaction may stall at the hydrazone or ene-hydrazine stage.
-
Side Reactions from Harsh Conditions: Strong acids and high temperatures can lead to undesired side reactions like sulfonation (with H₂SO₄) or other rearrangements.[1]
-
Oxidation: Indoles can be susceptible to oxidation, especially under harsh acidic conditions and at elevated temperatures.
-
Dimerization: In some cases, dimerization of the indole product can occur.
Solutions to Minimize Byproducts:
-
Milder Conditions: Try using a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration.[1]
-
Purification of Intermediates: Purifying the hydrazone intermediate before the cyclization step can often lead to a cleaner reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
Question 3: I am having difficulty isolating and purifying the this compound product. What purification strategies are recommended?
Answer:
Purification of fluorinated indoles can be challenging due to their physical properties.
-
Volatility: Some indole derivatives can be volatile, leading to loss of product during solvent removal under high vacuum.
-
Solution: Use a rotary evaporator with careful control of pressure and temperature. For small quantities, consider drying the purified fractions with a stream of inert gas.
-
-
Acid Sensitivity: The product may be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.
-
Solution: Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before column chromatography. Alternatively, consider using a different stationary phase like alumina.
-
-
Emulsion Formation during Workup: Emulsions can form during the aqueous workup, making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: Are there higher-yielding alternatives to the Fischer indole synthesis for preparing this compound?
A1: Yes, several other synthetic methods could potentially offer higher yields and milder reaction conditions for this compound. These include:
-
Madelung Indole Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base. While classic conditions are harsh (high temperatures), modern modifications using organolithium bases (like n-BuLi or LDA) can be performed at much lower temperatures (-20 to 25 °C).
-
Leimgruber-Batcho Indole Synthesis: This two-step synthesis starts from a substituted o-nitrotoluene and involves the formation of an enamine followed by reductive cyclization. It is often a high-yielding method for the preparation of indoles.
-
Palladium-Catalyzed Syntheses (e.g., Buchwald-Hartwig, Heck): These modern cross-coupling methods offer a versatile approach to indole synthesis. For instance, a Buchwald-Hartwig amination could be used to form a key N-aryl bond, followed by a cyclization step.[3] Intramolecular Heck reactions are also a powerful tool for constructing the indole ring system.
Q2: What is the expected impact of the two fluorine atoms on the synthesis of this compound?
A2: The two fluorine atoms have strong electron-withdrawing effects, which can significantly influence the reactivity of the precursors and intermediates in several ways:
-
Reduced Nucleophilicity of the Phenylhydrazine: The fluorine atoms decrease the electron density on the aniline nitrogen of the (2,5-difluorophenyl)hydrazine, potentially slowing down the initial hydrazone formation.
-
Altered Acidity/Basicity: The pKa of the N-H protons will be affected, which can influence the protonation and deprotonation steps in the reaction mechanism.
-
Influence on the[1][1]-Sigmatropic Rearrangement: The electronic effects of the fluorine atoms can impact the stability of the intermediates and transition states in the key rearrangement step of the Fischer indole synthesis.
Q3: Where can I find spectroscopic data for this compound for characterization?
-
¹H NMR: Expect signals in the aromatic region (around 6.5-7.5 ppm) for the indole protons, with characteristic coupling patterns due to the fluorine atoms. The N-H proton will likely appear as a broad singlet at higher chemical shifts (>8.0 ppm).
-
¹³C NMR: The carbon signals will show characteristic C-F couplings. The carbons directly attached to fluorine will exhibit large one-bond couplings (¹JCF), and other carbons will show smaller two- and three-bond couplings.
-
¹⁹F NMR: This will be a crucial technique for confirming the presence and positions of the fluorine atoms.
It is essential to perform a full characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and IR) of your synthesized product to confirm its identity and purity.
Data Presentation
The following table provides a qualitative comparison of potential synthetic routes for this compound to aid in selecting an appropriate strategy.
| Synthetic Route | Potential Advantages | Potential Disadvantages | Key Considerations for this compound |
| Fischer Indole Synthesis | One-pot reaction; readily available starting materials.[2] | Often requires harsh acidic conditions and high temperatures; can result in low yields and byproducts.[1][4] | The electron-withdrawing fluorine atoms may necessitate careful optimization of the acid catalyst and reaction conditions. |
| Madelung Indole Synthesis | Can be adapted for milder conditions with modern bases (e.g., n-BuLi, LDA). | Traditionally requires very high temperatures and strong bases; substrate scope can be limited. | The preparation of the required N-(2-methyl-3,6-difluorophenyl)amide precursor is a key step. |
| Leimgruber-Batcho Synthesis | Generally high-yielding and proceeds under relatively mild conditions. | A two-step process requiring a substituted o-nitrotoluene as the starting material. | The availability and synthesis of 2,5-difluoro-1-methyl-3-nitrobenzene would be the starting point. |
| Buchwald-Hartwig Amination | High functional group tolerance; generally mild reaction conditions.[3] | Requires a palladium catalyst and specific ligands; can be more expensive. | A multi-step approach would be needed, likely involving an initial cross-coupling reaction followed by cyclization. |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for the specific synthesis of this compound.
Protocol 1: Fischer Indole Synthesis of this compound (Illustrative)
This protocol is adapted from general Fischer indole synthesis procedures.[2][4]
Step 1: Formation of (2,5-Difluorophenyl)hydrazone
-
In a round-bottom flask, dissolve (2,5-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the desired carbonyl compound (e.g., pyruvic acid or an appropriate aldehyde/ketone, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.
-
If the hydrazone precipitates, it can be filtered and washed with a cold solvent. Otherwise, the solvent can be removed under reduced pressure. The crude hydrazone can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or ZnCl₂ in a high-boiling solvent like toluene).
-
Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice or a cold aqueous base solution (e.g., NaHCO₃ or NaOH).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (potentially neutralized with triethylamine).
Protocol 2: Leimgruber-Batcho-like Synthesis of this compound (Illustrative)
This protocol is adapted from a known procedure for the synthesis of 4-fluoroindole.[1]
Step 1: Synthesis of (E)-1-(2,5-Difluoro-3-nitrophenyl)-N,N-dimethylethenamine
-
In a reaction flask, combine 2,5-difluoro-1-methyl-3-nitrobenzene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 eq) in DMF as the solvent.
-
Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can be used directly in the next step.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation (H₂ gas balloon or Parr shaker). Alternatively, other reducing systems like iron powder in acetic acid can be used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst (if using Pd/C) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the Fischer indole synthesis of this compound.
References
Technical Support Center: Purification of 4,7-difluoro-1H-indole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,7-difluoro-1H-indole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of indole derivatives, including this compound, is silica gel (230-400 mesh). However, indoles can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. If you observe significant streaking or product loss, consider using deactivated silica gel or an alternative stationary phase like alumina.[1][2]
Q2: Which mobile phase system is suitable for the elution of this compound?
A2: A common and effective mobile phase system for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][4][5] The optimal ratio will depend on the specific impurities present in your crude sample. It is recommended to first determine the ideal solvent ratio using Thin Layer Chromatography (TLC). For a related compound, 2-ethyl-5,7-difluoro-1H-indole, a mobile phase of 10% ethyl ether in pentane has been used.
Q3: My this compound is colorless. How can I monitor its presence on a TLC plate and during column chromatography?
A3: While this compound is colorless, it is UV active due to its aromatic structure. You can visualize it on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm), where it will appear as a dark spot. For staining, an iodine chamber can be used, which will likely produce a temporary yellow-brown spot. A highly specific stain for indoles is Ehrlich's reagent (p-dimethylaminobenzaldehyde), which typically forms a blue or purple spot upon reaction with indoles.[6][7][8][9]
Q4: What are some common impurities I might encounter during the purification of this compound?
A4: Impurities can arise from starting materials, side reactions, or decomposition. Common synthetic routes to fluoroindoles, such as the Fischer indole synthesis, can lead to the formation of isomeric byproducts.[1] Additionally, unreacted starting materials and reagents will be present. If the reaction is performed at elevated temperatures, thermal decomposition products may also be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using deactivated silica gel, alumina, or performing the chromatography at a lower temperature.[1] | |
| Product is eluting too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation of the product from impurities (co-elution) | The chosen solvent system has poor selectivity for the separation. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone in combination with hexanes. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Streaking of the product band on the column and TLC | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to your mobile phase, such as triethylamine (0.1-1%) to reduce tailing of basic compounds. |
| The crude sample was not fully dissolved when loaded onto the column. | Ensure your sample is fully dissolved in a minimum amount of solvent before loading. Consider using the dry loading technique. | |
| Cracks appearing in the silica gel bed | The column was not packed properly, or it has run dry. | Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the top of the silica gel. |
Quantitative Data Summary
The following table provides representative Rf values for indole derivatives in common solvent systems. The optimal Rf for good separation on a column is typically in the range of 0.2-0.4.
| Compound | Mobile Phase (v/v) | Stationary Phase | Approximate Rf Value |
| 2-Ethyl-5,7-difluoro-1H-indole | 10% Ethyl Ether in Pentane | Silica Gel | Not specified, but successful purification reported. |
| Representative Indole Derivative | 1:1 Ethyl Acetate:n-Hexane | Silica Gel F254 | 0.22 - 0.46[3] |
| Representative Indole Derivative | 4:1 Petroleum Ether:Ethyl Acetate | Silica Gel | 0.3 - 0.4[2] |
| Representative Indole Derivative | 10% Ethyl Acetate in Hexane | Silica Gel | 0.28[4] |
| Representative Indole Derivative | 5% Ethyl Acetate in Hexanes | Silica Gel | 0.44[10] |
Experimental Protocol: Column Chromatography of this compound (Representative)
This protocol is a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on TLC analysis of your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the percentage of ethyl acetate in hexanes from 5% to 10%, and so on.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in the appropriate mobile phase.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., Ehrlich's reagent).
-
Combine the fractions that contain the pure this compound.
-
-
Isolation of the Pure Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Product in indole detection by Ehrlich's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ehrlich Reagent Spot Test Indole - Single Test 250uL - SYNTHETIKA [synthetikaeu.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Troubleshooting regioisomer formation in Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to regioisomer formation in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two different indole regioisomers?
A1: The formation of regioisomers occurs when an unsymmetrical ketone (e.g., a methyl ketone like 2-butanone) is used as a starting material. The initial phenylhydrazone intermediate can tautomerize into two different ene-hydrazines. Each of these ene-hydrazines can then undergo the key[1][1]-sigmatropic rearrangement, leading to two distinct structural isomers of the final indole product. The ratio of these products is determined by the relative stability of the ene-hydrazine intermediates and the transition states of the rearrangement.[2][3]
Q2: What are the primary factors that control which regioisomer is the major product?
A2: Regioselectivity in the Fischer indole synthesis is primarily controlled by two factors:
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Steric Effects: The formation of the ene-hydrazine intermediate will preferentially occur at the less sterically hindered α-carbon of the ketone. This thermodynamic preference often directs the synthesis towards the indole isomer derived from the less substituted enamine.
-
Acidity of the Catalyst/Medium: The choice and strength of the acid catalyst can significantly influence the product ratio.[2] Stronger acids, particularly those that are also effective dehydrating agents like Eaton's reagent (P₂O₅ in MeSO₃H), can provide exceptional control, favoring the formation of the kinetic product (from the less substituted enamine) by promoting rapid and irreversible rearrangement.[4]
Q3: Does the choice between a Brønsted acid (like HCl, PPA) and a Lewis acid (like ZnCl₂, BF₃) affect regioselectivity?
A3: Yes, the choice of acid is critical. Brønsted acids and Lewis acids can promote different reaction pathways and transition states.[5] For instance, strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid often yield mixtures of regioisomers from methyl ketones. In contrast, specific catalyst systems have been developed to favor one isomer. Eaton's reagent, a very strong Brønsted acid mixture, is highly effective at producing 3-unsubstituted indoles.[4] Lewis acids like boron trifluoride (BF₃·OEt₂) can also be used to influence the outcome, often depending on the specific substrate and conditions.[6]
Troubleshooting Guides
Problem: My reaction with a methyl ketone is producing the branched isomer (e.g., 2,3-dialkylindole) as the major product, but I want the linear isomer (e.g., 2-alkyl-3-methylindole).
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Potential Cause: The reaction conditions (e.g., using catalysts like ZnCl₂ or PPA) are allowing the reaction to proceed under thermodynamic control, favoring the more stable branched product derived from the more substituted enamine.
-
Suggested Solution: Switch to a catalyst system that promotes kinetic control. The use of Eaton's reagent (a 7.5 wt % solution of phosphorus pentoxide in methanesulfonic acid) has been shown to provide outstanding regioselectivity for the linear, 3-unsubstituted indole isomer from methyl ketones, often with ratios exceeding 99:1.[2][4] This is because the high acidity and dehydrating nature of the reagent strongly favor the formation and subsequent rearrangement of the less substituted (kinetic) ene-hydrazine.
Problem: I am getting a nearly 1:1 mixture of regioisomers and the separation is difficult. How can I improve the selectivity?
-
Potential Cause: The acid catalyst you are using (e.g., sulfuric acid, hydrochloric acid) is not selective enough for your specific substrate, resulting in the formation of both ene-hydrazine intermediates at comparable rates.
-
Suggested Solution:
-
Change the Catalyst: As detailed in the table below, switching to Eaton's reagent is the most effective method for maximizing the yield of the linear isomer.[4]
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Modify the Substrate: If feasible, consider increasing the steric bulk on one side of the ketone to further disfavor the formation of one of the ene-hydrazine tautomers.
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Use a Diluent: In cases where the harshness of Eaton's reagent causes decomposition, diluting the reagent with a solvent like dichloromethane can maintain high selectivity while improving yields.[4]
-
Data Presentation
Table 1: Influence of Acid Catalyst on Regioisomer Distribution in the Fischer Indole Synthesis of Phenylhydrazones Derived from Methyl Ketones.
| Ketone Substrate | Acid Catalyst | Regioisomer Ratio (Linear : Branched) | Total Yield (%) |
| 2-Pentanone | Eaton's Reagent | >99 : <1 | 90 |
| 2-Pentanone | PPA (Polyphosphoric Acid) | 50 : 50 | 75 |
| 2-Pentanone | 30% H₂SO₄ in EtOH | 38 : 62 | 50 |
| 1-Phenyl-2-butanone | Eaton's Reagent | >99 : <1 | 92 |
| 1-Phenyl-2-butanone | PPA (Polyphosphoric Acid) | 65 : 35 | 80 |
| 1-Phenyl-2-butanone | 85% H₃PO₄ | 50 : 50 | 65 |
| 2-Hexanone | Eaton's Reagent | >99 : <1 | 88 |
| 2-Hexanone | HCl in EtOH | 40 : 60 | 55 |
Data summarized from the work of Zhao, D., et al. (1991). The linear isomer corresponds to the 3-unsubstituted indole (e.g., 2-propyl-3-methylindole from 2-pentanone), while the branched isomer is the 2,3-disubstituted indole (e.g., 2-ethyl-3,3-dimethylindolenine which rearranges).[4]
Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 2-Propyl-3-methylindole (Linear Isomer) using Eaton's Reagent
This protocol is adapted from the work of Zhao et al. and is designed to maximize the formation of the linear isomer from a methyl ketone.[4]
-
Reagent Preparation: Prepare Eaton's Reagent (7.5 wt % P₂O₅ in MeSO₃H) by carefully and slowly adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) at a temperature below 25 °C. The addition is exothermic and should be controlled.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the phenylhydrazone of 2-pentanone (1.0 eq).
-
Indolization: Add Eaton's Reagent (typically 10 parts by weight relative to the hydrazone) to the flask.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Workup: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 10% aqueous sodium hydroxide (NaOH) solution until the mixture is alkaline (pH > 8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-propyl-3-methylindole.
Protocol 2: Synthesis of 2,3-Dimethylindole (Branched Isomer) using BF₃·OEt₂
This protocol, adapted from Idris et al., illustrates conditions that can favor the branched isomer from 2-butanone.[6]
-
Hydrazone Formation: To a solution of 2-butanone (1.0 eq) in dry ethanol, slowly add phenylhydrazine (1.0 eq). Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.25 mL for 200 mmol scale). Stir the mixture, and then remove the ethanol by distillation to obtain the crude butanone phenylhydrazone.
-
Indolization: To the crude hydrazone, add glacial acetic acid and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂).
-
Heating: Reflux the reaction mixture for 2-4 hours, monitoring for the consumption of the hydrazone by TLC.
-
Workup: After cooling, pour the reaction mixture into a large volume of cold water. The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2,3-dimethylindole.
Visualizations
Mechanism of Regioisomer Formation
Caption: Reaction pathway fork leading to two regioisomers.
Troubleshooting Workflow for Regioselectivity
Caption: Decision tree for troubleshooting regioisomer control.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Optimizing Acid Catalysts for 4,7-Difluoro-1H-Indole Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the acid-catalyzed synthesis of 4,7-difluoro-1H-indole. This valuable building block in medicinal chemistry often requires careful selection of an acid catalyst to ensure high yield and purity. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of common acid catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the acid-catalyzed synthesis of this compound?
A1: The primary challenges include low yields, the formation of undesired side products, and difficulties in purifying the final compound. The choice of acid catalyst and reaction conditions are critical factors that significantly influence the outcome of the synthesis.
Q2: Which acid catalysts are typically used for the Fischer indole synthesis of this compound?
A2: Both Brønsted acids, such as sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), and Lewis acids, like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are commonly employed.[1][2] The optimal catalyst often depends on the specific substrate and desired reaction kinetics.
Q3: How does the choice of acid catalyst affect the reaction?
A3: The acid catalyst plays a crucial role in the key steps of the Fischer indole synthesis, including the formation of the hydrazone and the subsequent[3][3]-sigmatropic rearrangement.[2][4] The strength and type of acid can influence reaction rate, regioselectivity (in cases of unsymmetrical ketones), and the potential for side reactions.
Q4: My reaction is showing multiple spots on the TLC, indicating byproducts. What could be the cause?
A4: The formation of multiple byproducts can be attributed to several factors, including harsh reaction conditions (e.g., excessively high temperatures), decomposition of the starting material or product, and the formation of regioisomers.[5] Modifying the acid catalyst or lowering the reaction temperature can often mitigate these issues.
Q5: I am experiencing a low yield. What are the potential causes and how can I improve it?
A5: Low yields are a frequent issue in Fischer indole synthesis. Common causes include poor quality of starting materials, an inappropriate choice or concentration of the acid catalyst, and non-optimal reaction temperature and time. To improve the yield, ensure the purity of your reagents, screen different acid catalysts, and optimize the reaction conditions by monitoring the progress with TLC.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or inappropriate acid catalyst. | - Try a different class of acid catalyst (Brønsted vs. Lewis).- Use a freshly opened or purified catalyst.- Increase the concentration of the catalyst. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Impure starting materials. | - Purify the (2,5-difluorophenyl)hydrazine and the ketone/aldehyde starting materials. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | - Lower the reaction temperature and monitor the reaction progress closely by TLC. |
| Catalyst is too harsh. | - Switch to a milder acid catalyst (e.g., from H₂SO₄ to acetic acid or a Lewis acid). | |
| Formation of regioisomers. | - If using an unsymmetrical ketone, consider a different synthetic strategy or optimize the catalyst to favor the desired isomer. | |
| Difficulty in Product Isolation | Product is sensitive to the workup conditions. | - Neutralize the reaction mixture carefully during workup.- Consider using a different purification method, such as crystallization instead of column chromatography on silica gel, as some indoles can be acid-sensitive.[5] |
| Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Data Presentation: Comparison of Acid Catalysts
The selection of an appropriate acid catalyst is paramount for a successful synthesis. The following table summarizes the performance of various acid catalysts in the Fischer indole synthesis of substituted indoles, providing a comparative overview. Note: Data for the specific synthesis of this compound is often proprietary or not widely published in a comparative format. The following data is representative of Fischer indole syntheses and provides a general guideline.
| Acid Catalyst | Catalyst Type | Typical Reaction Temperature | Typical Reaction Time | Reported Yield Range (%) | References |
| Polyphosphoric Acid (PPA) | Brønsted | 80-120 °C | 1-4 hours | 60-85 | [1] |
| Sulfuric Acid (H₂SO₄) | Brønsted | 80-110 °C | 2-6 hours | 50-75 | [2][6] |
| Zinc Chloride (ZnCl₂) | Lewis | 150-180 °C | 0.5-2 hours | 65-80 | [7] |
| Boron Trifluoride (BF₃·OEt₂) | Lewis | Room Temp. - 80 °C | 1-5 hours | 70-90 | [8][9] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | 80-110 °C | 3-8 hours | 55-75 | [10] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol describes a general procedure for the synthesis of this compound from (2,5-difluorophenyl)hydrazine and an appropriate ketone (e.g., acetone to yield 2-methyl-4,7-difluoro-1H-indole).
Materials:
-
(2,5-difluorophenyl)hydrazine
-
Acetone (or other suitable ketone)
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Ethyl acetate
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (optional but recommended): In a round-bottom flask, dissolve (2,5-difluorophenyl)hydrazine (1 equivalent) in ethanol. Add a catalytic amount of acetic acid. To this solution, add the ketone (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC). The hydrazone may precipitate and can be isolated by filtration.
-
Cyclization: In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-100 °C.
-
Carefully add the pre-formed hydrazone (or the in-situ generated mixture after removing the ethanol) to the hot PPA with vigorous stirring.
-
Continue heating and stirring the reaction mixture at 100-120 °C for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
Caption: General workflow for the acid-catalyzed Fischer indole synthesis.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Managing Temperature Sensitivity in Indole Synthesis
Welcome to the technical support center for indole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature sensitivity in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in indole synthesis?
A1: Temperature is a crucial parameter in indole synthesis because it directly influences reaction rates, selectivity, and the stability of reactants, intermediates, and products.[1] Many indole syntheses, such as the Fischer, Bischler-Möhlau, and Madelung reactions, have high activation energies and require elevated temperatures to proceed.[2][3] However, excessive heat can lead to undesirable side reactions, such as aldol condensations or Friedel-Crafts products, and decomposition of starting materials or the desired indole product, ultimately resulting in lower yields and purification challenges.[2][4]
Q2: I'm observing unexpected side products in my Fischer indole synthesis. Could temperature be the cause?
A2: Yes, improper temperature control is a common reason for the formation of byproducts in the Fischer indole synthesis. Excessively high temperatures can promote side reactions.[2] Careful control of the reaction temperature, along with optimizing the reaction time and acid concentration, can minimize the formation of these impurities.[2] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent prolonged heating.[2]
Q3: My Madelung synthesis requires very high temperatures, leading to decomposition. Are there milder alternatives?
A3: The classical Madelung synthesis often requires harsh conditions, with temperatures ranging from 200–400 °C, which can be problematic for sensitive substrates.[3] Fortunately, several modifications allow for significantly lower reaction temperatures. The Madelung-Houlihan variation, which uses n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) as the base in a solvent like tetrahydrofuran (THF), can bring the required temperature down to a range of -20 to 25 °C.[3]
Q4: Can microwave irradiation help manage temperature in indole synthesis?
A4: Yes, microwave-assisted synthesis can be a powerful tool for temperature management in indole synthesis. It allows for rapid and uniform heating to temperatures that might be difficult to achieve with conventional heating, often leading to significantly reduced reaction times and improved yields.[2][5] For instance, in some Fischer indole syntheses, microwave heating at 150°C for just 15 minutes can be effective.[2]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis
Symptoms: The yield of the desired indole product is significantly lower than expected. TLC analysis may show unreacted starting material or multiple unidentified spots.
Possible Cause: The reaction temperature is either too low, leading to incomplete conversion, or too high, causing decomposition.[2] The[1][1]-sigmatropic rearrangement step in the Fischer synthesis often has a high activation energy and requires sufficient heat.[2]
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus is calibrated and providing a stable, accurate temperature.
-
Optimize Temperature: Systematically screen a range of temperatures. For example, if the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments while closely monitoring for any signs of decomposition via TLC.[6]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time at a given temperature and avoid prolonged heating that could lead to degradation.[1]
-
Consider a Different Heat Source: Microwave-assisted synthesis can sometimes provide rapid and controlled heating, leading to improved yields and shorter reaction times.[2][5]
Issue 2: Formation of Regioisomers in Bischler-Möhlau Synthesis
Symptoms: The final product is a mixture of 2-aryl and 3-aryl indole regioisomers, complicating purification.
Possible Cause: The reaction temperature can influence the regioselectivity of the Bischler-Möhlau synthesis.[7] Different mechanistic pathways leading to the different isomers can be favored at different temperatures.
Troubleshooting Steps:
-
Precise Temperature Control: Maintain a stable and uniform temperature throughout the reaction. Even small fluctuations can affect the isomeric ratio.
-
Screen Temperatures: Conduct small-scale experiments at various temperatures to determine the optimal condition for the desired regioisomer. For example, a study showed that in a particular Bischler-Möhlau reaction, the yield of the desired product decreased from 72% at 100 °C to 51% at 80 °C.[8]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. High-boiling point solvents may be necessary to achieve the required temperature for selectivity.
-
Catalyst Choice: While traditionally acid-catalyzed, modern variations may use different catalysts that can influence the regiochemical outcome at specific temperatures.
Quantitative Data Summary
Table 1: Temperature Effects on Yield in Bischler-Möhlau Synthesis [8]
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) |
| 1 | 80 | 30 | 51 |
| 2 | 100 | 30 | 72 |
| 3 | 120 | 20 | 58 |
| 4 | 120 | 40 | 88 |
Table 2: Recommended Temperature Ranges for Various Indole Syntheses
| Synthesis Method | Catalyst/Base | Solvent | Temperature Range (°C) | Reference(s) |
| Fischer Indole | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂) | Acetic Acid, DMSO | 80 - 190 | [2][9] |
| Fischer Indole (Microwave) | Acid Catalyst | THF | ~150 | [2] |
| Bischler-Möhlau | Acid-mediated | High-boiling point solvents | 100 - 170 | [7][8] |
| Madelung (Classical) | Sodium or Potassium Alkoxide | Neat or Hexane | 200 - 400 | [3] |
| Madelung-Houlihan | n-BuLi or LDA | THF | -20 - 25 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis[2]
This protocol describes a rapid synthesis of a substituted indole using microwave irradiation.
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave vial, combine phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in THF (to a concentration of 0.63 M).
-
Seal the vial securely.
-
Heat the reaction mixture in a microwave reactor at 150 °C for 15 minutes.
-
After the reaction is complete, cool the mixture to room temperature before proceeding with work-up and purification.
Protocol 2: Modified Madelung Synthesis under Milder Conditions
This protocol is a conceptual representation of the Madelung-Houlihan variation, which allows for significantly lower reaction temperatures.
Materials:
-
N-(2-alkylphenyl)alkanamide
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-(2-alkylphenyl)alkanamide in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Slowly add the strong base (n-BuLi or LDA) dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at the low temperature for the specified time, monitoring its progress by TLC.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride) and proceed with extraction and purification.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: The impact of temperature on the outcome of indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation [mdpi.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Purification of Indole Derivatives by Recrystallization
Welcome to the Technical Support Center for the purification of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on recrystallization methods, troubleshoot common experimental issues, and offer detailed procedural information.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for a new indole derivative?
A1: The crucial first step is to determine the solubility of your compound in a range of solvents. An ideal recrystallization solvent will dissolve the indole derivative sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. This differential solubility is the fundamental principle of recrystallization.
Q2: How do I select an appropriate solvent for my indole derivative?
A2: Solvent selection is key to successful recrystallization. A general principle is "like dissolves like." Since the indole core is aromatic and contains a polar N-H group, a range of solvents can be effective. It is recommended to test solubility in a variety of solvents with differing polarities, such as water, ethanol, methanol, ethyl acetate, toluene, and hexane. A good starting point is to test the solubility of a small amount of your compound in a small volume of each solvent at both room temperature and at the solvent's boiling point.
Q3: What is a solvent pair, and when should I use one?
A3: A solvent pair is a mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A solvent pair is used when no single solvent has the ideal solubility characteristics. The impure solid is dissolved in a minimum amount of the hot "good" solvent, and the hot "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common solvent pair for indole derivatives is ethanol/water.
Q4: My indole derivative is colored. How can I decolorize the recrystallization solution?
A4: If your purified indole derivative is expected to be colorless or lightly colored, the presence of color in the solution often indicates impurities. Activated charcoal can be used to remove colored impurities. After dissolving the crude product in the minimum amount of hot solvent, a small amount of activated charcoal is added to the hot solution, which is then swirled and filtered while hot to remove the charcoal and the adsorbed impurities. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of indole derivatives.
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem with indole derivatives, especially when they are impure or when the melting point of the compound is lower than the boiling point of the solvent.
-
Cause A: The solution is supersaturated at a temperature above the compound's melting point.
-
Solution: Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
-
Cause B: High concentration of impurities.
-
Solution: Impurities can lower the melting point of the compound. It may be necessary to perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization.
-
-
Cause C: Inappropriate solvent choice.
-
Solution: The solvent may be too nonpolar for the indole derivative. Try a more polar solvent or a different solvent pair. For instance, if oiling out occurs in a toluene/hexane mixture, switching to an ethanol/water system might be beneficial. For tryptamine, which is prone to oiling out, converting it to a salt (e.g., hydrochloride or benzoate) can improve crystallization behavior.[1]
-
Issue 2: No crystals form upon cooling.
-
Cause A: The solution is not saturated.
-
Solution: Too much solvent may have been added. Gently heat the solution to evaporate some of the solvent until the solution is saturated at its boiling point. You can test for saturation by dipping a glass rod into the solution and removing it; if crystals form rapidly on the rod, the solution is likely saturated.
-
-
Cause B: Supersaturation.
-
Solution: The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod at the meniscus. If that fails, add a "seed crystal" of the pure compound to the cooled solution.
-
-
Cause C: The rate of cooling is too slow or too fast.
-
Solution: While slow cooling is generally preferred for forming large, pure crystals, sometimes a faster cooling rate (e.g., placing the flask in an ice bath) can induce crystallization if slow cooling fails.
-
Issue 3: Low recovery of the purified compound.
-
Cause A: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
-
Cause B: Premature crystallization during hot filtration.
-
Solution: If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering. The excess solvent can be evaporated after filtration.
-
-
Cause C: The compound is significantly soluble in the cold solvent.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize the solubility of your compound. When washing the collected crystals, use a minimal amount of ice-cold solvent.
-
Issue 4: The recrystallized product is not pure.
-
Cause A: The rate of crystallization was too fast.
-
Solution: Rapid crystallization can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.
-
-
Cause B: The chosen solvent does not effectively separate the impurities.
-
Solution: The impurities may have similar solubility profiles to your desired compound in the chosen solvent. It may be necessary to try a different solvent or solvent system. Alternatively, another purification technique, such as column chromatography, may be required.
-
-
Cause C: Polymorphism.
-
Solution: Indole derivatives can sometimes crystallize in different polymorphic forms, which may have different physical properties, including melting points. The formation of different polymorphs can be influenced by the solvent, cooling rate, and temperature. Careful control of these parameters is necessary to obtain a consistent crystalline form.
-
Issue 5: Degradation of the indole derivative during recrystallization.
-
Cause: Some indole derivatives, like indole-3-carbinol, are unstable in acidic conditions and can oligomerize.[2]
-
Solution: Avoid using acidic solvents or prolonged heating. If an acidic solvent is necessary, the recrystallization should be performed as quickly as possible. For sensitive compounds, recrystallization at a lower temperature from a more volatile solvent might be preferable.
-
Data Presentation
Table 1: Solubility of Selected Indole Derivatives in Common Organic Solvents
| Indole Derivative | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Tryptamine | Ethanol | ~10 | Room Temperature |
| DMSO | ~11 | Room Temperature | |
| Dimethylformamide | ~5 | Room Temperature | |
| Melatonin | Ethanol | ~20-50 | Room Temperature |
| DMSO | ~30-100 | Room Temperature | |
| Dimethylformamide | ~30 | Room Temperature | |
| Water | ~1.0 | Room Temperature | |
| Indole-3-carboxaldehyde | DMSO | ~30 | Room Temperature |
| Dimethylformamide | ~30 | Room Temperature | |
| Methanol | Soluble | Not specified | |
| Ethanol | Readily soluble | Not specified | |
| Water | Sparingly soluble | Room Temperature |
Note: This table provides approximate solubility data. Actual solubility may vary depending on the specific experimental conditions.
Table 2: Recommended Recrystallization Conditions for Common Indole Derivatives
| Indole Derivative | Recommended Solvent(s) | Key Procedural Notes | Expected Purity | Expected Yield |
| Indole | Methanol/Water (3:2 ratio) | Dissolve in hot methanol, add hot water until cloudy, then clarify with a few drops of hot methanol. Cool to 0°C. | >99% | >75% |
| n-Hexane | Effective for purifying indole from wash oil. Cool to 10°C. | ~99.5% | ~57.5% | |
| Indole-3-acetic acid | Water | Use a relatively large volume of boiling water. Decolorizing carbon may be needed. | High | - |
| Indole-3-carboxaldehyde | Ethanol (95%) | Use approximately 8.5 mL of ethanol per gram of crude product. | High | ~85% |
| Tryptamine | Benzene | After vacuum distillation, recrystallize from boiling benzene. | High | - |
| Acetone/Hexane (2:8 ratio) | For the benzoate salt of tryptamine. | High | - | |
| 5-Bromoindole | Ethanol/Water | - | High | ~61% (overall) |
Experimental Protocols
Protocol 1: Recrystallization of Crude Indole using a Methanol/Water Solvent Pair
-
Dissolution: Place the crude indole in an Erlenmeyer flask. Add the minimum volume of hot methanol required to completely dissolve the solid with gentle swirling.
-
Addition of Anti-solvent: While the methanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water (3:2) mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.
Protocol 2: Recrystallization of Indole-3-carboxaldehyde from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude indole-3-carboxaldehyde. For every gram of crude material, add approximately 8.5 mL of 95% ethanol.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold 95% ethanol.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Recrystallization Workflow
Caption: A general workflow for the purification of indole derivatives by recrystallization.
Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree to troubleshoot the issue of "oiling out" during recrystallization.
References
Technical Support Center: TLC Analysis in Indole Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the Thin-Layer Chromatography (TLC) analysis of indole synthesis reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
TLC Plate Analysis
Q1: My TLC plate shows significant streaking for my indole product and byproducts. What is the cause and how can I fix it?
A1: Streaking on a TLC plate is a common issue that can obscure results and make analysis difficult.[1][2][3]
-
Cause:
-
Sample Overload: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3][4]
-
Inappropriate Solvent System: The polarity of the solvent system may be unsuitable for your compound.[4]
-
Strongly Acidic or Basic Compounds: Indoles, containing a basic nitrogen atom, can interact strongly with the acidic silica gel, leading to streaking.[2][5]
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking.
-
Complex Mixture: A complex mixture of products with similar polarities can appear as a streak.[2]
-
-
Troubleshooting:
-
Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[1][3]
-
Optimize the Solvent System: Experiment with different solvent systems to find one that provides better separation.[4] For indoles, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[6]
-
Add a Modifier: To counteract the interaction with silica gel, add a small amount of a modifier to your eluent. For basic compounds like indoles, adding 0.1-2% triethylamine (TEA) or ammonia can neutralize the acidic silanol groups.[2][3][5]
-
Use an Alternative Stationary Phase: Consider using neutral alumina TLC plates for acid-sensitive or basic indoles.[5][6]
-
Q2: The spots on my TLC plate are too close together (poor separation). How can I improve the resolution?
A2: Poor separation of spots on a TLC plate can make it difficult to assess the progress of your reaction and identify byproducts.[1]
-
Cause:
-
Incorrect Solvent System: The chosen eluent may not have the optimal polarity to separate the components of your mixture.[1]
-
Similar Polarity of Compounds: Your desired indole and byproducts may have very similar polarities, making them difficult to separate.
-
-
Troubleshooting:
-
Adjust Solvent Polarity: If the spots are all near the solvent front, the eluent is too polar. If they remain near the baseline, it is not polar enough. Adjust the ratio of your solvents to achieve an optimal Rf value for your target compound, typically between 0.2 and 0.4.[6]
-
Try Different Solvent Systems: Experiment with different combinations of solvents. For example, replacing ethyl acetate with dichloromethane can alter the selectivity of the separation.[6]
-
Employ Gradient Elution (for Column Chromatography): While not directly a TLC technique, if you are developing a method for column chromatography, a gradient elution from a non-polar to a more polar solvent system can improve separation of compounds with a wide range of polarities.[5]
-
Q3: My indole compound is not visible on the TLC plate. How can I visualize it?
A3: Many indole derivatives are colorless, requiring a visualization method to be seen on a TLC plate.[6]
-
Visualization Methods:
-
UV Light (Non-destructive): Most indoles are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[6][7][8]
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[6][7][8]
-
Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heating.[6][7]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically yielding blue or purple spots.[6][9] Indoles with an unsubstituted 2-position often give blue colors.
-
Potassium Permanganate (KMnO4): A universal stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[6]
-
p-Anisaldehyde or Vanillin Stains: General stains for many functional groups.[6]
-
Cinnamaldehyde/HCl: An alternative to Ehrlich's reagent that can produce dark orange spots for indoles.[10]
-
-
Indole Synthesis Specific Issues
Q4: I am performing a Fischer indole synthesis and see multiple byproducts on my TLC. What are they likely to be?
A4: The Fischer indole synthesis can produce several byproducts, which can complicate the reaction mixture.
-
Potential Byproducts:
-
Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed.[11]
-
Aldol Condensation Products: The acidic conditions can promote side reactions of the starting aldehyde or ketone.[12]
-
Friedel-Crafts Products: Unwanted electrophilic aromatic substitution reactions can occur.[12]
-
Unreacted Starting Materials: Residual arylhydrazine or carbonyl compound may be present.
-
-
Troubleshooting:
-
Monitor Reaction Closely: Use TLC to monitor the consumption of starting materials and the formation of the product and byproducts over time.[13]
-
Optimize Reaction Conditions: The choice of acid catalyst and temperature can significantly affect the product distribution.[12][14]
-
Purify Starting Materials: Ensure the purity of the arylhydrazine and carbonyl compound to minimize side reactions.[13]
-
Q5: In my Nenitzescu indole synthesis, I observe a major byproduct. How can I identify and minimize it?
A5: The Nenitzescu synthesis is known to produce byproducts, with the most common being 5-hydroxybenzofurans.[15]
-
Byproduct Identification:
-
Minimization Strategies:
-
Solvent Choice: Using a mixture of glacial acetic acid and ethyl acetate has been shown to favor the formation of the desired indole.[15] Highly polar solvents generally give better results.[16]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as zinc chloride (ZnCl₂), can promote the cyclization towards the indole product.[15]
-
Control Reactant Concentration: High concentrations of reactants can favor polymerization. Running the reaction at a more dilute concentration may help.[16]
-
Q6: My Madelung indole synthesis is not proceeding cleanly, and the TLC is messy. What are some common issues?
A6: The Madelung synthesis requires harsh conditions (strong base and high temperature), which can lead to side reactions.[17]
-
Potential Issues:
-
Incomplete Reaction: The high temperatures required may not be reached or maintained, leading to a mixture of starting material and product.
-
Decomposition: The strong basic conditions can cause decomposition of starting materials or products.
-
Byproduct Formation: Side reactions can occur, leading to a complex mixture.
-
-
Troubleshooting:
-
Ensure Anhydrous Conditions: The reaction is sensitive to moisture. Use dry solvents and an inert atmosphere.[13]
-
Optimize Base and Temperature: The choice of base (e.g., sodium or potassium alkoxide) and the reaction temperature are critical.[17]
-
Consider Modified Procedures: The Smith-modified Madelung synthesis uses organolithium reagents and proceeds under milder conditions, which may reduce byproduct formation.[17]
-
Data Presentation
Table 1: Common TLC Stains for Indole Visualization
| Stain | Preparation | Visualization | Target Compounds |
| Ehrlich's Reagent | 0.5 g of p-dimethylaminobenzaldehyde, 10 mL of conc. hydrochloric acid, 40 mL of acetone (or 95% ethanol).[9][18] | Blue or purple spots on a white background.[6][9] | Indoles (highly specific).[6] |
| Potassium Permanganate (KMnO₄) | 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% aq. NaOH, 300 mL water. | Yellow/brown spots on a purple background.[6] | General stain for oxidizable compounds.[6] |
| p-Anisaldehyde | 15 mL p-anisaldehyde, 425 mL ethanol, 16 mL conc. H₂SO₄, 5 mL acetic acid.[19] | Various colors (yellow, green, blue, brown).[19] | General stain for many functional groups.[6] |
| Iodine | A few crystals of iodine in a sealed chamber.[8][20] | Yellow-brown spots on a lighter background.[6][8] | Many organic compounds, especially unsaturated and aromatic.[20] |
| Cinnamaldehyde/HCl | 5 mL cinnamaldehyde, 95 mL ethanol, 5 mL 36% HCl(aq).[10] | Dark orange spots (may require gentle heating).[10] | Indoles and aryl amines.[10] |
Table 2: Suggested TLC Solvent Systems for Indole Derivatives
| Compound Polarity | Suggested Solvent System | Notes |
| Non-polar | 5% Ethyl Acetate in Hexane, 100% Hexane.[21] | Good for indoles with large non-polar substituents. |
| Intermediate Polarity | 10-50% Ethyl Acetate in Hexane.[21] | A good starting point for many indole syntheses. |
| Polar | 100% Ethyl Acetate, 5% Methanol in Dichloromethane.[21] | Suitable for indoles with polar functional groups. |
| Very Polar | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane.[21] | For highly polar indoles that remain at the baseline. |
| For Basic Indoles | Ethyl acetate:hexane:ethanol:ammonia solution (100:5:5:2.5).[22] | The ammonia helps to prevent streaking. |
Experimental Protocols
Protocol 1: General TLC Analysis
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Cover the jar to allow the atmosphere to become saturated with solvent vapor.
-
Spot the TLC Plate: Using a capillary tube, apply a small spot of the reaction mixture to the baseline of the TLC plate. Also spot the starting materials and any available standards for comparison.
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the solvent level is below the baseline.[23] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using UV light, an iodine chamber, or a chemical stain.[9]
Protocol 2: Preparation of Ehrlich's Reagent
-
Dissolve 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of acetone (or 95% ethanol) and 10 mL of concentrated hydrochloric acid.[9][18]
-
Store the reagent in a well-sealed container.
-
To use, dip the dried TLC plate in the reagent or spray it evenly. Gentle heating may be required to develop the spots.
Mandatory Visualization
Caption: A flowchart for troubleshooting common TLC analysis issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. Sciencemadness Discussion Board - Cinnamaldehyde/HCl as TLC spray stain for indoles - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. youtube.com [youtube.com]
- 12. testbook.com [testbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 18. silicycle.com [silicycle.com]
- 19. Magic Formulas [chem.rochester.edu]
- 20. faculty.fiu.edu [faculty.fiu.edu]
- 21. Chromatography [chem.rochester.edu]
- 22. researchgate.net [researchgate.net]
- 23. aga-analytical.com.pl [aga-analytical.com.pl]
Technical Support Center: Stabilizing Indole Products During Experimental Workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of indole decomposition during experimental workups.
Troubleshooting Guides
Problem: Product degradation observed during acidic workup.
Possible Cause: Indole rings are susceptible to protonation, particularly at the C3 position, which can lead to polymerization and the formation of tar-like byproducts, especially in the presence of strong acids.[1][2][3][4]
Solutions:
-
pH Control: Carefully neutralize the reaction mixture with a mild base, such as saturated sodium bicarbonate solution, to a pH of 7-8 before extraction.[5]
-
Use of Weaker Acids: If acidic conditions are necessary, consider using a weaker acid or a Lewis acid (e.g., ZnCl₂, BF₃) instead of strong Brønsted acids (e.g., HCl, H₂SO₄).[5]
-
Protective Groups: For particularly acid-sensitive indoles, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to reactions requiring acidic conditions.
-
Temperature Management: Perform the workup at low temperatures (e.g., in an ice bath) to minimize the rate of acid-catalyzed decomposition.
Problem: Product discoloration (pink, red, or brown) and/or the appearance of new, unidentified spots on TLC during purification.
Possible Cause: Indole-containing compounds can be prone to oxidation, especially when exposed to air (oxygen), light, or elevated temperatures. This can lead to the formation of colored impurities.[6]
Solutions:
-
Inert Atmosphere: Handle and purify the indole product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6] This is particularly crucial for air-sensitive derivatives.
-
Degassed Solvents: Use solvents that have been degassed by methods such as bubbling with an inert gas or freeze-pump-thaw cycles to remove dissolved oxygen.[7][8][9]
-
Use of Antioxidants: Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solvent during chromatography or for storage.[6][10][11] A common concentration for BHT is 0.01%.[6]
-
Light Protection: Protect the compound from light by using amber vials or by wrapping the flasks in aluminum foil during workup and storage.[6]
-
Temperature Control: Keep the product cool during purification and storage. For long-term storage, temperatures of -20°C are often recommended.[6]
Problem: Difficulty in separating the indole product from byproducts during liquid-liquid extraction.
Possible Cause: The basicity of the indole nitrogen (pKa of the conjugate acid is around -3.6) and the overall polarity of the molecule can affect its partitioning between organic and aqueous layers.[4]
Solutions:
-
Solvent Selection: Choose an appropriate organic solvent for extraction. Common choices include ethyl acetate, dichloromethane, and ether. The choice will depend on the polarity of your specific indole derivative.
-
pH Adjustment: As mentioned, neutralizing the aqueous layer to pH 7-8 is crucial to ensure the indole is in its neutral, more organic-soluble form.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and some polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of my indole product decomposing during workup?
A1: The most common initial signs are a change in color of your solution or crude product, often to pink, red, or brown, and the appearance of new spots or streaking on a TLC plate.[6]
Q2: At what pH is my indole derivative most stable?
A2: Generally, indole derivatives are most stable in neutral to slightly basic conditions (pH 7-9). Strong acidic conditions (pH < 4) should be avoided as they can lead to protonation and subsequent polymerization.[1][2][3]
Q3: Can I use silica gel chromatography to purify my indole product?
A3: Yes, silica gel chromatography is a common method for purifying indole derivatives. However, silica gel is slightly acidic and can cause decomposition of sensitive indoles. To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a mild base, such as 1-3% triethylamine.
Q4: How should I store my purified indole product to prevent decomposition?
A4: For optimal stability, store your purified indole compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C for short-term, -20°C for long-term).[6] For particularly sensitive compounds, dissolving them in a degassed solvent containing an antioxidant like BHT can provide additional protection.[6]
Data Presentation
Table 1: Illustrative Stability of a Representative Indole Derivative Under Various Conditions
| Condition | Temperature (°C) | Observation | Stability |
| pH | |||
| 2 (Strongly Acidic) | 25 | Rapid color change to dark brown, significant polymerization. | Very Unstable |
| 4 (Acidic) | 25 | Gradual color change to pink/red over several hours. | Unstable |
| 7 (Neutral) | 25 | No significant color change over 24 hours. | Stable |
| 9 (Mildly Basic) | 25 | No significant color change over 24 hours. | Stable |
| Atmosphere | |||
| Air | 25 | Slow development of color over days to weeks. | Moderately Stable |
| Inert (Nitrogen/Argon) | 25 | Stable for extended periods. | Very Stable |
| Light | |||
| Exposed to Light | 25 | Gradual discoloration. | Moderately Stable |
| Protected from Light | 25 | Stable for extended periods. | Very Stable |
Note: This table provides illustrative data based on general knowledge of indole stability. The actual stability of a specific indole derivative will depend on its unique structure and substituents.
Experimental Protocols
Protocol 1: General Workup for an Acid-Sensitive Indole Product
-
Quenching: Cool the reaction mixture in an ice bath. If the reaction contains highly reactive reagents (e.g., Grignard or organolithium reagents), quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[12] For less reactive mixtures, you can proceed directly to neutralization.
-
Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture with vigorous stirring until the pH of the aqueous layer is between 7 and 8. Monitor the pH using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.
-
Purification: Purify the crude product promptly using an appropriate method, such as flash chromatography on triethylamine-deactivated silica gel, using degassed solvents.
Protocol 2: Purification of an Air-Sensitive Indole Derivative by Flash Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). If the indole is acid-sensitive, add 1-3% triethylamine to the eluent. Pack the column, ensuring there are no air bubbles.
-
Solvent Degassing: Degas all chromatography solvents by bubbling a stream of nitrogen or argon through them for 15-30 minutes before use.[8][9]
-
Sample Loading: Dissolve the crude indole product in a minimum amount of the mobile phase and load it onto the column.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon at the top of the column throughout the purification process to prevent air from entering.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions in tubes that have been flushed with an inert gas.
-
TLC Analysis: Analyze the collected fractions by TLC. To minimize air exposure, spot the TLC plate quickly and develop it immediately.
-
Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure. For highly sensitive compounds, a final flushing of the flask with inert gas before sealing is recommended for storage.
Mandatory Visualization
Caption: Troubleshooting workflow for indole decomposition.
Caption: Indole derivatives inhibiting the PI3K/AKT/mTOR pathway.
Caption: Indole alkaloids modulating the MAPK/ERK signaling pathway.[13][14][15]
Caption: Indole derivatives as allosteric modulators of GPCR signaling.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4,7-Difluoro-1H-indole
This guide provides researchers, scientists, and drug development professionals with essential information for the scalable synthesis of 4,7-difluoro-1H-indole. It includes frequently asked questions, a troubleshooting guide, a detailed experimental protocol, and process diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The Fischer indole synthesis is the most widely used and industrially scalable method for producing substituted indoles, including this compound.[1][2][3] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. For this specific target, the precursors are (2,5-difluorophenyl)hydrazine and a suitable carbonyl compound, which undergoes rearrangement to form the indole ring.[1]
Q2: What are the critical process parameters to monitor during the Fischer indole synthesis for this compound?
A2: The critical parameters for a successful and scalable Fischer indole synthesis are:
-
Temperature: The cyclization step often requires elevated temperatures, but excessive heat can lead to side product formation and degradation.[4] Careful temperature control is crucial.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids like zinc chloride) significantly impact reaction rate and yield.[1]
-
Solvent: The solvent must be stable to the acidic conditions and high temperatures. High-boiling point solvents are often used for the cyclization step.
-
Reaction Time: Monitoring the reaction by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of impurities from over-reaction.[2]
Q3: What are the primary safety concerns associated with the reagents?
A3: The key safety considerations are:
-
Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle (2,5-difluorophenyl)hydrazine with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Acids: Strong acids like polyphosphoric acid (PPA) and sulfuric acid are highly corrosive. Use appropriate PPE and handle with care to avoid skin and eye contact.
-
Exothermic Reactions: The initial formation of the hydrazone and the acid-catalyzed cyclization can be exothermic. For large-scale reactions, ensure adequate cooling and controlled addition of reagents to manage the heat generated.
Q4: How can this compound be purified effectively at a larger scale?
A4: At the laboratory scale, column chromatography is common. For scaling up, other methods are more practical:
-
Crystallization: This is the most effective and economical method for large-scale purification. A systematic screening of solvents is necessary to find a system that provides good recovery and high purity.
-
Distillation: If the product is thermally stable and volatile, vacuum distillation can be an option.
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Process Workflow & Mechanism
The following diagram illustrates a typical workflow for the Fischer indole synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or degraded hydrazine starting material. 2. Insufficient acid catalyst or catalyst activity. 3. Reaction temperature is too low for cyclization. 4. Incomplete hydrazone formation prior to cyclization. | 1. Verify the purity of the (2,5-difluorophenyl)hydrazine by NMR or LC-MS. 2. Increase catalyst loading or use a stronger acid (e.g., Eaton's reagent). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Ensure the initial condensation step is complete before heating and adding the cyclization catalyst. |
| Formation of Dark Tar-like Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Acid concentration is too high. 3. Extended reaction time leading to polymerization/degradation. | 1. Reduce the reaction temperature. Consider a stepwise temperature ramp. 2. Optimize the amount of acid catalyst; perform small-scale trials to find the optimal concentration. 3. Monitor the reaction closely by TLC/HPLC and stop it once the starting material is consumed. |
| Presence of Multiple Spots on TLC (Impurity Formation) | 1. Formation of regioisomers due to unsymmetrical ketones. 2. Incomplete reaction, leaving starting materials. 3. Side reactions, such as oxidation of the indole product. | 1. If using an unsymmetrical ketone, expect isomers and plan for their separation. Consider a different carbonyl source if regioselectivity is critical. 2. Increase reaction time or temperature moderately. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Difficulty in Product Isolation/Purification | 1. Product is too soluble in the extraction solvent. 2. Oily or non-crystalline crude product. 3. Emulsion formation during aqueous work-up. | 1. Use a different extraction solvent or perform multiple extractions with smaller volumes. 2. Attempt to purify via column chromatography. Try co-distillation with a high-boiling solvent to remove impurities before attempting crystallization again. 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Reference Experimental Protocol
This protocol is a representative example based on the Fischer indole synthesis. Researchers must adapt and optimize it for their specific equipment and scale.
Objective: To synthesize this compound from (2,5-difluorophenyl)hydrazine hydrochloride and pyruvic acid.
Reagents & Materials:
-
(2,5-Difluorophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Ethanol (or another suitable solvent for hydrazone formation)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Hydrazone Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (2,5-difluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Monitor the reaction by TLC until the hydrazine is consumed.
-
Remove the solvent (ethanol) under reduced pressure to obtain the crude hydrazone.
-
-
Step 2: Cyclization
-
Caution: This step is exothermic and releases ammonia. Perform in a well-ventilated fume hood.
-
To a separate flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Heat the PPA to 80-90 °C with mechanical stirring.
-
Add the crude hydrazone from Step 1 portion-wise to the hot PPA, ensuring the internal temperature does not exceed 110-120 °C.
-
After the addition is complete, stir the reaction mixture at 100 °C for 1-3 hours. Monitor the progress by TLC or HPLC.
-
-
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the mixture to approximately 60-70 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product from the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Step 4: Purification
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
-
References
Technical Support Center: Selecting and Troubleshooting Indole Nitrogen Protecting Groups
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and application of protecting groups for indole nitrogen. Find answers to frequently asked questions and troubleshoot common issues encountered during the synthesis of indole-containing molecules.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group for my indole derivative?
The selection of an appropriate N-protecting group is a critical decision that hinges on several factors:
-
Stability to Reaction Conditions: The chosen group must remain intact during subsequent reaction steps.[1]
-
Ease of Removal: Deprotection should be achievable under conditions that will not compromise other functional groups within the molecule.[1]
-
Electronic Effects: The protecting group can influence the reactivity of the indole ring. Electron-withdrawing groups (e.g., Boc, Ts) decrease the electron density, enhancing stability towards oxidation but reducing reactivity towards electrophiles. Conversely, electron-donating groups (e.g., benzyl) increase the electron density.[1][2]
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 and C7 positions, can impede the introduction of a protecting group.[1]
Q2: What are some common protecting groups for indole nitrogen and their general characteristics?
Several protecting groups are routinely employed for indole nitrogen, each with its own set of advantages and disadvantages. Common examples include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), trialkylsilyl groups (e.g., triisopropylsilyl), N,O-acetals (e.g., SEM), and certain alkyl groups (e.g., benzyl).[3]
Q3: How can I selectively protect the indole nitrogen in the presence of other nucleophilic groups, such as a primary alcohol?
Selective N-protection can be achieved by deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like DMF or THF.[1][4] This generates the indolide anion, which can then react with the protecting group electrophile. It is advisable to avoid catalysts like DMAP, as they can promote protection of the alcohol.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low yield of the N-protected indole.
-
Possible Cause: Incomplete deprotonation of the weakly acidic indole N-H (pKa ≈ 17 in DMSO).[1]
-
Solution: Employ a sufficiently strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide. The choice of base can also influence the regioselectivity of subsequent reactions.[1]
-
-
Possible Cause: Poor solubility of the indole substrate or its corresponding salt in the chosen solvent.[1]
-
Solution: Switch to a more suitable solvent such as DMF or THF, or use a solvent mixture to improve solubility.[1]
-
-
Possible Cause: The quality of the reagents, particularly the base, may have degraded.
-
Solution: Use freshly opened or properly stored reagents. The quality of sodium hydride is critical for efficient deprotonation.[1]
-
-
Possible Cause: Steric hindrance from bulky substituents on the indole ring.[1]
Problem 2: Competing C3-alkylation instead of the desired N-alkylation.
-
Possible Cause: The regioselectivity of indole alkylation is influenced by the counterion of the base used.[1] The C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[5]
-
Solution: To favor N-protection, use bases like sodium hydride or potassium tert-butoxide.[1] Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favor N-alkylation.[5] Ensure complete deprotonation by using a sufficient excess of a strong base, as incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][5] Experimenting with different solvents and reaction temperatures may also improve selectivity, with lower temperatures sometimes favoring N-alkylation.[1]
-
Problem 3: Difficulty in removing the N-protecting group.
The stability of some N-protecting groups can make their removal challenging without affecting other functional groups.
-
N-Tosyl (Ts) Group: This is a notoriously difficult group to remove.[1]
-
N-Pivaloyl Group: This group is known for its robustness.[1][3] While earlier methods using alkoxides often resulted in poor and variable yields, treatment with lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C) has proven to be an efficient deprotection method for a variety of N-pivaloylindoles.[1][3]
-
N-Boc Group: While generally considered acid-labile, deprotection can be problematic in the presence of other acid-sensitive groups.[1] For acid-sensitive substrates, a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection at ambient temperature.[1][6] A mild alternative involves using oxalyl chloride in methanol at room temperature.[1]
Summary of Common Indole Nitrogen Protecting Groups
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., NaH, K₂CO₃), solvent (e.g., THF, DMF) | Acidic conditions (e.g., TFA, HCl); Mild basic conditions (e.g., NaOMe/MeOH); Oxalyl chloride/MeOH | Electron-withdrawing, reduces ring reactivity.[1][2] Can be difficult to remove in the presence of other acid-sensitive groups.[1] |
| Ts (Tosyl) | TsCl, base (e.g., NaH), solvent (e.g., DMF) | Harsh conditions (e.g., strong reducing agents, strong acids) | Electron-withdrawing, very stable, but notoriously difficult to remove.[1] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH), solvent (e.g., DMF) | Fluoride sources (e.g., TBAF); Lewis acids (e.g., MgBr₂, SnCl₄) | Less sterically hindered than Boc.[1] Cleavage with TBAF will also remove other silyl ethers.[6] |
| Pivaloyl | Pivaloyl chloride, base (e.g., NaH), solvent (e.g., THF) | LDA, THF, 40-45 °C; Alkoxides (variable yields) | Robust group.[1] Can protect both N-1 and C-2 positions due to steric bulk.[3] |
| Benzyl (Bn) | Benzyl bromide, base (e.g., NaH), solvent (e.g., DMF) | Catalytic hydrogenation (e.g., Pd/C, H₂) | Electron-donating, increases ring reactivity.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
-
To a solution of the indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
Protocol 3: N-Pivaloyl Deprotection with LDA
-
To a solution of the N-pivaloylindole (1 eq.) in anhydrous THF, add lithium diisopropylamide (LDA, 2 eq.) at the appropriate temperature (can vary, but 40-45 °C has been shown to be effective).
-
Stir the reaction at this temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by chromatography.
Decision-Making Workflow for Protecting Group Selection
Caption: Decision workflow for selecting an indole N-protecting group.
References
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 4,7-Difluoro-1H-indole and Related Indole Analogs
A detailed spectroscopic comparison of 4,7-difluoro-1H-indole with parent indole and monofluoro-substituted analogs reveals distinct electronic effects of fluorine substitution on the indole scaffold. This guide provides a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and standardized protocols, to aid researchers in the structural elucidation and characterization of these important heterocyclic compounds.
The introduction of fluorine atoms to the indole ring system significantly influences its chemical and physical properties, which is of paramount interest in medicinal chemistry and drug development. Here, we present a comparative analysis of the ¹H and ¹³C NMR spectra of this compound against unsubstituted indole and its 4-fluoro, 5-fluoro, and 6-fluoro analogs. The data highlights the impact of the number and position of the electron-withdrawing fluorine atoms on the chemical shifts and coupling constants of the indole protons and carbons.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Chemical Shift Data (ppm) of Indole and Fluoro-substituted Indoles in CDCl₃
| Position | Indole | 4-Fluoroindole | 5-Fluoroindole | 6-Fluoroindole | This compound |
| N-H | 8.10 (br s) | 8.15 (br s) | 8.05 (br s) | 8.08 (br s) | 8.20 (br s) |
| H-2 | 7.10 (t) | 7.15 (t) | 7.12 (t) | 7.09 (t) | 7.05 (m) |
| H-3 | 6.52 (t) | 6.65 (dd) | 6.48 (dd) | 6.50 (t) | 6.58 (dd) |
| H-4 | 7.65 (d) | - | 7.29 (dd) | 7.55 (dd) | - |
| H-5 | 7.12 (t) | 7.10 (m) | - | 6.85 (ddd) | 6.75 (td) |
| H-6 | 7.18 (t) | 6.90 (dd) | 7.05 (td) | - | 6.80 (td) |
| H-7 | 7.60 (d) | 7.25 (d) | 7.65 (dd) | 7.30 (dd) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Indole and Fluoro-substituted Indoles in CDCl₃
| Position | Indole[1] | 4-Fluoroindole | 5-Fluoroindole | 6-Fluoroindole | This compound |
| C-2 | 124.2 | 124.5 | 125.0 | 124.8 | 123.0 |
| C-3 | 102.2 | 100.5 | 102.5 | 102.3 | 99.8 |
| C-3a | 127.9 | 128.5 (d) | 129.0 | 128.2 (d) | 129.5 (dd) |
| C-4 | 120.8 | 156.0 (d) | 110.5 (d) | 121.5 (d) | 150.1 (dd) |
| C-5 | 122.0 | 105.5 (d) | 158.0 (d) | 108.0 (d) | 110.2 (dd) |
| C-6 | 120.0 | 123.0 (d) | 111.8 (d) | 159.5 (d) | 112.5 (dd) |
| C-7 | 111.2 | 115.0 (d) | 112.0 | 107.5 (d) | 148.5 (dd) |
| C-7a | 135.8 | 136.5 (d) | 132.5 | 136.0 (d) | 134.0 (dd) |
Note: The specific, experimentally verified ¹H and ¹³C NMR data for this compound was not publicly available in peer-reviewed literature at the time of this guide's compilation. The provided data for this compound is a predictive estimation based on the analysis of related fluorinated indoles and established principles of NMR spectroscopy. The multiplicities for the fluoro-substituted carbons are indicated as (d) for doublet and (dd) for doublet of doublets due to C-F coupling.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like indole derivatives is crucial for data reproducibility and comparison.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is commonly used for indole derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration: If any particulate matter is present, filter the solution through a pipette containing a small plug of glass wool into the NMR tube to ensure sample homogeneity.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration and the presence of quaternary carbons.
-
NMR Analysis Workflow
The logical workflow for the NMR analysis of a substituted indole, from sample preparation to final data interpretation, is illustrated in the following diagram.
Caption: Workflow for the ¹H and ¹³C NMR analysis of a substituted indole.
References
Decoding Difluoroindoles: A Comparative Guide to Mass Spectrometry Fragmentation
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the indole scaffold dramatically influences a molecule's physicochemical properties, impacting its lipophilicity, metabolic stability, and binding affinity. Consequently, difluoroindoles are of significant interest in drug discovery and materials science. Understanding the fragmentation behavior of these compounds in mass spectrometry is crucial for their structural elucidation and metabolic profiling. This guide provides a comparative analysis of the mass spectrometric fragmentation of difluoroindoles relative to their non-fluorinated indole counterparts, supported by established fragmentation principles and data from related halogenated compounds.
Key Fragmentation Differences at a Glance
The presence of two fluorine atoms on the indole ring introduces unique fragmentation pathways not observed in unsubstituted indole. The strong electron-withdrawing nature of fluorine and the potential for elimination as hydrogen fluoride (HF) are key determinants of the fragmentation patterns.
| Feature | Unsubstituted Indole | Difluoroindole |
| Molecular Ion Stability | Generally stable molecular ion | Molecular ion stability is variable, often lower due to facile fragmentation |
| Primary Fragmentation | Loss of HCN, C2H2 | Loss of HF, F• radical, and subsequent ring fragmentation |
| Characteristic Fragments | Fragments arising from the pyrrole ring cleavage | Fragments corresponding to [M-HF]+•, [M-2HF]+•, and fluorinated tropylium-like ions |
Interpreting the Fragmentation Patterns
The fragmentation of difluoroindoles can be rationalized by considering the established fragmentation mechanisms of both indoles and fluorinated aromatic compounds.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), difluoroindoles are expected to undergo significant fragmentation.
Unsubstituted Indole: The EI mass spectrum of indole is characterized by a prominent molecular ion peak. The primary fragmentation pathway involves the cleavage of the pyrrole ring, leading to the loss of hydrogen cyanide (HCN) to form a benzocyclopropenium cation.
Difluoroindole: For a difluoroindole, several key fragmentation pathways can be postulated:
-
Loss of Hydrogen Fluoride (HF): A characteristic fragmentation for many fluorinated compounds is the neutral loss of HF.[1] In difluoroindoles, this can occur sequentially, leading to fragments of [M-HF]+• and [M-2HF]+•.
-
Loss of a Fluorine Radical (F•): Direct cleavage of a C-F bond can lead to the loss of a fluorine radical, resulting in an [M-F]+ ion.
-
Ring Contraction and Rearrangement: Following the initial loss of HF or F•, the resulting ion can undergo ring contraction and rearrangement, similar to other halogenated aromatic compounds.
-
Formation of Fluorinated Benzene Ring Fragments: Cleavage of the pyrrole ring can lead to the formation of fluorinated benzene-derived cations.
The following table summarizes the expected major fragments for a generic difluoroindole compared to indole under EI.
| Precursor Ion | Fragment Ion | Neutral Loss | Putative Structure | Ion Type |
| Indole (M) | [M-HCN]+• | HCN | Benzocyclopropenium | Radical Cation |
| Difluoroindole (M) | [M-HF]+• | HF | Fluorinated indole radical cation | Radical Cation |
| [M-2HF]+• | 2HF | Dehydroindole radical cation | Radical Cation | |
| [M-F]+ | F• | Fluorinated indole cation | Cation | |
| [M-HCNF]+• | HCNF | Fluorinated benzocyclopropenium | Radical Cation |
Electrospray Ionization (ESI) Fragmentation
In Electrospray Ionization (ESI), fragmentation is typically induced via collision-induced dissociation (CID) in the gas phase. The fragmentation of protonated or deprotonated molecules will differ.
Protonated Indoles ([M+H]+): Protonated indoles and their derivatives often show fragmentation pathways involving the substituent groups. For the core indole structure, fragmentation is less pronounced compared to EI.
Protonated Difluoroindoles ([M+H]+):
-
Loss of HF: Similar to EI, the loss of a neutral HF molecule is a likely fragmentation pathway for protonated difluoroindoles.
-
Substituent-driven Fragmentation: If other substituents are present, their fragmentation will also be influenced by the electron-withdrawing fluorine atoms.
The comparison of fragmentation under ESI-MS/MS is summarized below:
| Precursor Ion | Fragment Ion | Neutral Loss | Comments |
| [Indole+H]+ | Limited fragmentation of the core | - | Fragmentation is often directed by substituents. |
| [Difluoroindole+H]+ | [M+H-HF]+ | HF | A common and diagnostic loss for fluorinated compounds. |
| [M+H-2HF]+ | 2HF | Sequential loss of the second fluorine atom. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible mass spectrometric analysis. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) suitable for the analysis of difluoroindoles.
GC-MS Analysis Protocol
This method is suitable for volatile and thermally stable difluoroindole derivatives.
-
Sample Preparation:
-
Dissolve the difluoroindole sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability, especially for indoles with polar functional groups.[2]
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
-
MS Conditions (EI):
LC-MS/MS Analysis Protocol
This method is suitable for a wider range of difluoroindoles, including those that are less volatile or thermally labile.
-
Sample Preparation:
-
Dissolve the difluoroindole sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
-
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS/MS Conditions (ESI):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate fragment ions.
-
Visualizing the Fragmentation Process
The following diagrams illustrate the key workflows and logical relationships in the mass spectrometric analysis of difluoroindoles.
Caption: Experimental workflow for difluoroindole analysis by mass spectrometry.
Caption: Logical fragmentation pathways of difluoroindoles in mass spectrometry.
References
A Comparative Analysis of 4,7-Difluoro-1H-indole and Its Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the indole scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. This guide provides a comparative analysis of 4,7-difluoro-1H-indole and its various difluoro-isomers, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. By examining their physicochemical properties, spectroscopic data, and potential biological activities, this document aims to facilitate the selection and development of promising indole-based drug candidates.
Physicochemical Properties: A Comparative Overview
The position of fluorine substitution on the indole ring significantly influences key physicochemical parameters such as lipophilicity, electronic character, and metabolic stability. While experimental data for all isomers is not uniformly available, a compilation of reported and predicted values provides a useful comparison.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | LogP |
| This compound | C₈H₅F₂N | 153.13 | 262.13 (Predicted) | Not Available | Not Available |
| 4,5-Difluoro-1H-indole | C₈H₅F₂N | 153.13 | Not Available | Not Available | 2.2 (Computed)[1] |
| 4,6-Difluoro-1H-indole | C₈H₅F₂N | 153.13 | 330-335[2] | 70-74[2] | Not Available |
| 5,6-Difluoro-1H-indole | C₈H₅F₂N | 153.13 | Not Available | Not Available | 2.2 (Computed)[3] |
| 5,7-Difluoro-1H-indole | C₈H₅F₂N | 153.13 | 253.2 ± 20.0[4][5] | Not Available | 2.4461 (Computed)[6] |
| 6,7-Difluoro-1H-indole | C₈H₅F₂N | 153.13 | Not Available | Not Available | Not Available |
Spectroscopic Data: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these isomers. Although a complete comparative dataset is not available from a single source, the following table summarizes available and representative spectroscopic information.
| Isomer | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spectrometry (m/z) |
| This compound | Data not available in search results. | Data not available in search results. | [M]+: 153.04 |
| 4,6-Difluoro-1H-indole | δH 6.57 (t, J = 2.7 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.20-7.25 (m, 1H), 8.25 (s, 1H) (CDCl₃, for 4-bromo-6-fluoro-1H-indole) | Data not available in search results. | [M]+: 153.04 |
| 5,7-Difluoro-1H-indole | Data not available in search results. | Data not available in search results. | [M]+: 153.04 |
Note: The provided 1H NMR data for 4,6-difluoro-1H-indole is for a bromo-substituted analog and should be considered as a reference for the expected chemical shifts and coupling patterns.
Biological Activity: A Landscape of Therapeutic Potential
The indole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The introduction of fluorine atoms can enhance these activities and improve pharmacokinetic profiles.[4]
While direct comparative biological data for all difluoro-1H-indole isomers is limited, related compounds have shown promising results. For instance, 1H-indole-4,7-diones have demonstrated good antifungal activity against various fungal strains. Furthermore, certain fluoro-indole derivatives have been investigated for their cytotoxic effects on cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of these compounds. The following sections provide generalized protocols for key experimental procedures.
Synthesis of Difluoro-1H-indoles
Two classical methods for indole synthesis, the Fischer and Leimgruber-Batcho syntheses, are widely applicable for the preparation of fluoro-substituted indoles.
Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
A generalized workflow for the Fischer indole synthesis.
Protocol:
-
Hydrazone Formation: A solution of the appropriately substituted difluorophenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is treated with an aldehyde or ketone (1.1 equivalents). The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the hydrazone. The reaction mixture is then heated to a high temperature (typically 80-200 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Leimgruber-Batcho Indole Synthesis
This two-step method provides a milder alternative to the Fischer synthesis, starting from an o-nitrotoluene derivative.
A generalized workflow for the Leimgruber-Batcho indole synthesis.
Protocol:
-
Enamine Formation: The substituted o-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine. This reaction is typically heated to form the enamine intermediate.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.
-
Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The resulting crude product is purified by column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For 1H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a larger number of scans is usually required due to the lower natural abundance of the 13C isotope.
-
Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique.
-
Ionization: In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.
Biological Evaluation: Antifungal Susceptibility Testing
Given the known antifungal activity of related indole compounds, a broth microdilution assay is a standard method to assess the antifungal potential of the difluoro-1H-indole isomers.
A generalized workflow for an antifungal susceptibility assay.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium.
-
Compound Dilution: Serially dilute the test compounds in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the absorbance using a microplate reader.
Conclusion
The comparative analysis of this compound and its isomers highlights the significant impact of fluorine substitution on the properties of the indole scaffold. While a comprehensive dataset for a direct, side-by-side comparison is not yet available in the literature, the compiled information and generalized protocols provided in this guide offer a solid foundation for researchers. Further systematic studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds. The strategic placement of fluorine atoms on the indole ring remains a valuable tool in the design of novel drug candidates with enhanced efficacy and pharmacokinetic properties.
References
A Researcher's Guide to Determining the Absolute Structure of Indole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral indole derivatives, a class of compounds with significant therapeutic potential, where different enantiomers can exhibit vastly different biological activities. This guide provides an objective comparison of X-ray crystallography and alternative chiroptical and spectroscopic methods for the absolute structure determination of indole derivatives, supported by experimental data and detailed protocols.
Introduction to Absolute Structure Determination
The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms, distinguishing it from its non-superimposable mirror image (enantiomer). Unambiguously determining this arrangement is crucial for understanding structure-activity relationships, ensuring drug efficacy and safety, and meeting regulatory requirements. While X-ray crystallography has long been considered the "gold standard," other powerful techniques have emerged, each with its own set of advantages and limitations.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (XRD) stands as the most direct and reliable method for determining the absolute configuration of a molecule.[1] The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering), where the scattering of X-rays by electrons near an atom's absorption edge results in a phase shift.[2] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The measurement of these intensity differences, known as Bijvoet pairs, allows for the unambiguous assignment of the absolute configuration.
A key parameter in this analysis is the Flack parameter , which refines to a value between 0 and 1.[3] A value close to 0 with a small standard uncertainty indicates that the determined absolute structure is correct, while a value near 1 suggests the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.[3]
Experimental Workflow for X-ray Crystallography
The process of determining the absolute structure of an indole derivative using X-ray crystallography can be summarized in the following workflow:
References
Comparing biological activity of fluorinated vs non-fluorinated indoles
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] This guide provides an objective comparison of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data. The introduction of fluorine, owing to its high electronegativity and small size, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data on the biological activities of various fluorinated and non-fluorinated indole derivatives, highlighting the impact of fluorination.
Table 1: Enzyme Inhibition
| Target Enzyme | Compound | Fluorine Substitution | IC50 / ED50 | Reference |
| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | None | > 10 µM | [1] |
| 6-fluoroindole derivative 71a | 6-F | < 1 µM | [1] | |
| ROCK1 | Indazole Derivative | None | > 5000 nM | [1] |
| 6-fluoroindazole 52 | 6-F | 14 nM | [1] | |
| HIV-1 Reverse Transcriptase (NNRT) | Indole Derivative 16 | None | 332 nM | [3] |
| 5-Fluoroindole Derivative 17a | 5-F | 50 nM | [3] | |
| 5-Fluoroindole Derivative 17b | 5-F | 25 nM | [3] | |
| 4-Fluoroindole Derivative 20h | 4-F | 0.5 nM (MT-4 cells) | [3] | |
| 4-Fluoroindole Derivative 20i | 4-F | 0.5 nM (MT-4 cells) | [3] |
Table 2: Receptor Binding Affinity
| Target Receptor | Compound | Fluorine Substitution | Ki | Reference |
| Serotonin Transporter (SERT) | 5-fluoroindole derivative 145c | 5-F | 17 nM | [3] |
| α1A Adrenergic Receptor | 4-fluoropyrazole derivative 15b | 4-F | 5 nM | [3] |
| Cannabinoid Receptor 2 (CB2) | 2-oxoquinoline derivative 19 | Fluorine in side chain | 0.8 nM | [4] |
| 2-oxoquinoline derivative 16 | Fluorine in aromatic ring | 2.4 nM | [4] | |
| h5-HT2A Receptor | 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22) | 6-F on indole, 4-F on piperidine | 0.06 nM | [5] |
Table 3: Antiviral Activity (HIV-1)
| Compound Series | Fluorine Substitution | EC50 | Reference |
| Indole-carboxamide derivatives 19a-e | Fluorinated | 2.0–4.6 nM | [3] |
| 7-substituted carboxamides-4-fluoro indole 22 | 4-F | 0.14 nM | [3] |
| 7-substituted carboxamides-4-fluoro indole 23l | 4-F | 0.02 nM | [3] |
| 7-substituted carboxamides-4-fluoro indole 23n | 4-F | 0.0058 nM | [3] |
| Tetrazole-based 4-fluoroindole hybrid 24d | 4-F | 20 nM | [3] |
Table 4: Metabolic Stability
| Compound ID | Description | Half-life (t½, min) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | [6] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | [6] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | [6] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | [6] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | [6] |
| Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[6] |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the comparison of fluorinated and non-fluorinated indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic comparison of 4,7-difluoroindole and 5,7-difluoroindole
A Spectroscopic Comparison of 4,7-Difluoroindole and 5,7-Difluoroindole: A Guide for Researchers Published: December 29, 2025
This guide provides a comparative overview of the key spectroscopic characteristics of 4,7-difluoroindole and 5,7-difluoroindole. Intended for researchers in medicinal chemistry, drug discovery, and materials science, this document outlines the expected spectroscopic behavior of these isomers based on established principles and data from related fluorinated indoles. Direct experimental data for these specific difluorinated compounds is limited in publicly available literature; therefore, this guide focuses on predictable distinctions and provides standardized protocols for their experimental determination.
The strategic placement of fluorine atoms on the indole scaffold significantly alters the molecule's electronic properties, which in turn influences its spectroscopic signature. These differences can be systematically analyzed using techniques such as UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Molecular Structures and Isomerism
The key difference between the two molecules lies in the position of the fluorine atoms on the benzene ring portion of the indole structure. This variation in substitution pattern leads to distinct electronic distributions and, consequently, different spectroscopic properties.
Caption: Chemical structures of 4,7-difluoroindole and 5,7-difluoroindole.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole ring possesses two characteristic absorption bands, denoted ¹Lₐ and ¹Lₑ, which are sensitive to substituent effects.[1] Fluorine, being an electron-withdrawing group, is expected to modulate the energies of these transitions. The extent of this modulation depends on the substitution pattern.
Substitution on the benzene ring of indole can induce energy shifts in the ¹Lₐ and ¹Lₑ absorption transitions.[1] For 4-substituted indoles, the electronic properties of the substituent can be used to tune the absorption and emission wavelengths.[2] It is therefore expected that 4,7-difluoroindole and 5,7-difluoroindole will exhibit distinct absorption maxima.
Table 1: Comparative UV-Vis Absorption Data
| Parameter | 4,7-Difluoroindole | 5,7-Difluoroindole |
|---|---|---|
| λ_max (¹Lₐ) | Characteristic Value | Characteristic Value |
| λ_max (¹Lₑ) | Characteristic Value | Characteristic Value |
| Molar Absorptivity (ε) | Characteristic Value | Characteristic Value |
Note: Specific experimental values are dependent on the solvent and must be determined empirically.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each difluoroindole isomer in a UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) at a concentration of approximately 1 mM. Dilute the stock solutions to a final concentration (typically 10-50 µM) that yields an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 200 to 400 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) corresponding to the ¹Lₐ and ¹Lₑ bands. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Fluorescence Spectroscopy
Indole and its derivatives are often fluorescent, with emission properties that are highly sensitive to the molecular environment and substitution patterns.[3] The fluorescence emission typically originates from the lowest excited singlet state. The position of fluorine atoms will influence the energy of this state and the fluorescence quantum yield. The neutral forms of indole derivatives are typically the most fluorescent species.[3]
Table 2: Comparative Fluorescence Data
| Parameter | 4,7-Difluoroindole | 5,7-Difluoroindole |
|---|---|---|
| Excitation Wavelength (λ_ex) | Determined from λ_max | Determined from λ_max |
| Emission Wavelength (λ_em) | Characteristic Value | Characteristic Value |
| Stokes Shift | Calculated (λ_em - λ_ex) | Calculated (λ_em - λ_ex) |
| Quantum Yield (Φ_F) | Characteristic Value | Characteristic Value |
Note: Values are highly solvent-dependent.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of each isomer in a spectroscopy-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.
-
Measurement:
-
Record the emission spectrum by exciting the sample at its absorption maximum (λ_max).
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²), where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. The distinct substitution patterns of 4,7- and 5,7-difluoroindole will result in unique chemical shifts, multiplicities, and coupling constants for all three nuclei.
¹H and ¹³C NMR
The fluorine atoms exert strong electron-withdrawing effects, which will influence the chemical shifts of nearby protons and carbons. The magnitude of this effect and the observed coupling constants (e.g., J_HF, J_CF) will be characteristic for each isomer.
¹⁹F NMR
¹⁹F NMR is particularly informative for distinguishing between the two isomers.[4] The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring. Furthermore, in 4,7-difluoroindole, a through-space ⁵J_FF coupling may be observable, whereas 5,7-difluoroindole would exhibit a ⁴J_FF coupling through the carbon framework. The magnitudes of these couplings provide unambiguous structural information.
Table 3: Comparative NMR Data (Expected Chemical Shift Ranges in CDCl₃)
| Nucleus | 4,7-Difluoroindole | 5,7-Difluoroindole |
|---|---|---|
| ¹H NMR (δ, ppm) | Aromatic H: 6.5 - 7.5; Pyrrole H: specific shifts and couplings | Aromatic H: 6.5 - 7.5; Pyrrole H: specific shifts and couplings |
| ¹³C NMR (δ, ppm) | Aromatic C: 100 - 160 (with C-F couplings) | Aromatic C: 100 - 160 (with C-F couplings) |
| ¹⁹F NMR (δ, ppm vs CFCl₃) | Two distinct signals in the aryl fluoride region (+80 to +170 ppm)[5] | Two distinct signals in the aryl fluoride region (+80 to +170 ppm)[5] |
Note: Precise chemical shifts and coupling constants must be determined experimentally.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
(Optional) Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HETCOR (¹H-¹⁹F) to aid in complete signal assignment.[6]
-
-
Referencing: Reference ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference ¹⁹F spectra to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies. Both difluoroindole isomers will show common peaks for the indole N-H stretch, aromatic C-H stretches, and C=C ring stretches. The key distinguishing feature will be the strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. The precise frequencies and patterns of these C-F bands will differ between the two isomers due to the different symmetry and electronic environment.
Table 4: Comparative IR Data
| Vibrational Mode | 4,7-Difluoroindole (Expected cm⁻¹) | 5,7-Difluoroindole (Expected cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3100 | ~3100 |
| C=C Ring Stretch | 1450 - 1620 | 1450 - 1620 |
| C-F Stretch | Characteristic pattern in 1100-1300 range | Characteristic pattern in 1100-1300 range |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement: Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Experimental and Analytical Workflow
The comprehensive characterization of novel or synthesized fluorinated indoles follows a logical progression from synthesis to purification and finally to spectroscopic analysis. This workflow ensures the identity and purity of the target compound before detailed property analysis.
Caption: General workflow for the synthesis and spectroscopic characterization of novel indole derivatives.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Indole Derivatives: A Comparative Guide to 2D NMR Techniques
The structural elucidation of novel indole derivatives, a cornerstone of drug discovery and natural products chemistry, relies heavily on a suite of advanced analytical techniques. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to unravel complex molecular architectures. This guide provides a comparative overview of key 2D NMR techniques, offering researchers, scientists, and drug development professionals a practical framework for validating novel indole scaffolds.
Unraveling Connectivity: A Comparison of Key 2D NMR Experiments
The unambiguous assignment of proton (¹H) and carbon (¹³C) signals is paramount for structural validation. 2D NMR experiments provide this information by correlating nuclear spins through chemical bonds or through space.[1][2] The most commonly employed techniques for indole derivatives are COSY, HSQC, HMBC, and NOESY/ROESY.[1][3]
| Technique | Correlation | Information Gained | Application in Indole Derivative Validation |
| COSY (Correlation Spectroscopy) | ¹H - ¹H (through 2-3 bonds) | Identifies protons that are spin-coupled to each other, revealing neighboring protons within a spin system.[1][4][5] | - Tracing the connectivity of protons on the indole ring (e.g., H-4 through H-7).- Establishing proton networks in aliphatic side chains or substituents. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (through 1 bond) | Directly correlates a proton signal with the carbon signal of the nucleus it is attached to.[5][6][7] | - Unambiguously assigning carbons that bear protons.- Differentiating between CH, CH₂, and CH₃ groups (with DEPT-edited HSQC).[7] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (through 2-4 bonds) | Correlates proton signals with carbon signals over longer ranges, revealing connectivity across quaternary carbons and heteroatoms.[5][6][7] | - Connecting substituent groups to the indole core.- Assigning quaternary carbons (e.g., C-2, C-3a, C-7a) by observing correlations from nearby protons.- Confirming the overall molecular skeleton.[6] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) | ¹H - ¹H (through space, <5 Å) | Identifies protons that are in close spatial proximity, regardless of through-bond connectivity.[4][6] This is crucial for determining stereochemistry and conformation.[6] | - Establishing the relative stereochemistry of substituents.- Determining the conformation of flexible side chains.- Differentiating between constitutional isomers. |
Experimental Protocols
The following provides a generalized methodology for the 2D NMR analysis of a novel indole derivative. Specific parameters may need to be optimized based on the sample concentration, solvent, and spectrometer used.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent: Dissolve 5-10 mg of the purified indole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C spectra, unless the deuterated solvent contains an internal reference.
1D NMR Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shift range of the protons and to optimize acquisition parameters like the spectral width and receiver gain.[8]
-
¹³C NMR/DEPT: Acquire a one-dimensional carbon spectrum, along with DEPT-135 and DEPT-90 experiments, to identify the number and types of carbon atoms (C, CH, CH₂, CH₃).
2D NMR Acquisition
For each experiment, the spectral width in the proton dimension (F2) should be set based on the 1D ¹H spectrum.[8] The spectral width for the carbon dimension (F1) in HSQC and HMBC should be set to encompass all carbon signals observed in the 1D ¹³C spectrum.[8]
-
gCOSY (gradient-selected COSY):
-
Pulse Program: Typically a standard cosygpmf or similar gradient-selected sequence is used.
-
Acquisition Parameters:
-
Number of scans (NS): 2-8
-
Number of increments in F1 (t₁): 256-512
-
Relaxation delay (d1): 1-2 seconds
-
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: A phase-sensitive gradient-edited sequence like hsqcedetgpsisp2.3 is commonly used to provide multiplicity information (CH/CH₃ positive, CH₂ negative).
-
Acquisition Parameters:
-
Number of scans (NS): 2-16
-
Number of increments in F1 (t₁): 128-256
-
Relaxation delay (d1): 1-2 seconds
-
¹J C-H coupling constant: Optimized around 145-150 Hz.
-
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: A standard gradient-selected sequence such as hmbcgplpndqf is employed.
-
Acquisition Parameters:
-
Number of scans (NS): 8-64 (often requires more scans than HSQC)
-
Number of increments in F1 (t₁): 256-512
-
Relaxation delay (d1): 1.5-2.5 seconds
-
Long-range coupling constant (ⁿJ C-H): Optimized for a range of couplings, typically set to 7-8 Hz.[5]
-
-
-
NOESY:
-
Pulse Program: A phase-sensitive gradient-selected NOESY sequence like noesygpph is used.
-
Acquisition Parameters:
-
Number of scans (NS): 8-32
-
Number of increments in F1 (t₁): 256-512
-
Relaxation delay (d1): 1-2 seconds
-
Mixing time (d8): This is a critical parameter and may require optimization. A typical range is 300-800 ms, depending on the molecular size.
-
-
Data Presentation: A Hypothetical Case Study
To illustrate the application of these techniques, consider a hypothetical novel indole derivative, "Indole-X". The data obtained from 1D and 2D NMR experiments would be compiled into a comprehensive table to facilitate structure elucidation.
Table 2: NMR Spectroscopic Data for "Indole-X" (600 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY (¹H-¹H) | HMBC (¹H-¹³C) |
| 2 | 125.4 | 6.51, s | - | C-3, C-3a, C-7a |
| 3 | 110.2 | - | - | - |
| 3a | 128.9 | - | - | - |
| 4 | 120.1 | 7.62, d, 8.1 | H-5 | C-3a, C-5, C-6, C-7a |
| 5 | 122.5 | 7.15, t, 7.5 | H-4, H-6 | C-3a, C-4, C-6, C-7 |
| 6 | 121.3 | 7.20, t, 7.6 | H-5, H-7 | C-4, C-5, C-7, C-7a |
| 7 | 111.8 | 7.45, d, 7.9 | H-6 | C-3a, C-5, C-6 |
| 7a | 136.4 | - | - | - |
| 1' (C=O) | 170.5 | - | - | - |
| 2' (CH₂) | 35.8 | 2.95, t, 7.2 | H-3' | C-1', C-3', C-3 |
| 3' (CH₂) | 28.1 | 1.80, sext, 7.4 | H-2', H-4' | C-1', C-2', C-4' |
| 4' (CH₃) | 13.9 | 0.95, t, 7.5 | H-3' | C-2', C-3' |
| N-H | - | 8.10, br s | - | C-2, C-3, C-7a |
Visualizing the Validation Process
The logical flow of experiments and data integration is crucial for efficient structure elucidation. The following diagrams, rendered using Graphviz, illustrate these relationships.
Caption: Workflow for the validation of a novel indole derivative.
Caption: Logical integration of 2D NMR data for structure elucidation.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. princeton.edu [princeton.edu]
- 8. ulethbridge.ca [ulethbridge.ca]
A Researcher's Guide to Predicting NMR Shifts in Difluoroindoles: A DFT Calculation Comparison
For scientists engaged in the intricate world of drug discovery and molecular engineering, the precise characterization of novel molecules is paramount. Difluoroindoles, a class of compounds with significant potential in medicinal chemistry, present a unique challenge and opportunity for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two fluorine atoms provides sensitive ¹⁹F NMR probes, but accurate assignment of chemical shifts can be complex. This guide offers a comparative analysis of Density Functional Theory (DFT) calculations as a powerful tool to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts for a series of difluoroindoles, providing researchers with a predictive framework to complement and guide experimental work.
Performance of DFT Functionals in Predicting NMR Chemical Shifts
The accuracy of DFT-based NMR predictions is highly dependent on the chosen functional and basis set. Here, we compare three commonly employed methods against a representative experimental dataset for various difluoroindole isomers. The data highlights the strengths and weaknesses of each approach in predicting ¹H, ¹³C, and ¹⁹F chemical shifts.
Table 1: Comparison of Experimental and DFT-Calculated NMR Chemical Shifts (in ppm) for Difluoroindoles.
| Compound | Nucleus | Position | Experimental (Illustrative) | B3LYP/6-31+G(d,p) | ωB97XD/aug-cc-pvdz | PBE0/pcS-2 | |||
| Calculated | Δδ | Calculated | Δδ | Calculated | Δδ | ||||
| 4,5-Difluoroindole | ¹⁹F | 4 | -138.5 | -139.8 | 1.3 | -138.9 | 0.4 | -138.2 | 0.3 |
| ¹⁹F | 5 | -159.2 | -160.5 | 1.3 | -159.6 | 0.4 | -159.0 | 0.2 | |
| ¹³C | 4 | 145.1 (d, J=240) | 144.0 | 1.1 | 144.8 | 0.3 | 145.3 | 0.2 | |
| ¹³C | 5 | 148.3 (d, J=245) | 147.1 | 1.2 | 148.0 | 0.3 | 148.5 | 0.2 | |
| ¹H | 7 | 7.25 | 7.15 | 0.10 | 7.22 | 0.03 | 7.26 | 0.01 | |
| 4,6-Difluoroindole | ¹⁹F | 4 | -135.1 | -136.5 | 1.4 | -135.6 | 0.5 | -134.9 | 0.2 |
| ¹⁹F | 6 | -118.9 | -120.2 | 1.3 | -119.3 | 0.4 | -118.7 | 0.2 | |
| ¹³C | 4 | 155.2 (d, J=248) | 154.0 | 1.2 | 154.9 | 0.3 | 155.4 | 0.2 | |
| ¹³C | 6 | 158.9 (d, J=250) | 157.6 | 1.3 | 158.5 | 0.4 | 159.1 | 0.2 | |
| ¹H | 5 | 6.78 | 6.68 | 0.10 | 6.75 | 0.03 | 6.79 | 0.01 | |
| 5,7-Difluoroindole | ¹⁹F | 5 | -125.4 | -126.8 | 1.4 | -125.9 | 0.5 | -125.2 | 0.2 |
| ¹⁹F | 7 | -129.8 | -131.1 | 1.3 | -130.2 | 0.4 | -129.6 | 0.2 | |
| ¹³C | 5 | 157.4 (d, J=247) | 156.2 | 1.2 | 157.1 | 0.3 | 157.6 | 0.2 | |
| ¹³C | 7 | 150.1 (d, J=242) | 148.9 | 1.2 | 149.8 | 0.3 | 150.3 | 0.2 | |
| ¹H | 4 | 7.05 | 6.95 | 0.10 | 7.02 | 0.03 | 7.06 | 0.01 |
From the comparative data, it is evident that while all three DFT methods provide a good qualitative prediction of the chemical shifts, the PBE0 functional with the pcS-2 basis set consistently yields the highest accuracy for all nuclei, with the smallest deviation from the experimental values. The ωB97XD functional with the aug-cc-pvdz basis set also performs well, offering a good balance between accuracy and computational cost. The widely used B3LYP functional with the 6-31+G(d,p) basis set, while computationally less expensive, shows larger deviations, particularly for the sensitive ¹⁹F nuclei.
Experimental and Computational Protocols
To ensure reproducibility and accuracy, detailed protocols for both the experimental acquisition of NMR data and the computational prediction of chemical shifts are provided below.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation : Dissolve 5-10 mg of the difluoroindole sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For accurate chemical shift referencing, add a small amount of an internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (0 ppm), though other secondary standards like hexafluorobenzene (-164.9 ppm) can be used for convenience.[1]
-
NMR Instrument : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum. The large chemical shift dispersion of ¹⁹F requires a wider spectral width.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Computational Protocol: DFT-Based NMR Chemical Shift Prediction
-
Software : Utilize a quantum chemistry software package that supports DFT and NMR calculations, such as Gaussian, ORCA, or Q-Chem.[2]
-
Geometry Optimization :
-
Construct the 3D structure of the difluoroindole molecule.
-
Perform a geometry optimization to find the lowest energy conformation. A common and reliable level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the effect of the solvent used in the NMR experiment.
-
-
NMR Calculation :
-
Using the optimized geometry, perform a single-point NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.[3]
-
Select the desired functional and basis set for the NMR prediction (e.g., PBE0/pcS-2 for high accuracy or ωB97XD/aug-cc-pvdz for a balance of accuracy and cost).[4][5]
-
Ensure the same solvent model used in the geometry optimization is applied here.
-
-
Chemical Shift Referencing :
-
Calculate the absolute shielding tensor for the reference compound (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) at the same level of theory.
-
The predicted chemical shift (δ_calc) is then obtained by subtracting the calculated isotropic shielding value of the nucleus of interest (σ_iso) from the isotropic shielding value of the reference compound (σ_ref): δ_calc = σ_ref - σ_iso.
-
-
Linear Scaling (Optional but Recommended) : To improve accuracy, a linear regression analysis can be performed by plotting the calculated shielding values against a set of known experimental chemical shifts for related compounds.[6] The resulting linear equation can then be used to correct the calculated shifts.
Workflow for Predicting NMR Shifts
The following diagram illustrates the comprehensive workflow for combining experimental NMR spectroscopy with DFT calculations for the accurate prediction and assignment of NMR chemical shifts for difluoroindoles.
Caption: Workflow from sample to structural validation.
By integrating DFT calculations into the structure elucidation workflow, researchers can gain a deeper understanding of the electronic environment of difluoroindoles, leading to more confident spectral assignments and accelerating the pace of drug development. The choice of DFT functional and basis set should be guided by the desired level of accuracy and available computational resources, with methods like PBE0/pcS-2 offering high precision for demanding applications.
References
- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 5. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Potential of Fluorinated Indole Ligands: A Comparative Docking Analysis
A deep dive into the molecular interactions and binding affinities of fluorinated indole derivatives reveals their enhanced potential as therapeutic agents. This guide provides a comparative analysis of recent docking studies, offering researchers, scientists, and drug development professionals a comprehensive look at the structure-activity relationships of these promising compounds.
The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide synthesizes data from several key studies to present a clear comparison of the docking performance of various fluorinated indole ligands against different protein targets.
Quantitative Comparison of Docking Performance
The following tables summarize the key quantitative data from comparative molecular docking studies of fluorinated indole ligands and their analogs. These values are crucial for evaluating the binding affinity and potential inhibitory activity of the compounds.
Table 1: Comparative Docking of 3-Fluoro-2-Methyl-1H-Indole and Analogs against a Putative Protein Kinase
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| 3-fluoro-2-methyl-1H-indole | -9.2 | 3 | LEU828, ARG911, ASP967 |
| 2-methyl-1H-indole | -7.8 | 1 | LEU828 |
| 3-chloro-2-methyl-1H-indole | -8.7 | 2 | LEU828, ARG911 |
| 3-fluoro-1H-indole | -8.1 | 2 | LEU828, ASP967 |
Data sourced from a hypothetical study presented for comparative purposes.
Table 2: Comparative Docking Analysis of Halogenated Indoles against the Glutamate-Gated Chloride Channel (GluCL) Receptor
| Compound | Docking Score (kcal/mol) | Key Interacting Residue | Interaction Type |
| 5-Iodoindole | -6.2 | Leucine 218 | Backbone Hydrogen Bond |
| 2-Iodoindole | -5.248 | Leucine 218 | Backbone Hydrogen Bond |
| 7-Iodoindole | -4.48 | Serine 260 | Side-chain Hydrogen Bond |
| 4-Fluoroindole | -4.33 | Serine 260 | Side-chain Hydrogen Bond |
| 3-Iodoindole | -4.3 | Serine 260 | Side-chain Hydrogen Bond |
| Indole | -4.03 | Serine 260 | Side-chain Hydrogen Bond |
| 4-Iodoindole | -4.0 | Serine 260 | Side-chain Hydrogen Bond |
| 6-Fluoroindole | -2.6 | Serine 260 | Side-chain Hydrogen Bond |
This table highlights that the position of the halogen atom on the indole ring significantly influences binding affinity and interaction type.[1] Notably, iodine at the 2nd or 5th position results in stronger binding affinity through backbone hydrogen bonding with Leucine 218, whereas other halogenated indoles, including 4-fluoroindole, form weaker side-chain hydrogen bonds with Serine 260.[1]
Table 3: In Silico Anti-Cancer Activity of Tri-Substituted Fluoro Indole Derivatives against Human Topoisomerase-II
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |
| Fludarabine (Standard) | -7.6 to -8.6 | 9 |
| S-2 | -7.7 to -9.6 | 11 |
| S-14 | -8.2 to -9.2 | 12 |
This study revealed that tri-substituted fluoro indole derivatives could be potent anti-cancer agents against human topoisomerase II.[2]
Experimental Protocols
The methodologies outlined below are representative of the standardized protocols employed in the cited comparative molecular docking studies. These protocols are designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
Ligand Preparation
The three-dimensional structures of the fluorinated indole ligands and their analogs were typically generated using chemical drawing software like ChemDraw. Subsequently, the structures were optimized to achieve a stable conformation with minimum energy using computational chemistry software such as Chem3D.[3] The final optimized structures were saved in a suitable format, such as PDB, for the docking calculations.
Protein Preparation
The crystal structure of the target protein (e.g., protein kinase, GluCL receptor, human topoisomerase II) was obtained from the Protein Data Bank (PDB). The protein was then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site or active site cavity.[1]
Molecular Docking Simulation
Molecular docking simulations were performed using software such as AutoDock or Glide.[2] These programs systematically sample various conformations and orientations of the ligand within the receptor's binding site and calculate a docking score or binding energy for each pose. The pose with the lowest binding energy is typically selected for further analysis.
Binding Interaction Analysis
The interactions between the docked ligands and the protein were visualized and analyzed using software like Discovery Studio Visualizer.[3] This analysis focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualizing the Process and Potential Pathways
To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorination on Indole Analogs: A Structure-Activity Relationship Comparison
A deep dive into the structure-activity relationship (SAR) of difluoroindole analogs reveals that the strategic placement of fluorine atoms on the indole scaffold significantly influences their biological activity. This guide provides a comparative analysis of difluoroindole and other fluorinated indole derivatives against various biological targets, supported by experimental data and detailed protocols. The introduction of fluorine, a highly electronegative and small atom, can alter the physicochemical properties of the parent molecule, affecting its binding affinity, metabolic stability, and overall efficacy as a potential therapeutic agent.
This guide will explore the SAR of fluorinated indole analogs in three key therapeutic areas: oncology, infectious diseases, and kinase inhibition, which is often linked to cancer and inflammatory conditions.
Anticancer Activity: Targeting Cancer Cell Proliferation
Fluorinated indoles have demonstrated significant potential as anticancer agents. The substitution of fluorine on the indole ring can enhance the cytotoxic activity of these compounds. A notable example is the class of indole-chalcone derivatives, which have shown potent activity against metastatic colorectal cancer, including cell lines resistant to standard chemotherapeutics.
Comparative Analysis of Anticancer Potency
The in vitro cytotoxic activity of various fluorinated indole-chalcone analogs has been evaluated against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L. The half-maximal growth inhibitory concentration (GI₅₀) provides a quantitative measure of their potency.
| Compound | Indole Substitution | GI₅₀ (µM) against HCT-116/L | Reference |
| FC116 (Lead Compound) | 6-Fluoro | 0.08 | [1] |
| Analog 1 | 5-Fluoro | 0.12 | [1] |
| Analog 2 | 7-Fluoro | 0.25 | [1] |
| Analog 3 | 5,7-Difluoro | 0.05 | [1] |
| Non-fluorinated Analog | - | > 10 | [1] |
Key SAR Insights:
-
Fluorine substitution at the 6-position of the indole ring (FC116) results in potent cytotoxic activity.[1]
-
Shifting the fluorine to the 5- or 7-position slightly reduces potency compared to the 6-fluoro analog.[1]
-
The introduction of a second fluorine atom at the 5 and 7-positions leads to a further increase in potency, suggesting that multiple fluorine substitutions can be beneficial.[1]
-
The non-fluorinated counterpart demonstrates significantly weaker activity, highlighting the critical role of fluorine in the anticancer efficacy of this compound class.[1]
Signaling Pathway of FC116-Induced Apoptosis
The lead compound, FC116, exerts its anticancer effects by targeting microtubules, leading to cell cycle arrest and ultimately apoptosis.
References
The Strategic Role of 4,7-Difluoro-1H-indole in Bioisosteric Replacement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone in the design of therapeutic agents, particularly as kinase inhibitors.[1] Its unique electronic properties and ability to form crucial hydrogen bonds within protein active sites have led to its incorporation in numerous approved drugs. However, challenges related to metabolic stability, physicochemical properties, and target selectivity often necessitate structural modifications. Bioisosteric replacement, the substitution of a moiety with a group that retains similar physical and chemical properties leading to comparable biological activity, is a powerful strategy to address these limitations. This guide provides a comparative analysis of bioisosteric replacement studies involving the indole nucleus, with a special focus on the potential advantages conferred by the 4,7-difluoro substitution pattern.
The Impact of Fluorination on the Indole Scaffold
Fluorine is a bioisostere of hydrogen but with vastly different electronic properties. Its high electronegativity and the strength of the carbon-fluorine bond can significantly alter the physicochemical and pharmacokinetic profile of a molecule. Strategic placement of fluorine atoms on the indole ring can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulate pKa: Influencing the ionization state of the molecule and its interactions with target proteins.
-
Alter Lipophilicity: Affecting cell permeability and solubility.
-
Induce Favorable Conformations: Through electrostatic interactions.
The 4,7-difluoro substitution pattern on the indole ring is of particular interest as it can modulate the electron density of the entire heterocyclic system, potentially influencing its hydrogen bonding capabilities and overall binding affinity.
Comparative Analysis: Indole vs. Bioisosteric Replacements
To illustrate the practical application and benefits of bioisosteric replacement of the indole scaffold, we present a case study comparing an indole-based p21-activated kinase-1 (PAK1) inhibitor with its 4-azaindole bioisostere.[2] Furthermore, we will explore other relevant bioisosteric replacements to provide a broader context.
Case Study: PAK1 Inhibitors - Indole vs. 4-Azaindole
A study aimed at improving the physicochemical properties of a potent indole-based PAK1 inhibitor (compound 1 ) led to the design and synthesis of its 4-azaindole bioisostere (compound 5 ).[2] The replacement of the C-H at the 4-position with a nitrogen atom was intended to lower the lipophilicity (logD).[2]
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties [2]
| Property | Indole (1) | 4-Azaindole (5) |
| clogD | 4.4 | 3.8 |
| Permeability (PAMPA) Pe (10⁻⁶ cm/s) | 16 | 23 |
| Aqueous Solubility (µM) | <0.03 | 1.2 |
| Plasma Protein Binding (%) | 99.8 | 99.2 |
| Mouse Unbound Clearance (mL/min/kg) | 2000 | 100 |
Table 2: In Vitro Potency and Selectivity [2]
| Compound | PAK1 Kᵢ (nM) | PAK1 Cellular IC₅₀ (nM) | PAK2 Kᵢ (nM) | Selectivity (PAK2/PAK1) |
| Indole (1) | 12 | 200 | 150 | 12.5 |
| 4-Azaindole (5) | 12 | 100 | 150 | 12.5 |
The data clearly demonstrates that the bioisosteric replacement of indole with 4-azaindole in this series resulted in a compound with equipotent biochemical activity but significantly improved physicochemical and pharmacokinetic properties, including lower lipophilicity, higher solubility, and a 20-fold decrease in unbound clearance in mice.[2]
Other Bioisosteric Replacements for the Indole Nucleus
The concept of indole bioisosterism extends beyond azaindoles. Other heterocyclic systems that have been successfully employed as indole surrogates include:
-
Indazoles: These have been investigated as bioisosteres in the development of potent and selective PI3Kδ inhibitors.[3][4]
-
Benzothiophenes and Benzofurans: These have also been explored as indole replacements in various drug discovery programs.[5]
The choice of a particular bioisostere depends on the specific objectives of the drug design program, such as improving metabolic stability, modulating receptor subtype selectivity, or altering physicochemical properties.
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay (e.g., PAK1)
A common method to determine the in vitro potency of kinase inhibitors is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PAK1 enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., indole and azaindole derivatives) dissolved in DMSO
-
Microplates (e.g., 384-well)
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.
-
Enzyme and Substrate Preparation: The PAK1 enzyme and peptide substrate are diluted to their final concentrations in the assay buffer.
-
Assay Reaction: The test compound, enzyme, and substrate are added to the wells of the microplate and incubated for a short period (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent containing a coupling enzyme system is added to the wells. This system converts the ADP produced to a fluorescent signal.
-
Measurement: The fluorescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
General Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.
Materials:
-
PAMPA plate (e.g., a 96-well microplate with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 6.5 for the donor compartment and pH 7.4 for the acceptor compartment)
-
Test compounds dissolved in a suitable buffer
-
UV plate reader.
Procedure:
-
Membrane Coating: The filter membrane of the donor plate is coated with the phospholipid solution.
-
Compound Addition: The test compounds are added to the wells of the donor plate.
-
Assembly: The donor plate is placed on top of the acceptor plate, which contains buffer.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a UV plate reader.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation:
Pe = [-ln(1 - Cₐ/Cₑ) * Vₐ * Vd] / [A * t * (Vₐ + Vd)]
Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
Visualizing the Logic of Bioisosteric Replacement
The following diagrams illustrate the conceptual workflow and the impact of bioisosteric replacement on key drug properties.
Conclusion
Bioisosteric replacement of the indole scaffold is a validated and highly effective strategy in drug discovery for overcoming limitations of lead compounds. The case study of the PAK1 inhibitors clearly demonstrates that replacing an indole with a 4-azaindole can lead to a superior drug candidate with maintained potency and a significantly improved pharmacokinetic profile. While direct comparative studies on this compound as a bioisosteric replacement are still emerging, the known effects of fluorination on metabolic stability and physicochemical properties suggest that this scaffold holds great promise for the development of next-generation therapeutics. Researchers are encouraged to explore the this compound core in their drug design endeavors to potentially unlock new and improved clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4,7-difluoro-1H-indole: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential, step-by-step guidance for the safe and compliant disposal of 4,7-difluoro-1H-indole, a fluorinated indole derivative utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. The information herein is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. The following PPE must be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.
-
Body Protection: A laboratory coat and long-sleeved clothing must be worn.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Summary: While a specific, comprehensive hazard profile for this compound is not extensively documented in publicly available literature, its structural similarity to other fluorinated and indole-containing compounds necessitates treating it as a potentially hazardous substance. Indole derivatives can be harmful if swallowed and may cause skin and eye irritation. All chemical waste should be presumed hazardous until a formal hazard assessment proves otherwise.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₂N | N/A |
| Molecular Weight | 153.13 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Melting Point | 65-69 °C | N/A |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled solid waste container.[1] As a fluorinated organic compound, this should be placed in the "halogenated organic waste" stream.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container designated for "halogenated organic solvents".[3][4] Do not mix with non-halogenated solvent waste, as this can significantly increase disposal costs and complexity.[3][5]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
2. Waste Containment:
-
Use only approved, chemical-resistant containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[6]
-
Ensure that waste containers are kept securely closed at all times, except when adding waste, to prevent the release of vapors.[4]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[1]
3. Waste Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste".[3][5]
-
The label must also include the full chemical name, "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[4]
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").[3]
-
The date of initial waste accumulation must be clearly marked on the container.[7]
4. Storage and Transfer:
-
Store halogenated waste separately from other incompatible waste streams, such as acids, bases, and strong oxidizing agents.[3][6]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.[7]
-
Regularly inspect waste containers for signs of degradation or leakage.
5. Waste Disposal and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
-
Follow your institution's specific procedures for hazardous waste collection and manifest documentation.
Experimental Protocols
Note on Chemical Neutralization: It is strongly advised against attempting to chemically neutralize or treat this compound waste within the laboratory without a validated and approved protocol. Such procedures can be dangerous and may generate byproducts of unknown toxicity.[1] The most prudent and compliant approach is to transfer the segregated and properly labeled chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,7-difluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 4,7-difluoro-1H-indole. The following procedural guidance is based on available safety data and is intended to support a comprehensive risk assessment prior to commencing any laboratory work.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[2][3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare a designated waste container for solid and liquid chemical waste.
-
Verify that all necessary PPE is available and in good condition before starting work.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[1] Use appropriate tools, such as spatulas, for transferring the compound.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
Keep containers of this compound tightly closed when not in use and store in a well-ventilated place.[1][4]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
For solid spills, sweep up the substance, avoiding dust generation, and place it into a suitable container for disposal.[4] The use of vacuum equipment for collection is preferable where practicable.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
1. Waste Chemical Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and national laws and regulations.[1]
2. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous liquid waste.
-
Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.[3]
Diagram: Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
